Chitobiose
Description
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12/h1,4-12,16-21H,2-3,13-14H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUALREFPJJODHZ-JTCHKQLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318406 | |
| Record name | Chitobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-76-4 | |
| Record name | Chitobiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chitobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chitobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Structure of Chitobiose: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Date: November 20, 2025
Executive Summary
Chitobiose is a disaccharide that serves as a fundamental structural unit of chitin, the second most abundant polysaccharide in nature after cellulose. Found in the exoskeletons of arthropods, the cell walls of fungi, and the radulae of mollusks, chitin and its derivatives, including this compound, are of significant interest in various fields due to their biocompatibility, biodegradability, and diverse biological activities. This document provides an in-depth overview of the chemical structure of this compound, its physicochemical properties, methods for its preparation, and its role in biological pathways.
Chemical Identity and Structure
This compound is a disaccharide composed of two β-(1→4) linked D-glucosamine units.[1][2] However, there is some ambiguity in the literature regarding its precise chemical identity. The term "this compound" has been used to refer to both the deacetylated dimer of glucosamine and its N-acetylated form, which is the true repeating unit of chitin. For clarity, this guide will distinguish between the two forms.
-
This compound (Deacetylated): This is the condensed form of 4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-amino-2-deoxy-D-glucose.[3]
-
N,N'-Diacetylthis compound: This is the N,N'-diacetylated derivative of this compound and the actual repeating unit of chitin.[4][5]
The structural difference lies in the presence of an N-acetylamino group at the C-2 position in N,N'-diacetylthis compound, as opposed to an amino group in this compound.[6]
Systematic IUPAC Name (this compound dihydrochloride): (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride[7]
Systematic IUPAC Name (N,N'-Diacetylthis compound): N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[4]
Visualization of Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The quantitative data for this compound and its N,N'-diacetylated form are summarized in the table below for easy comparison. The dihydrochloride salt of this compound is often used to enhance its solubility and stability in aqueous solutions.[1][7]
| Property | This compound (dihydrochloride) | N,N'-Diacetylthis compound |
| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉[7][8] | C₁₆H₂₈N₂O₁₁[4][9] |
| Molecular Weight | 413.25 g/mol [7][8] | 424.40 g/mol [4][9] |
| Melting Point | Not available | 245-247 °C[5][9] |
| Solubility in Water | Enhanced solubility[1] | 49.00-51.00 mg/mL[9] |
| Optical Activity | Not available | [α]/D 15.00 to 19.00 ° (c = 9-11 mg/mL in water)[9] |
| Appearance | Not available | Off-white powder[9] |
Experimental Protocols
This compound is typically produced by the depolymerization of chitin, which can be achieved through chemical or enzymatic hydrolysis.[3] Enzymatic methods are often preferred as they are more specific and can be performed under milder conditions.
Enzymatic Production of this compound from Chitin
This protocol outlines a general procedure for the enzymatic hydrolysis of chitin to produce this compound using chitinase.
Objective: To produce this compound by the enzymatic depolymerization of chitin.
Materials:
-
Chitin (e.g., from shrimp or crab shells)
-
Chitinase (EC 3.2.1.14)
-
Hydrochloric acid (HCl) for chitin pretreatment
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Bovine Serum Albumin (BSA) as a stabilizer
-
Sodium carbonate (Na₂CO₃) to stop the reaction
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Methodology:
-
Preparation of Colloidal Chitin: a. Treat chitin flakes with concentrated HCl (e.g., 12 M) with continuous stirring overnight at room temperature to partially hydrolyze and increase the surface area.[10] b. Centrifuge the mixture to remove the acid and wash the chitin pellet extensively with ice-cold deionized water until the pH is neutral. This results in a more amorphous and accessible substrate known as colloidal chitin.[10]
-
Enzymatic Hydrolysis: a. Prepare a reaction mixture containing the colloidal chitin substrate in sodium acetate buffer.[10] b. Add chitinase and a stabilizer like BSA to the mixture. The enzyme-to-substrate ratio and BSA concentration should be optimized for the specific chitinase used.[10] c. Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with agitation for a specified period (e.g., 24 hours).[10][11] d. Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution like sodium carbonate.[10]
-
Product Purification and Analysis: a. Centrifuge the reaction mixture to remove any unreacted chitin. b. The supernatant containing this compound and other chitooligosaccharides can be concentrated. c. Purify the this compound from the mixture using techniques like gel filtration chromatography or preparative HPLC.[10] d. Analyze the purity and quantify the yield of this compound using analytical HPLC.
Caption: Enzymatic production of this compound.
Biological Significance and Signaling Pathways
This compound and its derivatives play important roles in various biological processes, particularly in the metabolism of microorganisms. In Escherichia coli, the utilization of this compound is regulated by the chb operon.
Regulation of the chb Operon in Escherichia coli
The chb operon (chbBCARFG) in E. coli encodes the proteins necessary for the transport and metabolism of this compound.[3] The expression of this operon is tightly controlled by three main transcription factors:
-
NagC: A repressor that regulates genes involved in amino sugar metabolism. Its repressive action is alleviated by N-acetylglucosamine-6-phosphate (GlcNAc-6P), a downstream metabolite of this compound.[3]
-
ChbR: A specific dual repressor-activator for the chb operon. In the absence of this compound, it acts as a repressor. In the presence of this compound, it becomes an activator.[3][6]
-
CAP (Catabolite Activator Protein): This protein is required for the induction of the operon, linking its expression to the overall carbon status of the cell.[3]
Signaling Pathway:
-
Transport: this compound is transported into the cell via the phosphotransferase system (PTS), resulting in phosphorylated this compound (this compound-6P).[3]
-
Metabolism: this compound-6P is then hydrolyzed by the ChbF protein to GlcNAc and GlcNAc-6P.[3]
-
Induction:
-
Repression (No this compound): In the absence of this compound, both NagC and ChbR bind to the operator region of the chb operon, repressing its transcription.[3]
-
Activation (this compound Present): When this compound is available, it is converted to an inducer molecule that binds to ChbR, causing it to function as an activator. Simultaneously, the metabolic product GlcNAc-6P binds to NagC, releasing its repression. The combined action of the activated ChbR, the derepressed NagC sites, and the presence of CAP leads to the robust transcription of the chb operon genes.[3][6]
-
Caption: Regulation of the chb operon in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expression of the this compound operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-Diacetylthis compound | C16H28N2O11 | CID 439544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-Diacetylthis compound | 35061-50-8 [chemicalbook.com]
- 6. The chbG Gene of the this compound (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N,N′-Diacetylthis compound ≥96% (HPLC) | 35061-50-8 [sigmaaldrich.com]
- 10. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Dawn of a Disaccharide: Unraveling the Discovery and Historical Context of Chitobiose
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of carbohydrate chemistry, the discovery of novel saccharides has often paved the way for significant advancements in our understanding of biological processes and has opened new avenues for therapeutic intervention. Chitobiose, a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine units, stands as a fundamental building block of chitin, the second most abundant polysaccharide on Earth. Its isolation and characterization in the early 20th century marked a pivotal moment in glycobiology, providing a crucial piece to the puzzle of chitin's structure and degradation. This in-depth technical guide delves into the discovery of this compound, the historical scientific landscape in which it emerged, and the pioneering experimental methodologies that brought this important molecule to light.
The Discovery of this compound: A Tale of Two Methodologies
The year 1931 marked the independent discovery of this compound by two research groups, each employing a distinct chemical approach to degrade the resilient chitin polymer.
One of the pioneering teams was led by Max Bergmann, Leonidas Zervas, and E. Silberkweit. Their work, published in Naturwissenschaften, detailed the isolation of this compound through the acetolysis of chitin.[1] This method involves the simultaneous cleavage of glycosidic bonds and acetylation of the resulting hydroxyl groups, yielding acetylated oligosaccharides.
Concurrently, László Zechmeister and his colleagues, W. Grassmann, G. Tóth, and R. Bender, reported the isolation of this compound via partial acid hydrolysis of chitin, a finding they published in the Berichte der deutschen chemischen Gesellschaft.[2] This classical technique utilizes controlled acidic conditions to cleave the glycosidic linkages within the polysaccharide chain.
These independent discoveries, using different chemical routes, provided robust evidence for the existence of a repeating disaccharide unit within the structure of chitin, which they named this compound.
Historical Context: Carbohydrate Chemistry in the Early 1930s
The discovery of this compound occurred during a transformative period in carbohydrate chemistry. The foundational work of Emil Fischer on the structure and stereochemistry of monosaccharides had laid the groundwork for investigating more complex carbohydrates. However, the tools available to chemists in the 1930s were a world away from the sophisticated analytical techniques of today.
The primary methods for structural elucidation relied on a combination of chemical degradation, derivatization, and physical property measurements. Key techniques of the era included:
-
Polarimetry: The measurement of the rotation of plane-polarized light by a chiral substance in solution was a cornerstone of carbohydrate analysis.[3] The specific rotation of a sugar was a critical physical constant used for identification and purity assessment.[4][5]
-
Melting Point Determination: The melting point of a crystalline derivative was a crucial criterion for purity and identification.[6][7]
-
Chemical Derivatization: Techniques such as methylation analysis, developed by Haworth, were instrumental in determining the linkage positions between monosaccharide units.
-
Classical Elemental Analysis: The determination of the empirical formula of a compound through combustion analysis was a fundamental step in its characterization.
It was within this scientific landscape that the discoverers of this compound meticulously worked to isolate and characterize this new disaccharide, relying on their expertise in classical organic chemistry techniques.
Experimental Protocols of the Pioneers
While the original publications provide a summary of the methods, a detailed reconstruction of the experimental protocols, based on the common practices of the time, is presented below. It is important to note that these protocols are based on historical accounts and may lack the detailed safety and precision standards of modern laboratories.
I. Isolation of this compound via Acetolysis (Bergmann, Zervas, and Silberkweit, 1931)
This method involves the degradation of chitin using a mixture of acetic anhydride and sulfuric acid.
Experimental Workflow:
References
- 1. research.fit.edu [research.fit.edu]
- 2. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]
- 3. Optical rotation measurement of sucrose and l-menthol | Norlab [norlab.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ox.ac.uk [chem.ox.ac.uk]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. thinksrs.com [thinksrs.com]
A Technical Guide to the Natural Sources and Occurrence of Chitobiose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is a key structural component of chitin, the second most abundant polysaccharide in nature after cellulose.[1] As a bioactive molecule, this compound and its derivatives are of increasing interest in the fields of biomedicine and biotechnology for their potential applications in drug development, owing to their biocompatibility and various biological activities.[2] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, with a focus on its enzymatic production from these sources. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers and professionals in the field.
Natural Sources of this compound
This compound is not typically found in its free form in nature but is rather derived from the depolymerization of chitin.[3] The primary natural sources of chitin, and therefore potential sources of this compound, are the structural components of various organisms across different kingdoms.
1.1. Crustaceans:
The exoskeletons of crustaceans are a major and commercially significant source of chitin.[4] Waste from the seafood industry, such as shells from shrimp, crabs, and lobsters, provides an abundant and readily available raw material for chitin and subsequent this compound production.[1] The chitin from these sources is primarily α-chitin, a crystalline form characterized by an antiparallel arrangement of polysaccharide chains.[5]
1.2. Fungi:
The cell walls of most fungi are a significant source of chitin, where it provides structural integrity.[6] Species from the phyla Ascomycota, Basidiomycota, and Zygomycota are known to contain considerable amounts of chitin. The extraction of chitin from fungal mycelia offers an alternative to crustacean sources, particularly for applications where shellfish-derived materials may cause allergic reactions.
1.3. Insects:
The exoskeletons and peritrophic membranes of insects are also rich in chitin.[7] While not as widely exploited commercially as crustacean shells, insects represent a vast and diverse potential source of chitin for this compound production.
Quantitative Occurrence and Yield of this compound
The yield of this compound is highly dependent on the chitin source, the type of chitinase used, and the reaction conditions. Enzymatic hydrolysis is the preferred method for producing high-quality this compound due to its specificity and mild reaction conditions, which minimize the formation of unwanted byproducts.[1]
Below is a summary of this compound yields obtained from various crustacean sources using an endochitinase from Vibrio campbellii.
| Chitin Source | Type of Chitin | This compound Yield (%) | Reference |
| Shrimp Shells | α-chitin | 96 | [1] |
| Squid Pen | α-chitin | 91 | [1] |
| Crab Shells | α-chitin | 91 | [1] |
Table 1: Overall yields of this compound from different crustacean chitins after a 24-hour enzymatic reaction.[1]
Experimental Protocols for this compound Production
The following protocols are based on the enzymatic hydrolysis of crustacean chitin and are provided as a general guideline for laboratory-scale production of this compound.
3.1. Preparation of Colloidal Chitin from Crustacean Shells
Objective: To increase the surface area of chitin and its accessibility to enzymatic degradation.
Materials:
-
Dried crustacean (shrimp, crab) shell flakes
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Centrifuge
-
Oven
Procedure:
-
Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker.
-
Stir the mixture at 25°C overnight.
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin.
-
Discard the supernatant containing HCl.
-
Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is close to 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60°C.
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[5]
3.2. Small-Scale Enzymatic Production of this compound
Objective: To hydrolyze colloidal chitin to this compound using a chitinase.
Materials:
-
Colloidal chitin (from shrimp, squid, or crab)
-
Endochitinase (e.g., from Vibrio campbellii)
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium Acetate Buffer (pH 5.5)
-
Heating block
-
Centrifuge
Procedure:
-
In a 2 mL microcentrifuge tube, combine 5 mg of colloidal chitin, 100 U (20 µg) of endochitinase, and 40 µg of BSA as a stabilizer.
-
Add 0.1 M sodium acetate buffer to a final volume of 2 mL.
-
Incubate the reaction mixture at 30°C for 24 hours.
-
To terminate the reaction, heat the mixture at 98°C for 5 minutes.
-
Centrifuge the mixture at 13,817 x g at 4°C for 20 minutes to pellet any unreacted substrate.
-
The supernatant contains the this compound product.[1]
3.3. Purification of this compound by Preparative HPLC
Objective: To purify this compound from the reaction mixture.
Materials:
-
Supernatant from the enzymatic reaction
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Asahipak NH2P-50 10E preparative column (or equivalent)
-
Deionized water
Procedure:
-
Concentrate the supernatant containing this compound.
-
Dissolve the concentrated sample in a minimal amount of deionized water.
-
Inject aliquots of the sample into the preparative HPLC system.
-
Elute the column with an appropriate mobile phase (e.g., an acetonitrile/water gradient) at a flow rate of 1.0 mL/min.
-
Monitor the eluent for this compound (e.g., by refractive index detection) and collect the corresponding fractions.
-
Pool the this compound-containing fractions and lyophilize to obtain a purified powder.[1]
Signaling and Metabolic Pathways Involving this compound
This compound plays a role in the metabolism of various organisms, particularly bacteria that inhabit chitin-rich environments. The following diagrams illustrate the key pathways for this compound utilization.
4.1. This compound Utilization in Escherichia coli
In E. coli, the chb operon is responsible for the transport and metabolism of this compound.
4.2. This compound Utilization in Borrelia burgdorferi
The Lyme disease spirochete, Borrelia burgdorferi, can utilize this compound as a source of N-acetylglucosamine for cell wall synthesis, a process regulated by the response regulator Rrp1.[3][8]
Conclusion
This compound, derived from the abundant natural polymer chitin, holds significant promise for various applications in research and drug development. This guide has provided a comprehensive overview of its primary natural sources, methods for its enzymatic production with quantifiable yields, and insights into its metabolic pathways in key bacterial species. The detailed protocols and visual representations of complex biological processes aim to equip researchers and scientists with the foundational knowledge necessary to explore and harness the potential of this versatile disaccharide. Further research into the signaling roles of this compound and its derivatives in a broader range of organisms will undoubtedly open up new avenues for therapeutic and biotechnological innovation.
References
- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Development of a chitin assay for the quantification of fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial chitobiase structure provides insight into catalytic mechanism and the basis of Tay-Sachs disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
The Biosynthesis of Chitobiose in Bacteria: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Chitobiose, a disaccharide of N-acetylglucosamine (GlcNAc), is a key intermediate in bacterial carbon and nitrogen metabolism, particularly for species capable of degrading chitin. Its biosynthesis and subsequent catabolism are tightly regulated processes that offer potential targets for novel antimicrobial strategies. This technical guide provides an in-depth overview of the this compound biosynthesis pathways in bacteria, focusing on the enzymatic reactions, genetic regulation, and relevant experimental methodologies. Quantitative data is summarized for comparative analysis, and key pathways are visualized to facilitate understanding.
Introduction
This compound [(GlcNAc)₂] is primarily derived from the enzymatic degradation of chitin, the second most abundant polysaccharide in nature after cellulose. For many bacteria, chitin represents a significant source of carbon and nitrogen. The ability to degrade chitin and utilize its breakdown products, including this compound, is crucial for their survival and proliferation in various environments. Additionally, some bacteria possess pathways for the de novo synthesis of chitooligosaccharides, including this compound, from activated sugar precursors. This guide delineates these two major pathways of this compound biosynthesis in bacteria.
Pathways of this compound Biosynthesis
Bacteria primarily generate this compound through two distinct routes: the degradation of environmental chitin and, in some cases, the de novo synthesis from UDP-N-acetylglucosamine.
Pathway 1: Degradation of Chitin
The most common route for this compound formation is the enzymatic hydrolysis of chitin. This process is carried out by a consortium of chitinolytic enzymes.
-
Endochitinases (EC 3.2.1.14): These enzymes randomly cleave internal β-1,4-glycosidic bonds within the chitin polymer, generating a mixture of chitooligosaccharides of varying lengths, including chitotriose and larger oligomers.
-
Exochitinases (EC 3.2.1.29), including Chitobiosidases: These enzymes act on the non-reducing ends of chitin chains, releasing this compound units.
The synergistic action of endo- and exochitinases leads to the efficient breakdown of insoluble chitin into soluble this compound.
Pathway 2: De novo Synthesis from UDP-N-acetylglucosamine
Certain bacteria, notably those involved in symbiotic relationships like Rhizobium, can synthesize chitooligosaccharides, including this compound, de novo. This pathway utilizes UDP-N-acetylglucosamine (UDP-GlcNAc) as the sugar donor.
-
Chitooligosaccharide Synthases (e.g., NodC): Enzymes like NodC, a β-1,4-N-acetylglucosamine transferase, catalyze the processive addition of GlcNAc units from UDP-GlcNAc to a growing oligosaccharide chain. The length of the final product can be specific to the particular enzyme and bacterial species.
Intracellular Metabolism of this compound
Once formed, this compound is transported into the bacterial cell and catabolized. In Escherichia coli, the chb (this compound) operon governs this process.
-
Transport and Phosphorylation: this compound is transported across the inner membrane by a phosphotransferase system (PTS), which concomitantly phosphorylates it to this compound-6-phosphate (this compound-6-P). The genes chbA, chbB, and chbC encode the components of this PTS transporter.[1]
-
Deacetylation: The intracellular this compound-6-P is then deacetylated by the chitooligosaccharide deacetylase ChbG.[2][3] This enzyme removes the acetyl group from the non-reducing GlcNAc-6-P residue.
-
Hydrolysis: The resulting monoacetyl-chitobiose-6-phosphate is hydrolyzed by the phospho-β-glucosidase ChbF into N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and glucosamine-6-phosphate (GlcN-6-P).[1]
-
Entry into Central Metabolism: GlcNAc-6-P is further deacetylated by NagA to GlcN-6-P.[4][5] GlcN-6-P is then deaminated by NagB to fructose-6-phosphate, which enters the glycolytic pathway.[6][7]
Regulation of this compound Metabolism
The expression of the genes involved in this compound metabolism is tightly regulated to ensure efficient utilization of available carbon sources. In E. coli, the chb operon is controlled by at least three transcription factors:
-
NagC: This repressor controls the expression of genes involved in amino sugar metabolism. In the absence of its inducer, GlcNAc-6-P, NagC binds to operator sites in the chb promoter and represses transcription.[1][8]
-
ChbR: This is a dual-function transcriptional regulator specific to the chb operon. It can act as both a repressor (in the absence of an inducer) and an activator (in the presence of an inducer, likely a derivative of this compound-6-P).[1][2][9]
-
CAP (Catabolite Activator Protein): This global regulator mediates carbon catabolite repression, ensuring that preferred carbon sources like glucose are utilized before less preferred ones like this compound.[1]
Quantitative Data
The following table summarizes available quantitative data for key enzymes in the this compound biosynthesis and metabolic pathways. It is important to note that kinetic parameters can vary significantly depending on the bacterial species, substrate, and assay conditions.
| Enzyme | Gene | Organism | Substrate | Km | Vmax or kcat | Reference |
| N-acetylglucosamine-6-phosphate deacetylase | nagA | Escherichia coli K12 | N-acetyl-glucosamine 6-phosphate | 0.3 mM | kcat: 102 s-1 | [4] |
| N-acetylglucosamine-6-phosphate deacetylase | nagA | Escherichia coli K12 | N-acetyl-glucosamine 6-phosphate | 0.8 mM | - | [4] |
| N-acetylglucosamine-6-phosphate deacetylase | nagA | Escherichia coli K12 | N-acetyl-D-galactosamine-6-phosphate | 1.24 mM | - | [4] |
Experimental Protocols
Chitinase Activity Assay (Colorimetric)
This protocol is adapted for the quantification of chitinase activity using a colorimetric method based on the release of reducing sugars.
Materials:
-
Colloidal chitin (1% w/v) in 0.1 M citrate buffer (pH 7.0)
-
Enzyme solution (crude or purified)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solution (for standard curve)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 1.0 mL of 1% colloidal chitin with 1.0 mL of the enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath.
-
Stopping the Reaction: Add 2.0 mL of DNS reagent to stop the reaction.
-
Color Development: Heat the tubes in a boiling water bath for 10 minutes.
-
Measurement: Cool the tubes and measure the absorbance at 540 nm.
-
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
N-acetylglucosamine-6-phosphate Deacetylase (NagA) Assay
This protocol describes a method to measure the activity of NagA by quantifying the release of glucosamine-6-phosphate.
Materials:
-
N-acetylglucosamine-6-phosphate (GlcNAc-6-P)
-
Purified NagA enzyme or cell lysate
-
Tris-HCl buffer (pH 7.5)
-
Reagents for quantifying glucosamine-6-phosphate (e.g., using a coupled enzyme assay with NagB or a colorimetric method)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of GlcNAc-6-P, and the enzyme solution.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Termination: Stop the reaction, for example, by heat inactivation or addition of a chemical denaturant.
-
Quantification of Product: Measure the amount of glucosamine-6-phosphate formed. This can be achieved by coupling the reaction to the NagB-catalyzed deamination of GlcN-6-P and monitoring the change in absorbance at a specific wavelength, or by using a colorimetric assay specific for amino sugars.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of product formation.
Glucosamine-6-phosphate Deaminase (NagB) Assay
This protocol outlines a method for determining NagB activity by measuring the formation of fructose-6-phosphate.
Materials:
-
Glucosamine-6-phosphate (GlcN-6-P)
-
Purified NagB enzyme or cell lysate
-
Buffer (e.g., phosphate buffer, pH 7.5)
-
Reagents for quantifying fructose-6-phosphate (e.g., using a coupled enzyme assay with phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, monitoring NADPH formation at 340 nm)
Procedure:
-
Reaction Setup: Combine the buffer, GlcN-6-P, and the enzyme solution in a cuvette.
-
Coupled Enzymes: If using a coupled assay, add the necessary auxiliary enzymes and cofactors (e.g., phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, NADP⁺).
-
Initiate Reaction: Start the reaction by adding the NagB enzyme.
-
Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot and calculate the enzyme activity using the molar extinction coefficient of NADPH.
Visualizations
References
- 1. Expression of the this compound operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The chbG Gene of the this compound (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. N-acetylglucosamine-6-phosphate deacetylase - Wikipedia [en.wikipedia.org]
- 6. Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB) and Growth of Escherichia coli on Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutations that alter the regulation of the chb operon of Escherichia coli allow utilization of cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitobiose as a Carbon Source for Microbial Growth: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitobiose, the disaccharide unit of chitin, represents a significant and abundant source of carbon and nitrogen for a wide array of microorganisms. Understanding the metabolic pathways, regulatory networks, and enzymatic machinery involved in this compound utilization is paramount for advancements in industrial biotechnology, environmental microbiology, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core principles governing microbial growth on this compound, with a particular focus on the model organisms Escherichia coli and the human pathogen Vibrio cholerae. Detailed experimental protocols, quantitative data, and visual representations of key biological processes are presented to serve as a valuable resource for researchers in the field.
Microbial Utilization of this compound
Numerous bacterial species have evolved sophisticated systems to transport and metabolize this compound, reflecting its importance as a nutrient source in various ecological niches. The ability to utilize this compound is often linked to an organism's capacity to degrade chitin, the second most abundant biopolymer on Earth[1].
Key Microorganisms
While a diverse range of bacteria can metabolize this compound, this guide will focus on two well-characterized examples:
-
Escherichia coli : Commonly found in the gut of vertebrates, E. coli possesses a specific operon for the utilization of N,N'-diacetylthis compound[2].
-
Vibrio cholerae : A natural inhabitant of aquatic environments, V. cholerae utilizes this compound derived from the chitinous exoskeletons of zooplankton[3][4]. This interaction is crucial for its survival, biofilm formation, and pathogenesis[4].
Other notable bacteria capable of growing on this compound include species of Bacillus, Streptomyces, and Borrelia[5].
Metabolic Pathways for this compound Catabolism
The breakdown of this compound into central metabolic intermediates is a multi-step process involving specific transport systems and enzymatic conversions.
The chb Operon in Escherichia coli
In E. coli, the genes required for this compound utilization are organized in the this compound (chb) operon[2][6]. The catabolic pathway can be summarized as follows:
-
Transport and Phosphorylation : this compound is transported across the inner membrane by a specific phosphotransferase system (PTS) permease, encoded by the chbA, chbB, and chbC genes. This process concomitantly phosphorylates the disaccharide to form this compound-6'-phosphate[2].
-
Deacetylation : The intracellular this compound-6'-phosphate is then deacetylated at the non-reducing end by the chitooligosaccharide deacetylase, ChbG[7][8].
-
Hydrolysis : The resulting mono-acetylated, phosphorylated disaccharide is hydrolyzed by the 6-phospho-β-glucosidase, ChbF, yielding N-acetylglucosamine-6-phosphate (GlcNAc-6P) and glucosamine-6-phosphate.
-
Entry into Central Metabolism : GlcNAc-6P and glucosamine-6-phosphate are further metabolized through the amino sugar metabolic pathways, eventually entering glycolysis.
This compound Utilization in Vibrio cholerae
Vibrio cholerae also possesses a phosphotransferase system for the uptake and phosphorylation of this compound[9]. The subsequent intracellular metabolism is thought to be similar to that in E. coli, leading to the formation of intermediates that can enter central carbon metabolism. The ability to utilize this compound is a key factor in the environmental survival and virulence of this pathogen[4].
Regulation of this compound Utilization
The expression of genes involved in this compound metabolism is tightly regulated to ensure that they are only produced when the substrate is available and other preferred carbon sources are absent.
Regulation of the chb Operon in E. coli
The chb operon in E. coli is controlled by a complex interplay of regulatory proteins:
-
ChbR : A specific transcriptional activator of the chb operon. Its activity is induced by the presence of this compound-derived molecules[6].
-
NagC : A repressor that binds to the chb promoter in the absence of its inducer, N-acetylglucosamine-6-phosphate[6].
-
CAP (Catabolite Activator Protein) : Also known as CRP, this global regulator activates the chb operon in the absence of glucose, a mechanism known as catabolite repression[6].
Quorum Sensing and this compound Utilization in Vibrio cholerae
In Vibrio cholerae, the regulation of the chb operon is intricately linked to quorum sensing, the process of cell-to-cell communication. The master regulator of quorum sensing, HapR , acts as a direct repressor of the chb operon at high cell densities[4][10]. This regulation is thought to prevent the expression of chitin utilization genes when the population is large and competition for resources is high. Conversely, at low cell densities, HapR levels are low, leading to derepression of the chb operon and allowing for the utilization of this compound. This regulatory circuit is also influenced by the chitin sensor kinase, ChiS , which activates chb expression in the presence of chitin oligosaccharides[4].
Quantitative Analysis of Microbial Growth on this compound
Quantifying microbial growth parameters on this compound is essential for understanding its metabolic efficiency and for optimizing biotechnological processes.
Growth Kinetics
The specific growth rate (µ) is a key parameter that describes the rate of increase of biomass per unit of biomass concentration. While specific growth rates on this compound are not widely reported, studies on E. coli have demonstrated robust growth on N,N'-diacetylthis compound as the sole carbon source[2]. From the growth curve provided by Keyhani and Roseman (1997), the approximate doubling time of E. coli XL1-Blue MR on minimal medium with 10 mM N,N'-diacetylthis compound can be estimated to be around 4 hours, which corresponds to a specific growth rate of approximately 0.17 h⁻¹.
| Microorganism | Carbon Source | Specific Growth Rate (µ, h⁻¹) | Doubling Time (hr) | Reference |
| Escherichia coli XL1-Blue MR | 10 mM N,N'-diacetylthis compound | ~0.17 (estimated) | ~4.0 | [2] |
| Vibrio cholerae | Chitin | Growth observed, specific rate not determined | - | [11] |
Table 1: Microbial Growth Parameters on this compound and Related Substrates.
Enzyme Kinetics
The efficiency of the metabolic pathway is determined by the kinetic properties of its constituent enzymes. The apparent Km for the transport of a non-hydrolyzable this compound analog in E. coli has been reported to be in the range of 50-100 µM, indicating a high affinity of the transport system for its substrate[12].
| Enzyme | Microorganism | Substrate | Km (mM) | kcat (s⁻¹) | Vmax | Reference |
| ChbF (6-phospho-β-glucosidase) | Escherichia coli | cellobiose-6P | 1.3 | - | - | [13] |
| ChbF (6-phospho-β-glucosidase) | Escherichia coli | salicin-6P | 0.44 | - | - | [13] |
| ChbF (6-phospho-β-glucosidase) | Escherichia coli | arbutin-6P | 0.35 | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of microbial growth on this compound.
Preparation of Minimal Medium with this compound
Objective: To prepare a defined growth medium with this compound as the sole carbon source.
Materials:
-
M9 minimal salts (5x concentrate)
-
Sterile deionized water
-
20% (w/v) this compound stock solution (filter-sterilized)
-
1 M MgSO₄ (autoclaved)
-
1 M CaCl₂ (autoclaved)
-
Thiamine solution (1 mg/mL, filter-sterilized)
Protocol:
-
To prepare 1 L of 1x M9 minimal medium, aseptically combine the following components:
-
200 mL of 5x M9 minimal salts
-
2 mL of 1 M MgSO₄
-
100 µL of 1 M CaCl₂
-
1 mL of 1 mg/mL thiamine
-
Sterile deionized water to a final volume of 980 mL.
-
-
Autoclave the M9 salt solution before adding the other components.
-
Aseptically add 20 mL of the 20% this compound stock solution to the 980 mL of M9 minimal medium base to achieve a final concentration of 0.4% (w/v).
-
Mix thoroughly by swirling. The medium is now ready for inoculation.
Determination of Bacterial Growth Curve
Objective: To quantify the growth of a bacterial strain on this compound as the sole carbon source.
Materials:
-
Prepared minimal medium with this compound
-
Bacterial strain of interest
-
Spectrophotometer
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Protocol:
-
Inoculate a single colony of the bacterial strain into a small volume (e.g., 5 mL) of the minimal medium with this compound and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture into a fresh, larger volume of the same medium to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate the culture at the optimal temperature with vigorous shaking.
-
At regular time intervals (e.g., every hour), aseptically remove an aliquot of the culture and measure the OD₆₀₀ using the spectrophotometer. Use the uninoculated minimal medium as a blank.
-
Continue taking measurements until the culture reaches the stationary phase (i.e., the OD₆₀₀ no longer increases).
-
Plot the natural logarithm of the OD₆₀₀ values against time. The specific growth rate (µ) can be calculated from the slope of the linear portion of the curve during the exponential growth phase. The doubling time can be calculated using the formula: Doubling Time = ln(2) / µ.
References
- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. iitg.ac.in [iitg.ac.in]
- 4. Species-Specific Quorum Sensing Represses the this compound Utilization Locus in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periplasmic β-glucosidase BglX from E. coli demonstrates greater activity towards galactose-containing substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth rate of E. coli on different carbon su - Bacteria Escherichia coli - BNID 101699 [bionumbers.hms.harvard.edu]
- 7. The chbG gene of the this compound (chb) operon of Escherichia coli encodes a chitooligosaccharide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Structural Insights into the Substrate Specificity of a 6-Phospho-β-glucosidase BglA-2 from Streptococcus pneumoniae TIGR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption and growth of Vibrio cholerae on chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chitin disaccharide, N,N'-diacetylthis compound, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Physicochemical Properties of Chitobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine units, is a fundamental building block of chitin, the second most abundant polysaccharide in nature. As a key product of chitin hydrolysis, this compound and its derivatives are of significant interest in various fields, including biochemistry, microbiology, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its common forms, offering valuable data for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of this compound can vary depending on its form. The most common forms encountered in research are the free sugar (this compound), its N,N'-diacetylated form, and its dihydrochloride salt. The following table summarizes the key quantitative data for these forms.
| Property | This compound | N,N'-Diacetylthis compound | This compound Dihydrochloride |
| Molecular Formula | C₁₂H₂₄N₂O₉ | C₁₆H₂₈N₂O₁₁ | C₁₂H₂₆Cl₂N₂O₉ |
| Molecular Weight ( g/mol ) | 340.33 | 424.40[1] | 413.25[2] |
| Melting Point (°C) | Not Experimentally Determined | 245-247[1][3] | Not Experimentally Determined |
| Specific Optical Rotation [α]D | Not Experimentally Determined | +15.0° to +19.0° (c=0.9-1.1 in H₂O)[1] | Not Experimentally Determined |
| Solubility | |||
| Water | Soluble | 49.00-51.00 mg/mL[1][3] | >100 mg/mL (with sonication) |
| Ethanol | Sparingly Soluble | Soluble in warm ethanol:acetic acid (1:1) at 20 mg/mL[1] | Slightly Soluble |
| DMSO | Soluble | Soluble | Slightly Soluble |
| Stability | Stable under neutral pH.[4][5] | Hygroscopic[6] | Generally more stable in aqueous solution than this compound.[7] |
Note: "Not Experimentally Determined" indicates that while predicted or calculated values may exist, reliable experimental data was not found in the surveyed literature.
Biological Significance and Signaling Pathways
This compound plays a crucial role in the natural cycling of chitin and acts as a signaling molecule in various biological systems, particularly in bacteria.
Chitin Degradation Pathway
The enzymatic degradation of chitin, a major source of carbon and nitrogen in many ecosystems, proceeds through a series of steps involving chitinases and other glycoside hydrolases. This compound is a key intermediate in this pathway.
Bacterial this compound Utilization and Signaling
In many bacteria, the presence of this compound in the environment induces the expression of genes involved in its transport and metabolism. This regulatory mechanism allows bacteria to efficiently utilize chitin as a nutrient source.
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of this compound and its derivatives.
Workflow for Physicochemical Characterization
A systematic approach is crucial for the accurate characterization of this compound. The following workflow outlines the key experimental stages.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound sample transitions to a liquid.
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (one end sealed)
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, rapidly heat the apparatus to a temperature about 15-20°C below the expected melting point.
-
If the melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to get an approximate range.
-
-
Measurement:
-
Once near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as the range between these two temperatures.
-
Optical Rotation Measurement (Polarimetry)
Objective: To measure the specific rotation of a this compound solution, which is a characteristic property of a chiral molecule.
Materials:
-
This compound sample
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., deionized water)
-
Polarimeter with a sodium lamp (D-line, 589.3 nm)
-
Polarimeter cell (sample tube) of a known path length (typically 1 dm)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known mass of the this compound sample.
-
Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to obtain a known concentration (c), typically in g/100 mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Fill the polarimeter cell with the pure solvent (blank) and take a reading. This value should be zeroed or subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared this compound solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Observe the rotation and record the angle of rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α]Tλ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the solution in g/mL (or g/100mL, depending on the convention used).
-
T = temperature in degrees Celsius
-
λ = wavelength of the light source (e.g., "D" for the sodium D-line)
-
-
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, DMSO)
-
Vials or test tubes with closures
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, refractive index)
Procedure (Equilibrium Solubility Method):
-
Sample Preparation: Add an excess amount of the this compound sample to a known volume of the solvent in a vial.
-
Equilibration: Seal the vial and agitate it (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification:
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant if necessary.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC with a refractive index detector).
-
-
Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/100 mL.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, a disaccharide of growing importance in scientific research and development. The data and protocols presented herein are intended to serve as a valuable resource for professionals working with this and related compounds. Further research to experimentally determine some of the currently unavailable physical constants for this compound and its dihydrochloride form would be a valuable contribution to the field.
References
- 1. N,N -Diacetylthis compound = 96 HPLC 35061-50-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N -Diacetylthis compound = 96 HPLC 35061-50-8 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N'-Diacetylthis compound | 35061-50-8 [chemicalbook.com]
- 7. This compound dihydrochloride | TargetMol [targetmol.com]
The Multifaceted Biological Functions of Chitobiose Derivatives: A Technical Guide for Researchers
Executive Summary
Chitobiose, the disaccharide repeating unit of chitin, and its derivatives are emerging as a versatile class of bioactive molecules with significant potential in therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the biological functions of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel carbohydrate-based therapeutics. We present a compilation of key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a comprehensive understanding of this promising field.
Introduction
Chitin, the second most abundant polysaccharide in nature after cellulose, is a polymer of β-(1→4)-linked N-acetylglucosamine. Its fundamental repeating unit, this compound, and its various chemical modifications have garnered substantial interest due to their diverse biological activities. These activities range from the modulation of immune responses and angiogenesis to direct enzymatic inhibition and antioxidant effects. The biocompatibility and biodegradability of these sugar-based molecules make them attractive candidates for drug development and agricultural applications. This guide will explore the core biological functions of this compound derivatives, providing the necessary technical details for researchers to navigate this expanding area of study.
Key Biological Functions and Mechanisms of Action
Chitinase Inhibition
This compound derivatives have been extensively studied as inhibitors of chitinases, enzymes that hydrolyze chitin.[1][2] These enzymes are crucial for the growth and virulence of various pathogens, including fungi and insects, and are also implicated in inflammatory diseases such as asthma. Thiazoline derivatives of this compound and chitotriose have been shown to be effective chitinase inhibitors.[1][2]
Table 1: Chitinase Inhibitory Activity of this compound Derivatives
| Derivative | Target Chitinase | IC50 Value | Reference |
| Allosamidin | Fungal Chitinase (AfChiA1) | 128 µM | [3] |
| Acetazolamide | Fungal Chitinase (AfChiA1) | 164 µM | [3] |
| 8-chlorotheophylline | Fungal Chitinase (AfChiA1) | 410 µM | [3] |
Modulation of Immune Responses
Chitooligosaccharides (COS), including this compound and its derivatives, are potent modulators of the innate immune system. They can act as pathogen-associated molecular patterns (PAMPs) and are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways.
COS can interact with TLR2 and TLR4, initiating a signaling cascade that involves the recruitment of adaptor proteins like MyD88.[4] This ultimately leads to the activation of the transcription factor NF-κB, which regulates the expression of various pro-inflammatory cytokines. The degree of polymerization of COS can influence the inflammatory response, with some studies indicating that chitohexaose exhibits significant anti-inflammatory effects by inhibiting this pathway.
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade activated by this compound derivatives. Recognition of these molecules can trigger the phosphorylation of MAPKKKs, which in turn activate MAPKKs and subsequently MAPKs (e.g., ERK, JNK, and p38). This pathway also plays a role in the production of inflammatory mediators and reactive oxygen species (ROS).
Antioxidant Activity
This compound and chitotriose have demonstrated significant antioxidant properties by scavenging hydroxyl and superoxide radicals.[5][6] The free amino groups in their structures are thought to contribute to this activity.
Table 2: Antioxidant Activity of this compound and its Derivatives
| Compound | Assay | IC50 Value | Reference |
| This compound | Hydroxyl radical scavenging (H2O2/Cu2+) | 18 µM | [5][6] |
| Chitotriose | Hydroxyl radical scavenging (H2O2/Cu2+) | 80 µM | [5][6] |
| This compound | Hydroxyl radical scavenging (ZnO photolysis) | 30 µM | [5][6] |
| Chitotriose | Hydroxyl radical scavenging (ZnO photolysis) | 55 µM | [5][6] |
Modulation of Angiogenesis
Certain this compound derivatives, particularly sulfated forms, have been shown to modulate angiogenesis, the formation of new blood vessels.[7] This is a critical process in both normal physiological functions and in diseases such as cancer. Sulfated chitosan has been found to inhibit angiogenesis by blocking the Vascular Endothelial Growth Factor (VEGF)/VEGFR2 signaling pathway.[7]
Lectin Binding
This compound and its derivatives can serve as ligands for various lectins, carbohydrate-binding proteins involved in cell recognition and adhesion.[8][9] The binding affinity depends on the specific lectin and the structure of the this compound derivative.
Table 3: Binding Affinities of Lectins to this compound Derivatives
| Lectin | This compound Derivative | Binding Affinity (Kd) | Reference |
| Wheat Germ Agglutinin (WGA) | This compound-PAA | Significant Binding | [8] |
| Tomato Lectin (LEL) | This compound-PAA | Significant Binding | [8] |
| Datura stramonium Agglutinin (DSA) | High-mannose-type N-glycans (containing this compound core) | 60 µM (for 010) | [8] |
Antitumor and Antimicrobial Activities
Quaternized chitosan derivatives have demonstrated notable antitumor and antimicrobial activities.[10][11][12][13] The permanent positive charge on these molecules is believed to facilitate interaction with negatively charged microbial cell membranes and potentially interfere with tumor cell processes.[14] Low molecular weight chitosan derivatives are often more effective as they can more easily traverse cell membranes.[11]
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
This protocol describes the production of this compound from chitinous waste using a chitinase from Vibrio campbellii.[1]
Materials:
-
Colloidal chitin (prepared from shrimp shells)
-
Recombinant VhChiA chitinase
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium acetate buffer, pH 5.5
-
3 M Sodium carbonate
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Asahipak NH2P-50 10E preparative HPLC column
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a reaction mixture containing 1 g of dried shrimp colloidal chitin, 4 mg of VhChiA (20,000 U), and 8 mg of BSA in 1 L of 0.1 M sodium acetate buffer (pH 5.5).[1]
-
Incubate the mixture for 24 hours at 30°C with constant agitation.[1]
-
Terminate the reaction by heating at 98°C for 5 minutes.[1]
-
Centrifuge the mixture at 2359 x g for 40 minutes at 4°C to remove any remaining substrate.[1]
-
-
Purification by Preparative HPLC:
-
Concentrate the supernatant using a centrifugal filter unit (30 kDa cut-off).[1]
-
Dissolve the resulting powder in deionized water.
-
Inject aliquots of the sample onto an Asahipak NH2P-50 10E preparative column.[1]
-
Elute with a gradient of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min.[1]
-
Monitor the eluent at 200 nm.
-
Pool the fractions corresponding to the this compound peak, concentrate by rotary evaporation, and freeze-dry to obtain purified this compound powder.[1]
-
Synthesis of N-acetylated this compound Derivatives
This protocol provides a general method for the N-acetylation of glucosamine, which can be adapted for this compound.[15]
Materials:
-
D-glucosamine hydrochloride (or this compound)
-
Methanol
-
Sodium methoxide
-
Acetic anhydride
-
Dowex 1 (carbonate form)
Procedure:
-
Suspend D-glucosamine hydrochloride in methanol.
-
Add an equivalent amount of sodium methoxide to generate a supersaturated solution of D-glucosamine.
-
Add 1.5 to 2 equivalents of acetic anhydride to the solution at room temperature.
-
The N-acetylation reaction proceeds readily.
-
The product can be purified by filtration and crystallization.[15]
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay is used to assess the pro- or anti-angiogenic potential of this compound derivatives.[16][17][18]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cell growth medium
-
This compound derivative to be tested
-
96-well plate
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.[17]
-
Seed HUVECs onto the gel in endothelial cell growth medium.
-
Add the this compound derivative at various concentrations to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using a microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[17]
Conclusion and Future Perspectives
This compound derivatives represent a rich and largely untapped source of bioactive compounds with significant therapeutic potential. Their ability to specifically interact with key biological targets, such as enzymes and cell surface receptors, opens up new avenues for the development of novel drugs for a range of diseases, including inflammatory disorders, cancer, and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and harness the biological functions of these fascinating molecules. Future research should focus on elucidating the structure-activity relationships of a wider array of this compound derivatives, optimizing their synthesis and production, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued investigation into the biological roles of this compound derivatives holds immense promise for advancing human health and biotechnology.
References
- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase inhibition by this compound and chitotriose thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and anti-inflammatory effects of sulfated polysaccharide from the red seaweed Gelidium pacificum Okamura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activities of this compound and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chitosan sulfate inhibits angiogenesis via blocking the VEGF/VEGFR2 pathway and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sugar-Binding Profiles of Chitin-Binding Lectins from the Hevein Family: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of quaternized chitosan-based electrospun implants against Graffi myeloid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chitosan derivatives with antimicrobial, antitumour and antioxidant activities--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ibidi.com [ibidi.com]
- 18. ibidi.com [ibidi.com]
The Core of Chitobiose Metabolism in Insect Physiology: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chitobiose, a disaccharide derived from the breakdown of chitin, plays a pivotal role in the physiology of insects, influencing key processes such as molting, cuticle formation, and immune responses. The metabolic pathways governing the synthesis and degradation of chitin and its derivatives are tightly regulated and present attractive targets for the development of novel insecticides. This in-depth technical guide provides a comprehensive overview of this compound metabolism in insects, detailing the core enzymatic players, their kinetics, the regulatory signaling cascades, and the physiological consequences of metabolic disruption. Furthermore, this guide offers detailed experimental protocols for the investigation of these pathways and presents quantitative data in a structured format to aid in comparative analysis and future research endeavors.
Introduction
Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a fundamental structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[1] The dynamic processes of chitin synthesis and degradation are essential for insect growth and development, particularly during the molting cycle, where the old cuticle is shed and a new one is formed.[2] this compound emerges as a key intermediate during the enzymatic hydrolysis of chitin by chitinases.[1] Its subsequent metabolism is critical for the recycling of GlcNAc units and for signaling events within the insect.
Understanding the intricacies of this compound metabolism is paramount for the development of targeted and effective insect control strategies. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to explore this vital aspect of insect physiology.
Core Metabolic Pathways
The metabolism of this compound is intrinsically linked to the broader pathways of chitin synthesis and degradation. These processes are spatially and temporally regulated, ensuring the integrity of the insect's structural components while allowing for growth and development.
Chitin Degradation and this compound Formation
During molting, the old endocuticle is digested by a cocktail of enzymes present in the molting fluid, with chitinases (EC 3.2.1.14) playing a central role.[1] Insect chitinases are endo-acting enzymes that randomly cleave the β-1,4-glycosidic bonds within the chitin polymer, releasing a mixture of chitooligosaccharides, with this compound being a predominant product.[1]
The N-acetylglucosamine (GlcNAc) Salvage Pathway
Once formed, this compound is further hydrolyzed into two molecules of GlcNAc by β-N-acetylglucosaminidases. The resulting GlcNAc monomers are then salvaged and reutilized for the synthesis of a new cuticle through the UDP-GlcNAc salvage pathway. The key enzyme in this pathway is N-acetylglucosamine kinase (NAGK), which phosphorylates GlcNAc to GlcNAc-6-phosphate.[3] This is the first committed step in the salvage pathway, leading to the eventual formation of UDP-GlcNAc, the activated sugar nucleotide required for chitin synthesis.[3]
Key Enzymes and Their Kinetics
The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of the enzymes involved. While comprehensive kinetic data for all insect species is not available, the following tables summarize representative quantitative data for key enzymes in the pathway.
Chitinases
Insect chitinases belong to the glycoside hydrolase family 18 and exhibit varying substrate specificities and kinetic parameters.[4] These differences are often associated with their specific physiological roles and developmental expression patterns.[4]
Table 1: Kinetic Parameters of Insect Chitinases
| Insect Species | Enzyme/Isoform | Substrate | Km | Vmax | Reference |
| Manduca sexta | Group I Chitinase | Polymeric Chitin | Lower than Group IV | - | [4] |
| Tribolium castaneum | Group IV Chitinase | Polymeric Chitin | Higher than Group I | - | [4] |
| Bacillus licheniformis | Chitinase A | Colloidal Chitin | 2.307 mM | 0.024 mM min⁻¹ | [5] |
| Bacillus licheniformis B2 | Chitinase | Colloidal Chitin | 101.96 mg/mL | 2.72 µmol/min/mL | [6] |
| Coriolopsis byrsina | Endochitinase | - | - | 0.3 U/mL | [7] |
Note: Direct comparative values for Km and Vmax of insect-specific chitinases acting on this compound are scarce in the literature. The provided data offers a general enzymatic context.
N-acetylglucosamine Kinase (NAGK)
NAGK is a crucial enzyme in the GlcNAc salvage pathway, initiating the conversion of GlcNAc for reuse in chitin synthesis.
Table 2: Kinetic Parameters of N-acetylglucosamine Kinase
| Organism | Enzyme | Substrate | Km (app) | kcat (app) | Reference |
| Staphylococcus aureus | N-acetylmannosamine kinase | N-acetylglucosamine | 0.26 mM | 23.4 s⁻¹ | [8] |
Note: Kinetic data for insect-specific NAGK is limited. The data from Staphylococcus aureus provides an indication of the enzyme's affinity for N-acetylglucosamine.
UDP-N-acetylglucosamine Pyrophosphorylase (UAP)
UAP catalyzes the final step in the synthesis of UDP-GlcNAc, the direct precursor for chitin synthesis.[9][10]
Table 3: Kinetic Information for UDP-N-acetylglucosamine Pyrophosphorylase
| Organism | Enzyme | Key Findings | Reference |
| Spodoptera frugiperda | SfUAP | Crystal structure determined; potent covalent and noncovalent inhibitors identified. | [9][10] |
| Aspergillus fumigatus | UAP1 | Crystal structures of substrate/product complexes provide insights into the catalytic mechanism. | [11] |
Regulation of this compound Metabolism
The metabolic pathways involving this compound are under tight hormonal control, primarily regulated by the ecdysone signaling pathway. This ensures that chitin degradation and synthesis are precisely coordinated with the molting cycle.
The Ecdysone Signaling Pathway
The steroid hormone 20-hydroxyecdysone (20E) is the master regulator of insect molting.[12][13] Upon binding to its nuclear receptor complex, composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), 20E initiates a transcriptional cascade that controls the expression of a wide array of genes, including those involved in chitin metabolism.[12][14] The expression of genes encoding chitinases and enzymes of the chitin biosynthesis pathway, such as trehalase, glucose-6-phosphate isomerase, and UAP, are known to be regulated by 20E.[12][13][15][16]
Caption: Ecdysone signaling pathway regulating chitin metabolism genes.
Quantitative Analysis of Hemolymph Sugars
The concentration of sugars in the insect hemolymph reflects the physiological state of the organism. While trehalose is the primary hemolymph sugar in most insects, the levels of other carbohydrates, including glucose and potentially this compound, can provide valuable insights into metabolic processes.[17][18]
Table 4: Hemolymph Sugar Concentrations in Insects
| Insect Species | Developmental Stage | Sugar | Concentration | Reference |
| Bombyx mori | Larva/Pupa | Trehalose | 0.2 - 1.5 g/100 mL | [17] |
| Bombyx mori | Larva | Glucose, Fructose, Sucrose | 5 - 40 mg/100 mL | [18] |
| Spodoptera litura | 5th Instar Larva | Total Carbohydrate | Decreases with age | [19] |
| Spodoptera litura | 5th Instar Larva | Trehalose | 7.7 - 9.3% of total hemolymph content | [19] |
Note: Specific quantitative data for this compound concentration in insect hemolymph is not widely reported in the literature, highlighting an area for future research.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to study this compound metabolism in insects.
Chitinase Activity Assay (DNS Method)
This spectrophotometric assay quantifies the amount of reducing sugars, such as GlcNAc, released from the enzymatic hydrolysis of chitin.
Materials:
-
Colloidal chitin (1% w/v) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Enzyme extract (e.g., insect hemolymph or tissue homogenate)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 1 mL of the 1% colloidal chitin suspension with 1 mL of the enzyme extract.[3]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).[3]
-
Stopping the Reaction: Terminate the enzymatic reaction by adding 3 mL of DNS reagent.[3][20]
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[3][20]
-
Centrifugation: Cool the tubes and centrifuge to pellet any remaining colloidal chitin.
-
Measurement: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[3][20]
-
Standard Curve: Generate a standard curve using known concentrations of N-acetyl-D-glucosamine to quantify the amount of reducing sugar released.
Caption: Workflow for the DNS-based chitinase activity assay.
dsRNA Synthesis for RNA Interference (RNAi)
RNAi is a powerful technique to study gene function by silencing the expression of a target gene. This protocol outlines the synthesis of double-stranded RNA (dsRNA) for use in insect RNAi experiments.
Materials:
-
cDNA template of the target gene
-
PCR primers with T7 promoter sequence (TAATACGACTCACTATAGGG) appended to the 5' end of both forward and reverse primers
-
High-fidelity DNA polymerase
-
In vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System)
-
Nuclease-free water
Procedure:
-
Template Generation: Amplify a 300-600 bp region of the target gene from cDNA using PCR with the T7 promoter-containing primers.[21]
-
PCR Product Purification: Purify the PCR product to remove primers and other reaction components.
-
In Vitro Transcription: Use the purified PCR product as a template for in vitro transcription according to the manufacturer's instructions.[2] This reaction synthesizes both sense and antisense RNA strands, which then anneal to form dsRNA.
-
dsRNA Purification: Purify the synthesized dsRNA to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Determine the concentration of the dsRNA using a spectrophotometer and assess its integrity by running an aliquot on an agarose gel.[22]
Caption: Workflow for the synthesis of dsRNA for RNAi experiments.
High-Performance Liquid Chromatography (HPLC) for Hemolymph Sugar Analysis
HPLC is a sensitive method for separating and quantifying carbohydrates in complex biological samples like insect hemolymph.
Materials:
-
Insect hemolymph sample
-
Acetonitrile (ACN)
-
Ultrapure water
-
HPLC system with a suitable column (e.g., reversed-phase or amine-based column) and detector (e.g., refractive index (RI) or evaporative light scattering detector (ELSD))
-
Carbohydrate standards (e.g., glucose, trehalose, this compound)
Procedure:
-
Sample Preparation:
-
Collect hemolymph and immediately place it on ice to prevent enzymatic degradation.[23]
-
Deproteinize the sample by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
Chromatographic Separation:
-
Equilibrate the HPLC column with the mobile phase (e.g., a gradient of acetonitrile and water).[24]
-
Inject the prepared hemolymph sample.
-
Run the separation according to an optimized gradient program to resolve the different carbohydrates.
-
-
Detection and Quantification:
-
Detect the separated sugars using an appropriate detector (RI or ELSD are common for underivatized sugars).
-
Identify the peaks corresponding to different sugars by comparing their retention times with those of the injected standards.
-
Quantify the amount of each sugar by integrating the peak area and comparing it to a standard curve generated with known concentrations of the carbohydrate standards.[24]
-
Conclusion and Future Directions
This compound metabolism is a cornerstone of insect physiology, indispensable for their growth, development, and survival. The enzymes and regulatory pathways involved in this process represent validated and promising targets for the development of next-generation insecticides with high specificity and reduced environmental impact. This technical guide has provided a comprehensive overview of the core aspects of this compound metabolism, supported by quantitative data and detailed experimental protocols.
Despite the significant progress in this field, several knowledge gaps remain. Future research should focus on:
-
Comprehensive Kinetic Characterization: A more thorough investigation of the kinetic parameters of key enzymes, such as chitinases and NAGK, from a wider range of insect species is needed for comparative analysis and rational inhibitor design.
-
Quantification of this compound: The development of sensitive and robust methods for the routine quantification of this compound in insect hemolymph and tissues will provide deeper insights into its physiological roles.
-
Elucidation of Novel Regulatory Mechanisms: While the role of ecdysone is well-established, further research may uncover additional signaling pathways and regulatory networks that fine-tune this compound metabolism.
By addressing these research questions, the scientific community can further unravel the complexities of insect physiology and pave the way for the development of innovative and sustainable pest management strategies.
References
- 1. Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.5. dsRNA Synthesis and RNAi Analysis [bio-protocol.org]
- 3. ijariit.com [ijariit.com]
- 4. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure and Inhibition of Insect UDP- N-acetylglucosamine Pyrophosphorylase: A Key Enzyme in the Hexosamine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. THE CHEMISTRY OF INSECT HEMOLYMPH: II. TREHALOSE AND OTHER CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THE CHEMISTRY OF INSECT HEMOLYMPH: ORGANIC COMPONENTS OF THE HEMOLYMPH OF THE SILKWORM, BOMBYX MORI, AND TWO OTHER SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Sublethal Concentrations of the Chitin Synthesis Inhibitor, Hexaflumuron, on the Development and Hemolymph Physiology of the Cutworm, Spodoptera litura - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 22. 2.6. dsRNA Synthesis and Injection RNA Interference [bio-protocol.org]
- 23. Fast and Cost-Effective Biochemical Spectrophotometric Analysis of Solution of Insect “Blood” and Body Surface Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Chitobiose Signaling in Plant-Microbe Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chitobiose, a disaccharide unit of chitin, acts as a potent microbe-associated molecular pattern (MAMP) that triggers a cascade of defense responses in plants, forming a critical first line of defense against fungal pathogens. The perception of this compound by cell surface receptors initiates a complex signaling network, leading to the activation of downstream immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming of defense-related genes. This technical guide provides a comprehensive overview of the core components and mechanisms of this compound signaling in plant-microbe interactions. It details the key receptor complexes, downstream signaling pathways, and terminal defense responses. Furthermore, this document offers detailed experimental protocols for the key assays used to investigate this pathway and presents quantitative data in structured tables for comparative analysis. The signaling pathways and experimental workflows are visualized through diagrams created using the Graphviz DOT language, providing a clear and logical representation of the processes involved. This guide is intended to be a valuable resource for researchers and professionals in plant biology and drug development, offering insights into potential targets for novel fungicides and plant activators.
Introduction to this compound Signaling
Plants have evolved sophisticated innate immune systems to recognize and respond to potential pathogens. A key component of this system is the ability to detect conserved microbial molecules, known as MAMPs. Chitin, a major structural component of fungal cell walls, is a well-characterized MAMP. During attempted fungal infection, plant-secreted chitinases can degrade fungal cell walls, releasing chitin fragments, including this compound (a dimer of N-acetylglucosamine), which are then perceived by the plant's immune system.[1] This recognition event initiates a signaling cascade known as PAMP-triggered immunity (PTI), which is typically sufficient to thwart infection by non-adapted pathogens.[2][3] Understanding the intricacies of this compound signaling is not only fundamental to plant pathology but also holds significant promise for the development of novel strategies to enhance crop resilience.
The Core Signaling Pathway: From Perception to Response
The this compound signaling pathway can be broadly divided into three stages: perception by cell surface receptors, downstream signal transduction through phosphorylation cascades, and the activation of transcriptional and physiological defense responses.
Perception: The Role of LysM Receptor Kinases
The perception of this compound in plants is primarily mediated by Lysin Motif (LysM) domain-containing receptor-like kinases (RLKs) and receptor-like proteins (RLPs) located on the plasma membrane. There are notable differences in the receptor complexes between the model dicot Arabidopsis thaliana and the model monocot Oryza sativa (rice).
-
In Arabidopsis thaliana : The primary receptor for chitin is AtLYK5, which exhibits a high binding affinity for chitin oligomers.[4][5] Upon chitin binding, AtLYK5 forms a heterodimer with another LysM-RLK, AtCERK1 (Chitin Elicitor Receptor Kinase 1).[4][5] While AtCERK1 can bind chitin directly, its affinity is significantly lower than that of AtLYK5.[6] The formation of the AtLYK5-AtCERK1 complex is crucial for the activation of downstream signaling.
-
In Oryza sativa : The perception of chitin involves a two-component receptor system. OsCEBiP (Chitin Elicitor-Binding Protein), a LysM-RLP lacking an intracellular kinase domain, is responsible for high-affinity chitin binding.[5] Upon binding, OsCEBiP forms a complex with OsCERK1, a LysM-RLK that possesses an active intracellular kinase domain.[5] This interaction leads to the phosphorylation and activation of OsCERK1, thereby initiating the downstream signaling cascade.
Downstream Signal Transduction: The MAPK Cascade
Following receptor activation, the signal is transduced into the cell, primarily through a phosphorylation cascade involving Receptor-Like Cytoplasmic Kinases (RLCKs) and Mitogen-Activated Protein Kinases (MAPKs).
-
RLCKs as Intermediaries: In both Arabidopsis and rice, specific RLCKs act as a bridge between the activated receptor complex and the downstream MAPK cascade. In Arabidopsis, PBL27 is phosphorylated by AtCERK1 and subsequently phosphorylates and activates the MAPKKK, MAPKKK5.[7][8][9] The rice ortholog of PBL27, OsRLCK185, is similarly phosphorylated by OsCERK1 and activates the downstream MAPKKKs, OsMAPKKK11 and OsMAPKKK18.[7][10]
-
The MAPK Cascade: The activation of MAPKKKs initiates a sequential phosphorylation cascade. In Arabidopsis, MAPKKK5 phosphorylates and activates MKK4 and MKK5, which in turn phosphorylate and activate the MAPKs, MPK3 and MPK6.[8][11] A parallel pathway involving MEKK1, MKK1/MKK2, and MPK4 is also activated.[11] In rice, OsMAPKKK18 activates OsMKK4, which then activates OsMPK3 and OsMPK6.[7][10]
Transcriptional Reprogramming: The Role of WRKY Transcription Factors
The activated MAPKs translocate to the nucleus where they phosphorylate and activate various transcription factors, leading to a massive reprogramming of gene expression. Among the key transcription factors involved in chitin signaling are members of the WRKY family.
WRKY transcription factors bind to W-box (TGAC(C/T)) elements in the promoters of defense-related genes, thereby regulating their expression.[12] Several WRKYs, including WRKY22, WRKY29, WRKY33, WRKY46, and WRKY53, have been shown to be downstream of the MAPK cascade in chitin signaling.[12][13] The phosphorylation of these WRKYs by MAPKs can modulate their DNA binding activity and transcriptional regulatory function.[14][15]
Physiological Defense Responses
The transcriptional reprogramming initiated by this compound signaling leads to the production of a wide array of defense responses, including:
-
Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS, primarily hydrogen peroxide (H₂O₂), in the apoplast is one of the earliest responses to this compound perception. This ROS burst is mediated by NADPH oxidases, such as RbohD, and plays a direct antimicrobial role as well as a signaling function.[16]
-
Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the site of attempted infection, reinforcing the cell wall and forming papillae that act as a physical barrier to fungal penetration.[17]
-
Synthesis of Pathogenesis-Related (PR) Proteins: The expression of a large number of PR genes is induced upon this compound perception. These proteins include chitinases and β-1,3-glucanases, which can degrade fungal cell walls, as well as other proteins with antimicrobial activities.[18][19][20][21]
-
Production of Phytoalexins: Low molecular weight antimicrobial compounds, known as phytoalexins, are synthesized and accumulate at the infection site.
Quantitative Data on this compound Signaling
The following tables summarize key quantitative data related to this compound signaling, providing a basis for comparative analysis.
Table 1: Ligand Binding Affinities of Chitin Receptors
| Receptor | Ligand | Dissociation Constant (Kd) | Plant Species | Reference |
| AtCERK1 | Chitooctaose | 45 µM | Arabidopsis thaliana | [6] |
| AtLYK5 | Chitooctaose | High Affinity (qualitative) | Arabidopsis thaliana | [4][5] |
Table 2: Chitin-Induced MAPK Activation
| Plant Species | MAPK | Fold Activation (relative to control) | Time Post-Elicitation | Elicitor | Reference |
| Arabidopsis thaliana | MPK3/MPK6 | Visually increased phosphorylation | 10-15 minutes | Chitooctaose (10 µM) | [11][22] |
Note: Quantitative data on the fold activation of MAPKs is often presented as relative band intensity in immunoblots and is not always expressed numerically in the literature.
Table 3: Chitin-Induced Defense Gene Expression (Fold Change)
| Gene | Plant Species | Fold Change | Time Post-Elicitation | Elicitor | Reference |
| PR1 | Oryza sativa | ~1.2 | 24 hours | Chitin | [18][19] |
| PR3 | Oryza sativa | ~1.8 | 24 hours | Chitin | [18][19] |
| PR4 | Oryza sativa | ~8.2 | 24 hours | Chitin | [18][19] |
| PR6 | Oryza sativa | ~19.2 | 24 hours | Chitin | [18][19] |
| PR9 | Oryza sativa | ~14.7 | 24 hours | Chitin | [18][19] |
| PR10a | Oryza sativa | ~9.9 | 24 hours | Chitin | [18][19] |
| PR15 | Oryza sativa | ~12.7 | 24 hours | Chitin | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound signaling in plants.
Co-Immunoprecipitation (Co-IP) to Detect Receptor Complex Formation
This protocol is adapted for the detection of the interaction between OsCEBiP and OsCERK1 in rice cells.
Materials:
-
Rice cell suspension culture expressing tagged proteins (e.g., OsCERK1-myc)
-
Chitin elicitor (e.g., N-acetylchitooctaose)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1x protease inhibitor cocktail)
-
Antibodies: anti-myc and anti-CEBiP
-
Protein A/G magnetic beads
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) Triton X-100)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
Procedure:
-
Elicitation: Treat rice cell suspension culture with the chitin elicitor or a mock control for the desired time.
-
Cell Lysis: Harvest cells by centrifugation and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Immunoprecipitation: Incubate the clarified lysate with the primary antibody (e.g., anti-CEBiP) overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using the appropriate secondary antibody (e.g., anti-myc to detect OsCERK1).
In-Gel Kinase Assay for MAPK Activation
This protocol is designed to detect the activation of MAPKs in plant extracts.
Materials:
-
Plant tissue treated with this compound or a mock control
-
Extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1x protease and phosphatase inhibitor cocktails)
-
SDS-PAGE resolving gel containing a MAPK substrate (e.g., Myelin Basic Protein, MBP, at 0.25 mg/mL)
-
SDS-PAGE running buffer
-
Renaturation buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
Procedure:
-
Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract proteins with extraction buffer.
-
Quantification: Determine protein concentration using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel containing the embedded substrate.
-
Denaturation and Renaturation: Wash the gel with a solution containing 1% Triton X-100 to remove SDS, followed by several washes with renaturation buffer to allow the kinases to refold.
-
Kinase Assay: Incubate the gel in kinase reaction buffer containing [γ-³²P]ATP to allow the renatured kinases to phosphorylate the substrate within the gel.
-
Washing: Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated substrate as bands.
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol outlines the steps for quantifying the expression of defense-related genes.
Materials:
-
Plant tissue treated with this compound or a mock control
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.
-
qPCR Reaction: Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to one or more stably expressed reference genes.
Measurement of ROS Burst
This protocol uses a luminol-based chemiluminescence assay to measure the production of ROS.
Materials:
-
Plant leaf discs
-
Luminol solution
-
Horseradish peroxidase (HRP)
-
This compound elicitor
-
Microplate luminometer
Procedure:
-
Leaf Disc Preparation: Cut small discs from plant leaves and float them on water overnight to reduce wounding-induced ROS.
-
Assay Setup: Place individual leaf discs in the wells of a white 96-well plate containing the luminol and HRP solution.
-
Elicitation: Add the this compound elicitor to the wells to initiate the ROS burst.
-
Measurement: Immediately place the plate in a microplate luminometer and measure the chemiluminescence over time. The intensity of the light produced is proportional to the amount of ROS.
Callose Deposition Staining and Quantification
This protocol describes the staining of callose deposits with aniline blue.
Materials:
-
Plant leaves treated with this compound or a mock control
-
Ethanol series for destaining
-
Aniline blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5)
-
Fluorescence microscope with a UV filter set
Procedure:
-
Destaining: Clear the chlorophyll from the leaves by incubating them in an ethanol series.
-
Staining: Incubate the destained leaves in the aniline blue solution.
-
Mounting: Mount the stained leaves on a microscope slide in the staining solution.
-
Visualization and Quantification: Observe the leaves under a fluorescence microscope. Callose deposits will fluoresce bright yellow-green. Capture images and quantify the number and area of callose deposits using image analysis software.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding
This protocol is for identifying the in vivo binding sites of a transcription factor (e.g., a WRKY protein) on a genome-wide scale.
Materials:
-
Plant tissue expressing a tagged transcription factor
-
Formaldehyde for cross-linking
-
Nuclei isolation buffer
-
Sonication buffer
-
Antibody against the tag
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA.
-
Nuclei Isolation and Chromatin Shearing: Isolate nuclei and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody that specifically recognizes the tagged transcription factor.
-
Immune Complex Capture: Capture the antibody-transcription factor-DNA complexes using Protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify genomic regions that are enriched, which correspond to the in vivo binding sites of the transcription factor.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the this compound signaling pathway and logical experimental workflows.
This compound Signaling Pathway
Caption: Overview of the this compound signaling pathway in plants.
Experimental Workflow: Investigating Receptor-Kinase Interaction and Activation
Caption: Workflow for confirming protein interaction and kinase activation.
Experimental Workflow: Linking Signaling to Gene Expression and Physiological Response
Caption: Workflow for analyzing downstream defense responses.
Implications for Drug Development and Crop Protection
The this compound signaling pathway presents several attractive targets for the development of novel crop protection strategies.
-
Plant Activators: Compounds that mimic this compound or otherwise activate the chitin receptor complex can be developed as "plant activators." These substances would prime the plant's immune system, leading to enhanced resistance against a broad spectrum of fungal pathogens without the need for conventional fungicides that target the pathogen directly.[23]
-
Fungicide Targets: Conversely, understanding how fungal pathogens suppress chitin-triggered immunity can reveal novel targets for fungicides. For example, some fungi secrete effector proteins that bind to chitin fragments, preventing their recognition by plant receptors. Others produce chitin deacetylases that modify chitin into chitosan, which is a less potent elicitor.[24][25][26] Developing inhibitors of these fungal effectors or enzymes could render the pathogens susceptible to the plant's natural defense mechanisms.
Conclusion
This compound signaling is a cornerstone of plant innate immunity against fungal pathogens. The elucidation of the key components of this pathway, from cell surface receptors to downstream transcription factors and physiological responses, has provided a detailed roadmap of how plants perceive and respond to this critical MAMP. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate this complex signaling network. For professionals in drug development, a thorough understanding of the this compound signaling pathway opens up new avenues for the rational design of innovative and sustainable solutions for crop protection. Continued research in this area will undoubtedly uncover further layers of regulation and cross-talk with other signaling pathways, providing even more opportunities to enhance plant health and productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in PAMP-Triggered Immunity against Bacteria: Pattern Recognition Receptors Watch over and Raise the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early molecular events in PAMP-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Arabidopsis CERK1‐associated kinase PBL27 connects chitin perception to MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Conservation of Chitin-Induced MAPK Signaling Pathways in Rice and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of a mitogen-activated protein kinase pathway in Arabidopsis by chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Regulation of WRKY46 Transcription Factor Function by Mitogen-Activated Protein Kinases in Arabidopsis thaliana [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds (121/180) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds (121/180) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. embopress.org [embopress.org]
- 23. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chitin Deacetylase, a Novel Target for the Design of Agricultural Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chitin Deacetylase, a Novel Target for the Design of Agricultural Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Technical Deep Dive: N,N'-diacetylchitobiose vs. Chitobiose for Researchers and Drug Development Professionals
An In-depth Guide to the Structure, Function, and Application of Two Critical Disaccharides
In the intricate world of carbohydrate chemistry and its applications in drug development and biological research, a nuanced understanding of structurally similar molecules is paramount. This technical guide provides a comprehensive comparison of N,N'-diacetylchitobiose and this compound, two disaccharides derived from the abundant biopolymer chitin. While closely related, their distinct biochemical properties and biological roles have significant implications for their study and application. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these molecules, complete with quantitative data, experimental methodologies, and visual representations of their involvement in key signaling pathways.
Core Structural and Biochemical Distinctions
The fundamental difference between N,N'-diacetylthis compound and this compound lies in their acetylation state. N,N'-diacetylthis compound is the fully acetylated dimer of N-acetyl-D-glucosamine (GlcNAc), linked by a β(1→4) glycosidic bond. It is the primary repeating unit of chitin.[1][2] In contrast, the term "this compound" can be ambiguous in the literature.[1][3] Historically, it has been used to refer to the fully deacetylated dimer of glucosamine (GlcN), also linked by a β(1→4) bond.[1][2] For the purpose of clarity in this guide, This compound will refer to the GlcNβ(1→4)GlcN disaccharide .
This seemingly minor structural difference—the presence or absence of two acetyl groups—profoundly impacts their chemical properties, enzymatic interactions, and biological activities.
Comparative Quantitative Data
To facilitate a clear comparison, the following tables summarize key quantitative parameters for enzymes and binding proteins that interact with N,N'-diacetylthis compound and this compound.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| This compound Phosphorylase | N,N'-diacetylthis compound | Vibrio proteolyticus | 2.0 | 5.5 | 2750 | [4][5] |
| N,N'-diacetylthis compound Deacetylase | N,N'-diacetylthis compound | Pyrococcus chitonophagus | - | - | - | [5] |
| β-N-acetylhexosaminidase | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | Penicillium oxalicum | - | - | - | [6] |
| β-N-acetylhexosaminidase | p-Nitrophenyl-N-acetyl-β-D-galactosaminide | Penicillium oxalicum | - | - | - | [6] |
| Chitin Deacetylase | Glycol Chitin | Alcaligenes sp. | 0.16 | 0.41 (µM/min) | 2562.5 | [7] |
| β-N-acetylhexosaminidase | p-Nitrophenyl-GlcNAc | Paraglaciecola hydrolytica S66T | - | - | 341,000 | [8] |
| β-N-acetylhexosaminidase | p-Nitrophenyl-GalNAc | Paraglaciecola hydrolytica S66T | - | - | 344,000 | [8] |
Table 2: Binding Affinities
| Binding Protein | Ligand | Organism/System | Dissociation Constant (Kd) | Reference(s) |
| NgcESco | N,N'-diacetylthis compound | Streptomyces coelicolor | 1.53 µM | [9][10] |
| NgcE | N,N'-diacetylthis compound | Streptomyces olivaceoviridis | 29 nM | [9][10] |
| NagB1 | N,N'-diacetylthis compound | Paenibacillus sp. str. FPU-7 | 0.173 µM | [11] |
| VcCBP | N,N'-diacetylthis compound | Vibrio cholerae | - | [12] |
| Tomato Cell Membrane Receptor | Chitin pentamer | Lycopersicon esculentum | 1.4 nM | [13] |
| Barley Chitinase | N,N'-diacetylthis compound | Hordeum vulgare | 43 µM | [14] |
Key Signaling Pathways
N,N'-diacetylthis compound and its derivatives are crucial signaling molecules in various biological processes, particularly in plant-microbe interactions.
Chitin Elicitor Signaling in Plants
Chitin fragments, primarily oligomers of N-acetylglucosamine including N,N'-diacetylthis compound, act as potent elicitors of plant defense responses.[15][16] The perception of these microbe-associated molecular patterns (MAMPs) triggers a signaling cascade that leads to the activation of innate immunity.[12]
Chitin elicitor signaling pathway in plants.
Nod Factor Signaling in Legumes
Nodulation (Nod) factors are lipo-chitooligosaccharides produced by rhizobia that are essential for the establishment of nitrogen-fixing symbiosis with leguminous plants.[17] The backbone of Nod factors is a short chain of β(1→4)-linked N-acetylglucosamine residues, making them structurally related to N,N'-diacetylthis compound.
Simplified Nod factor signaling pathway in legumes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are methodologies for key experiments involving N,N'-diacetylthis compound and this compound.
Enzymatic Production and Purification of N,N'-diacetylthis compound
This protocol describes the production of N,N'-diacetylthis compound from colloidal chitin using a chitinase from Vibrio campbellii and subsequent purification by HPLC.[18]
Materials:
-
Colloidal chitin (prepared from crab or shrimp shell chitin)
-
Recombinant VhChiA chitinase from Vibrio campbellii
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with an amino column (e.g., Asahipak NH2P-50)
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a suspension of colloidal chitin (e.g., 1% w/v) in 0.1 M sodium acetate buffer, pH 5.5.
-
Add VhChiA chitinase to the chitin suspension (enzyme concentration to be optimized).
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with constant agitation for 24-48 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the products by thin-layer chromatography (TLC).
-
-
Termination and Clarification:
-
Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet the remaining insoluble chitin.
-
Collect the supernatant containing the soluble chitooligosaccharides.
-
-
Purification by Preparative HPLC:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto a preparative amino HPLC column.
-
Elute the chitooligosaccharides using a gradient of acetonitrile and water (e.g., starting with 70:30 v/v).
-
Monitor the elution profile using a refractive index (RI) or UV detector (at a low wavelength, e.g., 210 nm).
-
Collect the fractions corresponding to the N,N'-diacetylthis compound peak.
-
Pool the pure fractions and lyophilize to obtain purified N,N'-diacetylthis compound powder.
-
Workflow for N,N'-diacetylthis compound purification.
Chitinase Activity Assay using p-Nitrophenyl Substrates
This colorimetric assay is a common method for determining the activity of glycoside hydrolases, including chitinases and β-N-acetylhexosaminidases, using artificial p-nitrophenyl (pNP) substrates.[4][19]
Materials:
-
p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂) or other appropriate pNP-glycoside substrate
-
Enzyme solution (e.g., chitinase)
-
Appropriate buffer (e.g., sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the pNP substrate in a suitable solvent (e.g., DMSO or buffer).
-
In a microcentrifuge tube or a well of a microplate, add the appropriate buffer.
-
Add a defined volume of the enzyme solution to the buffer.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a specific volume of the pNP substrate stock solution to the enzyme-buffer mixture.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of the stop solution (e.g., 1 M Na₂CO₃). The alkaline pH will stop the enzyme activity and develop the yellow color of the p-nitrophenolate ion.
-
-
Measurement:
-
Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer or microplate reader.
-
Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity based on the amount of p-nitrophenol released per unit time, expressed in units (U), where 1 U is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions.
-
Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars
The DNS assay is a classic method for quantifying the amount of reducing sugars produced from the enzymatic hydrolysis of polysaccharides like chitin.[14][20][21]
Materials:
-
DNS reagent (3,5-dinitrosalicylic acid, sodium sulfite, sodium potassium tartrate, sodium hydroxide, and phenol in water)
-
Enzyme reaction mixture containing reducing sugars
-
Standard solutions of a reducing sugar (e.g., glucose or N-acetylglucosamine) for the standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Take a defined volume of the enzyme reaction supernatant.
-
-
Reaction with DNS Reagent:
-
Add an equal volume of DNS reagent to the sample.
-
Mix thoroughly.
-
-
Color Development:
-
Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.
-
-
Cooling and Dilution:
-
Cool the tubes to room temperature.
-
Add a specific volume of distilled water to each tube to dilute the reaction mixture and stabilize the color.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm.
-
-
Quantification:
-
Prepare a standard curve by performing the DNS assay with known concentrations of a reducing sugar standard.
-
Determine the concentration of reducing sugars in the sample by comparing its absorbance to the standard curve.
-
Applications in Drug Development and Research
The distinct properties of N,N'-diacetylthis compound and this compound open up different avenues for their application.
-
N,N'-diacetylthis compound: As the natural substrate for chitinases and a key elicitor of plant immunity, it is invaluable for:
-
Screening and characterization of novel chitinase inhibitors as potential antifungal agents.
-
Studying the mechanisms of plant innate immunity and developing strategies to enhance crop protection.
-
Investigating bacterial carbohydrate metabolism and transport systems as potential targets for new antibiotics.[22]
-
-
This compound: The deacetylated form is a key component of chitosan oligosaccharides and is explored for:
-
Its potential antioxidant and antimicrobial properties.[23]
-
Use in drug delivery systems due to the cationic nature of the glucosamine residues.
-
Studying the specificity of enzymes involved in chitosan degradation.
-
Conclusion
N,N'-diacetylthis compound and this compound, while structurally similar, are not interchangeable in biological systems. A thorough understanding of their distinct chemical properties, their roles in signaling, and their interactions with enzymes is crucial for researchers and drug development professionals. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at harnessing the potential of these important disaccharides. Further research, particularly in directly comparing the enzymatic kinetics and biological activities of these two molecules under identical conditions, will undoubtedly uncover new opportunities for their application in medicine and biotechnology.
References
- 1. Enzyme substrates for glycosidases (glycoside hydrolases) [gbiosciences.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylthis compound (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pNitrophenyl-glycoside hydrolase assays [bio-protocol.org]
- 5. Structural, Thermodynamic and Enzymatic Characterization of N,N-Diacetylthis compound Deacetylase from Pyrococcus chitonophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. The Lysin Motif Receptor-like Kinase (LysM-RLK) CERK1 Is a Major Chitin-binding Protein in Arabidopsis thaliana and Subject to Chitin-induced Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhizobium Nod Factor Perception and Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of an amylase method utilizing p-nitrophenyl glucosides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 21. sciencevivid.com [sciencevivid.com]
- 22. mdpi.com [mdpi.com]
- 23. pnas.org [pnas.org]
Chitobiose: The Unwavering Core of N-Linked Oligosaccharides - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-linked glycosylation, a pivotal post-translational modification, profoundly influences protein folding, stability, trafficking, and function.[1] At the heart of every N-linked oligosaccharide lies a conserved core structure, a pentasaccharide (Man3GlcNAc2), the foundation of which is the disaccharide chitobiose (GlcNAc2). This technical guide provides an in-depth exploration of this compound as the fundamental building block of N-linked glycans. We will delve into its biosynthesis, structural significance, and the functional implications for glycoproteins. This document will further present key quantitative data, detailed experimental protocols for the analysis of N-linked oligosaccharides, and visual representations of the associated biochemical pathways and workflows.
The this compound Core: Structure and Significance
This compound, specifically N,N'-diacetylthis compound, is a disaccharide composed of two β(1→4) linked N-acetylglucosamine (GlcNAc) residues. This unit forms the direct linkage to the asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain.[2] The this compound core is the anchor upon which the entire diverse array of N-glycan structures, from high-mannose to complex and hybrid types, is assembled.[3] The conformational freedom of the N-glycan core pentasaccharide is a subject of ongoing research, with studies suggesting that its flexibility is influenced by interactions with the protein surface.[3]
Biosynthesis of the this compound-Containing Core
The biosynthesis of the N-linked oligosaccharide precursor begins on the cytosolic face of the endoplasmic reticulum (ER) membrane, anchored to a lipid carrier called dolichol phosphate.[4] The process is initiated by the transfer of a single N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate, a reaction catalyzed by the enzyme GlcNAc-1-phosphotransferase (GPT), also known as DPAGT1 or ALG7.[2] Subsequently, a second GlcNAc residue is added, followed by the sequential addition of mannose residues to form the core pentasaccharide.
Key Enzymes in Core Biosynthesis
The synthesis of the this compound core and the subsequent mannose additions are orchestrated by a series of asparagine-linked glycosylation (ALG) enzymes.
| Enzyme | Gene | Function |
| GlcNAc-1-phosphotransferase (GPT) | DPAGT1 (ALG7) | Catalyzes the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichol phosphate, the first and rate-limiting step. |
| ALG13/ALG14 N-acetylglucosaminyltransferase | ALG13, ALG14 | This heterodimeric enzyme catalyzes the addition of the second GlcNAc residue in a β1,4-linkage to the first GlcNAc.[5][6] |
| ALG1 mannosyltransferase | ALG1 | Adds the first mannose residue in a β1,4-linkage to the second GlcNAc. |
| ALG2 mannosyltransferase | ALG2 | Adds the second and third mannose residues in α1,3- and α1,6-linkages to the first mannose. |
| ALG11 mannosyltransferase | ALG11 | Adds the fourth and fifth mannose residues in α1,2-linkages. |
Quantitative Data on Core Biosynthesis Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Human DPAGT1 (ALG7) | UDP-GlcNAc | ~2.2 | ~0.012 | [7][8] |
| Dolichol-P | ~1.5 | [7][8] | ||
| Yeast Alg13/Alg14 | UDP-GlcNAc | Not Determined | Not Determined | [6][9][10] |
| GlcNAc-PP-Dolichol | Not Determined | Not Determined | [6][9][10] | |
| Yeast Alg2 | GDP-Mannose | Not Determined | Not Determined | [11] |
| Man1GlcNAc2-PP-Dolichol | Not Determined | Not Determined | [11] |
Note: Kinetic data for glycosyltransferases can vary significantly depending on the assay conditions, including the nature of the acceptor substrate and the presence of detergents.
Experimental Protocols
Enzymatic Release and Purification of N-Linked Glycans
This protocol describes the liberation of N-glycans from glycoproteins using PNGase F, followed by purification.
Materials:
-
Glycoprotein sample
-
Denaturation solution (e.g., 5% SDS, 1 M DTT)
-
NP-40 or Triton X-100
-
PNGase F
-
Phosphate buffered saline (PBS)
-
C18 solid-phase extraction (SPE) cartridges
-
Graphitized carbon SPE cartridges
-
Elution buffers (e.g., water, acetonitrile/water mixtures with trifluoroacetic acid)
Protocol:
-
Denaturation: Solubilize the glycoprotein in denaturation solution and heat at 95°C for 5-10 minutes.
-
Enzymatic Digestion: Cool the sample and add NP-40 or Triton X-100 to sequester the SDS. Add PNGase F and incubate at 37°C for 12-18 hours.
-
Purification (Peptide Removal): Acidify the reaction mixture and apply to a pre-conditioned C18 SPE cartridge. Peptides will bind, while the glycans are collected in the flow-through.
-
Purification (Glycan Cleanup): Apply the glycan-containing flow-through to a pre-conditioned graphitized carbon SPE cartridge. Wash with water to remove salts and detergents. Elute the N-glycans with an acetonitrile/water mixture containing a low concentration of trifluoroacetic acid.
-
Drying: Lyophilize or speed-vac the purified N-glycans.
Fluorescent Labeling and HPLC Analysis of N-Glycans
This protocol outlines the labeling of released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) for subsequent analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)-HPLC.[12][13]
Materials:
-
Purified N-glycans
-
2-Aminobenzamide (2-AB) labeling solution (2-AB and sodium cyanoborohydride in DMSO/acetic acid)
-
HILIC SPE cartridges for cleanup
-
HILIC-HPLC column
-
HPLC system with a fluorescence detector
-
Mobile phases (e.g., acetonitrile and ammonium formate buffer)
Protocol:
-
Labeling Reaction: Dissolve the dried N-glycans in the 2-AB labeling solution. Incubate at 65°C for 2-3 hours.
-
Label Cleanup: Remove excess 2-AB label using a HILIC SPE cartridge. Elute the labeled glycans with water.
-
HPLC Analysis: Inject the labeled glycans onto a HILIC-HPLC column. Separate the glycans using a gradient of decreasing acetonitrile concentration.
-
Detection: Monitor the elution of labeled glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm).
-
Data Analysis: Analyze the resulting chromatogram to determine the N-glycan profile. Retention times can be compared to a dextran ladder or known standards for size estimation.
Mass Spectrometry Analysis of N-Glycans
This protocol provides a general workflow for the characterization of N-glycans by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).[1][14][15]
Materials:
-
Purified N-glycans (labeled or unlabeled)
-
LC-MS system (e.g., ESI-Q-TOF or MALDI-TOF)
-
Appropriate columns and mobile phases for LC separation
-
Matrix for MALDI-MS (e.g., 2,5-dihydroxybenzoic acid)
Protocol:
-
Sample Preparation: Reconstitute the purified N-glycans in a suitable solvent for MS analysis. For MALDI-MS, mix the sample with the matrix solution and spot onto the target plate.
-
Mass Spectrometry Analysis:
-
LC-ESI-MS: Inject the sample into the LC-MS system. The glycans are separated by chromatography and then ionized by electrospray. Mass spectra are acquired for the eluting peaks.
-
MALDI-TOF-MS: Analyze the spotted sample in the MALDI-TOF mass spectrometer.
-
-
Tandem MS (MS/MS): To obtain structural information, select precursor ions of interest and subject them to fragmentation (e.g., by collision-induced dissociation).[16][17]
-
Data Analysis: Analyze the mass spectra to determine the composition and sequence of the N-glycans. Fragmentation patterns provide information on branching and linkage.[14]
Oligosaccharyltransferase (OST) Assay
This protocol describes a fluorescence-based assay to measure the activity of oligosaccharyltransferase (OST), the enzyme that transfers the completed oligosaccharide from the dolichol carrier to the nascent polypeptide.[18][19][20][21][22]
Materials:
-
Microsomal preparations or purified OST
-
Fluorescently labeled acceptor peptide (containing the Asn-X-Ser/Thr sequon)
-
Dolichol-linked oligosaccharide (LLO) donor substrate
-
Assay buffer (e.g., Tris-HCl with detergents and divalent cations)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel imager
Protocol:
-
Reaction Setup: Combine the OST enzyme, fluorescently labeled acceptor peptide, and LLO donor substrate in the assay buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mammalian OST).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE. The glycosylated peptide will migrate slower than the unglycosylated peptide.
-
Detection: Visualize the bands using a fluorescence gel imager.
-
Quantification: Quantify the intensity of the glycosylated and unglycosylated peptide bands to determine the enzyme activity.
Visualizing the Core Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound and N-linked oligosaccharide biosynthesis and analysis.
Figure 1. Biosynthesis of the N-linked oligosaccharide precursor.
Figure 2. General workflow for N-glycan analysis.
Conclusion
The this compound core is an indispensable element in the biology of N-linked glycoproteins, serving as the foundational unit for a vast diversity of glycan structures. Understanding the biosynthesis and structural characteristics of this core is crucial for researchers in glycobiology, proteomics, and drug development. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for the investigation of N-linked glycosylation. As our understanding of the "glycocode" deepens, the significance of the this compound core and the intricate machinery of N-glycosylation will undoubtedly continue to be a focal point of scientific inquiry, with profound implications for human health and disease.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. Structural Analysis of the Effect of Asn107Ser Mutation on Alg13 Activity and Alg13-Alg14 Complex Formation and Expanding the Phenotypic Variability of ALG13-CDG [mdpi.com]
- 3. Preferred conformations of N-glycan core pentasaccharide in solution and in glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. An in vitro assay for enzymatic studies on human ALG13/14 heterodimeric UDP-N-acetylglucosamine transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between the C Termini of Alg13 and Alg14 Mediates Formation of the Active UDP-N-acetylglucosamine Transferase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of DPAGT1 Explain Glycosylation Disease Mechanisms and Advance TB Antibiotic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stonybrook.edu [stonybrook.edu]
- 10. Interaction between the C termini of Alg13 and Alg14 mediates formation of the active UDP-N-acetylglucosamine transferase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative routes for synthesis of N-linked glycans by Alg2 mannosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Characterization of protein N-glycosylation by tandem mass spectrometry using complementary fragmentation techniques [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. New oligosaccharyltransferase assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. A Radioisotope-free Oligosaccharyltransferase Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Enzymatic Production of Chitobiose from Chitin: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the enzymatic conversion of chitin into chitobiose, detailing the enzymes, mechanisms, experimental protocols, and quantitative data to support applications in research and drug development.
This compound, a disaccharide composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is a key platform chemical with significant potential in the pharmaceutical and biotechnological sectors.[1][2] Its production through the enzymatic hydrolysis of chitin, the second most abundant polysaccharide in nature, offers a sustainable and highly specific alternative to chemical methods.[2][3] This technical guide provides a comprehensive overview of the enzymatic formation of this compound from chitin, tailored for researchers, scientists, and drug development professionals.
The Enzymatic Machinery: Chitinases
The bioconversion of chitin into this compound is primarily accomplished by a class of enzymes known as chitinases (EC 3.2.1.14).[4] These enzymes catalyze the hydrolysis of the β-(1,4)-glycosidic bonds within the chitin polymer.[4] Chitinases are broadly categorized based on their mode of action:
-
Endochitinases: These enzymes cleave internal glycosidic bonds within the chitin chain in a random fashion, leading to the production of a mixture of chitooligosaccharides (CHOs), with this compound often being the major end product.[5][6]
-
Exochitinases: This category includes chitobiosidases, which progressively release this compound units from the non-reducing end of the chitin chain, and N-acetyl-β-glucosaminidases, which cleave this compound into GlcNAc monomers.[1][7]
For the targeted production of this compound, endochitinases are of particular interest due to their ability to efficiently depolymerize chitin into smaller oligosaccharides.[5][8] Several studies have highlighted the efficacy of endochitinases from marine bacteria, such as Vibrio campbellii and Vibrio harveyi, in producing high yields of this compound.[8][9]
Mechanism of Enzymatic Chitin Degradation
The enzymatic degradation of chitin is a critical process in nature, contributing to the recycling of carbon and nitrogen.[1] In a biotechnological context for this compound production, the process typically involves the action of an endochitinase on a pre-treated chitin substrate.
Quantitative Data on this compound Production
The yield and purity of this compound are critical parameters for its application. The choice of chitin source and enzyme significantly impacts these outcomes. The following tables summarize quantitative data from studies on the enzymatic production of this compound.
Table 1: this compound Yield from Different Chitin Sources using Vibrio campbellii Endochitinase (VhChiA) [4][10]
| Chitin Source | Type | This compound Yield (%) | Purity of (GlcNAc)₂ (%) |
| Shrimp Shell | α-chitin | 96 | >90 |
| Squid Pen | β-chitin | 91 | >90 |
| Crab Shell | α-chitin | 91 | >90 |
Table 2: Kinetic Parameters of Chitinases
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax (nmol·min-1·µg-1) |
| Barley Chitinase | (GlcNAc)₄ | 3 | 35 | 1200 (nmol/min/mg) |
| Barley Chitinase | pNP-(GlcNAc)₃ | 33 | 0.33 | 12 (nmol/min/mg) |
| Vibrio campbellii Chitinase A (VhChiA) | pNP-(GlcNAc)₂ | - | - | 6.5 |
Note: Kinetic parameters can vary significantly based on the specific enzyme, substrate, and assay conditions.[4][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic production of this compound.
Preparation of Colloidal Chitin
Crystalline chitin is largely insoluble, which limits enzymatic accessibility. Pre-treatment to form colloidal chitin increases the surface area for enzymatic hydrolysis.[12]
Materials:
-
Chitin flakes (e.g., from shrimp or crab shells)
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Ice-cold distilled water
-
Centrifuge
-
Oven
Procedure:
-
Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker.[10]
-
Stir the mixture overnight at 25 °C.[10]
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4 °C to pellet the chitin.[10]
-
Discard the supernatant containing HCl.[10]
-
Thoroughly wash the chitin pellet with ice-cold distilled water until the pH of the suspension is close to 7.0.[10]
-
Air-dry the resulting colloidal chitin in an oven at 60 °C.[10]
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[10]
Enzymatic Hydrolysis of Colloidal Chitin for this compound Production
This protocol outlines a small-scale production of this compound.
Materials:
-
Colloidal chitin
-
Purified endochitinase (e.g., VhChiA from Vibrio campbellii)
-
Bovine Serum Albumin (BSA) as a stabilizer
-
0.1 M Sodium Acetate buffer (pH 5.5)
-
Incubator
-
Heating block
-
Centrifuge
Procedure:
-
In a 2 mL microcentrifuge tube, combine 5 mg of colloidal chitin, 100 U (20 µg) of endochitinase, and 40 µg of BSA.[4]
-
Add 0.1 M sodium acetate buffer to a final volume of 2 mL.[4]
-
Incubate the reaction mixture at 30 °C for 24 hours with agitation.[4]
-
To monitor the reaction progress, withdraw 120 µL aliquots at different time intervals (e.g., 0, 2.5, 5, 10, 30 min, and 1, 16, 24 h).[4]
-
Terminate the reaction in the aliquots by heating at 98 °C for 5 minutes.[4]
-
Centrifuge the terminated reaction mixtures at 13,817 x g for 20 minutes at 4 °C to pellet any remaining substrate.[4]
-
Analyze the supernatant for this compound content.
Chitinase Activity Assay
A colorimetric assay using a p-nitrophenyl (pNP)-linked substrate is commonly used to determine chitinase activity.
Materials:
-
p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
-
Enzyme sample
-
0.1 M Sodium Acetate buffer (pH 5.5)
-
3 M Sodium Carbonate (Na₂CO₃)
-
96-well microtiter plate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a 100 µL reaction mixture in a 96-well microtiter plate containing various concentrations of pNP-(GlcNAc)₂ (e.g., 0 to 500 µM), the enzyme sample (e.g., 0.2 µg/µL), and 0.1 M sodium acetate buffer (pH 5.5).[4][10]
-
Incubate the mixture at 30 °C for 10 minutes with constant agitation.[4]
-
Stop the reaction by adding 100 µL of 3 M Na₂CO₃.[4]
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate enzyme activity based on a standard curve of p-nitrophenol. One unit (U) of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Purification and Analysis of this compound
Following enzymatic hydrolysis, this compound needs to be purified from the reaction mixture, which may contain unreacted substrate, other chitooligosaccharides, and buffer salts.
Purification:
-
Gel Filtration Chromatography: This technique separates molecules based on size. A Cellufine gel filtration column can be used to separate this compound from larger oligosaccharides and the enzyme.[10]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity this compound, preparative HPLC with an amino column (e.g., Asahipak NH2P-50) is effective for desalting and final purification.[4][10]
Analysis:
-
Thin-Layer Chromatography (TLC): TLC is a rapid method to qualitatively analyze the products of chitin hydrolysis.[4]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a gel filtration column (e.g., TSK Gel G2000 PW) can be used for the quantitative analysis of this compound and other chitooligosaccharides.[4]
-
Mass Spectrometry (MS): Techniques like Quadrupole Time-of-Flight (QTOF)-MS can be used to confirm the molecular weight and composition of the purified this compound.[10]
Workflow and Logical Relationships
The overall process for the enzymatic production of this compound can be visualized as a sequential workflow.
Applications in Drug Development
This compound and other chitooligosaccharides exhibit a range of bioactive properties that are of interest for drug development, including:
The enzymatic production of high-purity this compound is a crucial step in exploring and harnessing these therapeutic potentials.
Conclusion
The enzymatic formation of this compound from chitin presents a robust and environmentally friendly method for producing a valuable biomolecule. By selecting appropriate chitin sources and highly active endochitinases, it is possible to achieve high yields and purity of this compound. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to establish and optimize their own this compound production systems, paving the way for further innovation in the biomedical field.
References
- 1. Endochitinase and Chitobiosidase Production by Marine Aeromonas caviae CHZ306: Establishment of Nitrogen Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides [frontiersin.org]
- 4. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Endo-chitinase Chit33 specificity on different chitinolytic materials allows the production of unexplored chitooligosaccharides with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. d-nb.info [d-nb.info]
- 11. Chitinase Kinetics [robertus.cm.utexas.edu]
- 12. Structural Insight Into Chitin Degradation and Thermostability of a Novel Endochitinase From the Glycoside Hydrolase Family 18 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Chitin and Its Derivatives in Biological Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the chb Operon in Chitobiose Utilization in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ability of Escherichia coli to utilize the disaccharide chitobiose, a key component of chitin, is orchestrated by the chb operon. This intricate genetic system governs the transport, phosphorylation, and catabolism of this compound, and its expression is tightly regulated by a network of transcription factors. Understanding the molecular mechanisms of the chb operon is crucial for research in bacterial metabolism, and it holds potential for applications in drug development, particularly in targeting metabolic pathways of pathogenic bacteria. This technical guide provides an in-depth exploration of the chb operon, detailing its genetic organization, the functions of its constituent proteins, the complex regulatory signaling pathways, and key experimental methodologies used in its study.
Introduction
Chitin, a polymer of N-acetylglucosamine (GlcNAc), is one of the most abundant biopolymers in nature. Its degradation product, the disaccharide this compound (N,N'-diacetylthis compound), serves as a valuable carbon and nitrogen source for various microorganisms, including Escherichia coli. The metabolic pathway for this compound utilization in E. coli is encoded by the chb operon (chbBCARFG).[1] This guide delves into the core components and regulatory logic of this operon, providing a comprehensive resource for researchers in microbiology, molecular biology, and drug discovery.
Genetic Organization and Function of the chb Operon
The chb operon is comprised of six genes: chbB, chbC, chbA, chbR, chbF, and chbG.[1] These genes encode the proteins necessary for the complete pathway of this compound utilization.
-
chbBCA : These three genes encode the subunits of a this compound-specific phosphotransferase system (PTS) permease. This transporter, designated EIIChb, is responsible for the uptake of this compound across the inner membrane. Concurrently with transport, the PTS phosphorylates this compound to this compound-6-phosphate.[2][3]
-
chbR : This gene encodes the ChbR protein, a transcriptional regulator of the AraC/XylS family. ChbR acts as a dual-function protein, capable of both activating and repressing the operon's expression.[1]
-
chbF : The chbF gene product is a 6-phospho-β-glucosidase. This enzyme hydrolyzes intracellular this compound-6-phosphate into N-acetylglucosamine-6-phosphate (GlcNAc-6P) and N-acetylglucosamine (GlcNAc).[1]
-
chbG : chbG encodes a chitooligosaccharide deacetylase. This enzyme is essential for growth on this compound and acts on this compound-6-phosphate. Deacetylation of this compound-6-phosphate is a crucial step for its recognition by ChbR as an inducer.[3]
Signaling Pathway of chb Operon Regulation
The expression of the chb operon is a sophisticated process controlled by three main transcription factors: the specific regulator ChbR, the global repressor NagC, and the catabolite activator protein (CAP).[1]
3.1. Repression in the Absence of this compound
In the absence of this compound, the chb operon is maintained in a repressed state. This repression is mediated by the binding of both NagC and ChbR to their respective operator sites within the chb promoter region.[1] NagC, a global regulator of amino sugar metabolism, binds to two operator sites, one of which overlaps with the promoter. ChbR, in its non-induced state, also acts as a repressor.[1]
3.2. Induction by this compound
The presence of this compound triggers a cascade of events leading to the induction of the chb operon.
-
Transport and Phosphorylation: this compound is transported into the cell by the EIIChb PTS permease and is concomitantly phosphorylated to this compound-6-phosphate.[2][3]
-
Deacetylation: The ChbG deacetylase acts on this compound-6-phosphate. This modification is critical for its role as an inducer.[3]
-
Activation by ChbR: The modified this compound-6-phosphate binds to ChbR, causing a conformational change that converts ChbR from a repressor to an activator of transcription.[3]
-
Derepression by NagC: The hydrolysis of this compound-6-phosphate by ChbF yields GlcNAc-6P.[1] GlcNAc-6P is the inducer for the NagC repressor. Binding of GlcNAc-6P to NagC causes it to dissociate from its operator sites on the chb promoter, thus relieving repression.[1]
-
Catabolite Activation: For full induction, the catabolite activator protein (CAP), complexed with cyclic AMP (cAMP), must bind to its site upstream of the promoter. This binding enhances the recruitment of RNA polymerase and is a general mechanism to ensure that the chb operon is preferentially expressed when glucose levels are low.[1]
The following diagram illustrates the regulatory signaling pathway of the chb operon.
Quantitative Data
Quantitative analysis of the chb operon components and their interactions is essential for a complete understanding of the system. The following tables summarize the available quantitative data.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | kcat | Reference |
| ChbF (6-phospho-β-glucosidase) | This compound-6-phosphate | Data not available | Data not available | Data not available | |
| ChbG (Chitooligosaccharide deacetylase) | This compound-6-phosphate | Data not available | Data not available | Data not available |
Table 2: Protein-DNA Binding Affinities
| Protein | DNA Site | Dissociation Constant (Kd) | Method | Reference |
| NagC | chb operator | ~2-5 nM | In vitro binding assays | [2] |
| ChbR | chb operator | Data not available | DNase I footprinting |
Note: While DNase I footprinting confirms ChbR binding, a specific Kd value has not been reported in the reviewed literature.
Table 3: Gene Expression Analysis
| Gene(s) | Condition | Fold Change | Method | Reference |
| chb operon | + this compound vs. - this compound | Data not available | RT-qPCR / Microarray |
Note: While it is established that the chb operon is induced by this compound, specific fold-change values from quantitative gene expression studies were not found in the reviewed literature.
Table 4: E. coli Growth on this compound
| Strain | Medium | Carbon Source | Growth Rate (µ) (h-1) | Doubling Time (min) | Reference |
| E. coli K-12 | Minimal | This compound | Data not available | Data not available |
Note: Specific growth curve data for E. coli on this compound as the sole carbon source were not available in a tabulated format in the reviewed literature.
Experimental Protocols
The study of the chb operon relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
5.1. β-Galactosidase Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of the chb promoter by fusing it to a lacZ reporter gene.
Protocol:
-
Culture Growth:
-
Inoculate E. coli strains carrying the chb promoter-lacZ fusion into LB medium and grow overnight.
-
Subculture the overnight cultures into M9 minimal medium supplemented with a non-inducing carbon source (e.g., glycerol or succinate) and the desired inducer (e.g., this compound) or a control without the inducer.
-
Grow the cultures at 37°C with shaking to an OD600 of 0.4-0.6.
-
-
Cell Lysis:
-
Take a defined volume (e.g., 1 ml) of the cell culture and place it on ice.
-
Add a few drops of chloroform and a drop of 0.1% SDS to each tube and vortex vigorously to lyse the cells.
-
-
Enzymatic Reaction:
-
Pre-warm the lysed cell suspensions to 28°C.
-
Start the reaction by adding a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG), the substrate for β-galactosidase.
-
Incubate the reaction at 28°C until a yellow color develops.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding a solution of Na2CO3.
-
Measure the absorbance of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).
-
-
Calculation of Miller Units:
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [OD420 - (1.75 × OD550)] / (Time × Volume × OD600)
-
The following diagram illustrates the workflow for a β-galactosidase assay.
5.2. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of proteins, such as NagC and ChbR, to specific DNA sequences in the chb promoter.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the DNA binding site of interest within the chb promoter.
-
Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with purified NagC or ChbR protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Vary the protein concentration to determine the binding affinity.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a low voltage in a cold room to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence imaging).
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.
-
5.3. Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the relative abundance of chb operon transcripts under different conditions.
Protocol:
-
RNA Extraction:
-
Grow E. coli cultures under inducing and non-inducing conditions.
-
Harvest the cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Quantitative PCR:
-
Perform qPCR using the synthesized cDNA as a template, primers specific for the chb operon genes, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Include primers for a stably expressed housekeeping gene (e.g., rpoA or gyrA) for normalization.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative fold change in gene expression using the ΔΔCt method or a standard curve.
-
Implications for Drug Development
The chb operon and the broader pathway of amino sugar metabolism represent potential targets for the development of novel antimicrobial agents. Inhibiting the utilization of essential nutrients like this compound could be a strategy to control the growth of pathogenic bacteria that rely on such pathways. Furthermore, understanding the regulatory mechanisms of the chb operon can inform the design of compounds that disrupt bacterial gene regulation. The detailed molecular understanding of the enzymes and regulatory proteins within this system provides a foundation for structure-based drug design and high-throughput screening of potential inhibitors.
Conclusion
The chb operon of Escherichia coli is a paradigm of sophisticated genetic regulation, enabling the bacterium to efficiently utilize the abundant disaccharide this compound. Its function is dependent on the coordinated action of a transporter, metabolic enzymes, and a complex network of regulatory proteins. While significant progress has been made in elucidating the components and logic of this system, further research is needed to fill the gaps in our quantitative understanding of the enzyme kinetics and protein-DNA interactions. Continued investigation of the chb operon will not only deepen our fundamental knowledge of bacterial metabolism but also pave the way for novel therapeutic strategies.
References
- 1. Expression of the this compound operon of Escherichia coli is regulated by three transcription factors: NagC, ChbR and CAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chbG Gene of the this compound (chb) Operon of Escherichia coli Encodes a Chitooligosaccharide Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chbG gene of the this compound (chb) operon of Escherichia coli encodes a chitooligosaccharide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Synthesis of Chitobiose: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the enzymatic synthesis of chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) units. This compound and its derivatives are of significant interest in various fields, including biomedicine and materials science, due to their diverse biological activities.[1] This protocol focuses on a robust and environmentally friendly enzymatic approach, offering high yields and purity.[2][3]
Introduction
Chitin, a polymer of N-acetylglucosamine, is the second most abundant polysaccharide in nature, found in the exoskeletons of crustaceans and insects, and the cell walls of fungi.[2][4] Enzymatic hydrolysis of chitin using chitinases (EC 3.2.1.14) presents a green alternative to chemical methods for producing chitooligosaccharides (COS), such as this compound.[5][6] This method operates under mild conditions, minimizing the use of harsh chemicals and the formation of undesirable byproducts.[2]
The protocol detailed below utilizes an endochitinase for the controlled depolymerization of chitin to yield this compound as the primary product.[2][7] Endochitinases randomly cleave internal β-(1,4)-glycosidic bonds in the chitin chain, releasing soluble oligosaccharides.[5]
Materials and Reagents
-
Chitin Source: Shrimp shell, crab shell, or squid pen chitin flakes.
-
Enzyme: Recombinant endochitinase (e.g., from Vibrio campbellii, Chitiniphilus shinanonensis).
-
Hydrochloric Acid (HCl): 12 M for colloidal chitin preparation.
-
Sodium Acetate Buffer: 0.1 M, pH 5.5.
-
Bovine Serum Albumin (BSA): As an enzyme stabilizer.[2]
-
Sodium Carbonate (Na2CO3): For terminating colorimetric assays.
-
p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)2): For chitinase activity assay.[8]
-
Deionized Water (DI): For washing and buffer preparation.
Experimental Protocols
Preparation of Colloidal Chitin Substrate
A critical step for efficient enzymatic hydrolysis is the pretreatment of crystalline chitin to increase its surface area and accessibility to the enzyme.[8]
-
Weigh 20 g of chitin flakes and place them in a 1000 mL beaker.
-
Slowly add 150 mL of 12 M HCl while stirring continuously.
-
Stir the mixture overnight at 25 °C.
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4 °C to pellet the chitin.
-
Discard the supernatant containing HCl.
-
Thoroughly wash the chitin pellet with ice-cold deionized water until the pH of the suspension is approximately 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60 °C.
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[8]
Chitinase Activity Assay (Optional but Recommended)
Before proceeding with large-scale synthesis, it is advisable to determine the activity of the chitinase preparation.
-
Prepare a 100 µL reaction mixture in a 96-well microtiter plate containing varying concentrations of pNP-(GlcNAc)2 (0-500 µM) in 0.1 M sodium acetate buffer (pH 5.5).[8]
-
Add the chitinase enzyme solution (e.g., 0.2 µg/µL).
-
Incubate the mixture at 30 °C for 10 minutes with constant agitation.
-
Terminate the reaction by adding 100 µL of 3 M sodium carbonate.
-
Measure the absorbance at 405 nm to determine the amount of released p-nitrophenol.
Enzymatic Synthesis of this compound
This protocol is scalable. A small-scale reaction is described below, which can be proportionally increased for larger-scale production.[2][8]
-
In a suitable reaction vessel, combine 5 mg of dried colloidal chitin with 100 U of chitinase and 40 µg of BSA in a total volume of 2 mL of 0.1 M sodium acetate buffer (pH 5.5).[8]
-
Incubate the reaction mixture at 30 °C for 24 hours with gentle agitation.
-
To monitor the reaction progress, aliquots (e.g., 120 µL) can be withdrawn at different time intervals (e.g., 0, 2.5, 5, 10, 30 min, and 1, 16, 24 h).[8]
-
Terminate the reaction in the aliquots by heating at 98 °C for 5 minutes.[8]
-
Centrifuge the heated aliquots at 13,817 x g for 20 minutes at 4 °C to remove any unreacted substrate.[8]
-
The supernatant containing the this compound can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][9]
Large-Scale Production and Purification
For obtaining gram quantities of this compound, the reaction can be scaled up.[2]
-
In an Erlenmeyer flask, combine 1 g of dried shrimp colloidal chitin, 20,000 U of chitinase, and 8 mg of BSA in a total volume of 1 L of 0.1 M sodium acetate buffer (pH 5.5).[2]
-
Incubate the mixture for 24 hours at 30 °C.
-
Centrifuge the reaction mixture at 2,359 x g for 40 minutes at 4 °C to remove the remaining chitin substrate.[2]
-
Concentrate the supernatant using a centrifugal filter unit (e.g., Amicon Ultra-15, 30 kDa cut-off) at 4,129 x g for 30 minutes at 4 °C.[2]
-
The concentrated this compound solution can be further purified by desalting and preparative HPLC to achieve >99% purity.[2][3]
Data Presentation
Table 1: Summary of this compound Production Yields and Purity
| Chitin Source | Scale | Enzyme Source | Predominant Product | Yield of this compound | Purity | Analytical Method | Reference |
| Shrimp Shell | Small-scale | Vibrio campbellii VhChiA | This compound | 96% | >99% (after HPLC) | HPLC | [2][3] |
| Squid Pen | Small-scale | Vibrio campbellii VhChiA | This compound | 91% | >99% (after HPLC) | HPLC | [2][3] |
| Crab Shell | Small-scale | Vibrio campbellii VhChiA | This compound | 91% | >99% (after HPLC) | HPLC | [2][3] |
| Shrimp Shell | Large-scale (1g) | Vibrio campbellii VhChiA | This compound | 200 mg | >99% (after HPLC) | HPLC | [2][3] |
| Colloidal Chitin | Not specified | Chitiniphilus shinanonensis CsChiE | This compound | 11.3 mM | Not specified | Not specified | [7] |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic hydrolysis of chitin to this compound.
Troubleshooting and Considerations
-
Low Yield: Ensure complete conversion of crystalline chitin to colloidal chitin. The activity of the enzyme preparation should also be verified. The addition of a stabilizer like BSA can help maintain enzyme activity over the reaction period.[2][3]
-
Product Heterogeneity: The reaction time can be optimized to maximize the yield of this compound while minimizing the formation of smaller (GlcNAc) or larger oligosaccharides.
-
Enzyme Selection: While this protocol uses an endochitinase, other chitinolytic enzymes, such as exochitinases or chitobiases, can also be employed, which may alter the product profile.[5]
-
Transglycosylation: Some chitinases exhibit transglycosylation activity, which can lead to the synthesis of longer chitooligosaccharides from smaller ones.[1][10] Reaction conditions can be adjusted to favor either hydrolysis or transglycosylation.
References
- 1. Green-Chemical Strategies for Production of Tailor-Made Chitooligosaccharides with Enhanced Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities [frontiersin.org]
- 7. Chitinase-E from Chitiniphilus shinanonensis generates this compound from chitin flakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides [frontiersin.org]
Quantification of Chitobiose Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, the N-acetyl-D-glucosamine disaccharide, is a fundamental structural unit of chitin and a key molecule in various biological processes. Its accurate quantification is crucial in fields ranging from enzyme kinetics and carbohydrate chemistry to drug development and food science. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for the separation, identification, and quantification of this compound and other chitooligosaccharides. This document provides detailed application notes and experimental protocols for the quantification of this compound using different HPLC systems, including those with Ultraviolet (UV) and Refractive Index (RI) detectors.
Principle of Separation
The quantification of this compound by HPLC relies on its separation from other components in a sample mixture. This is typically achieved through normal-phase, reversed-phase, or ion-exchange chromatography. In normal-phase chromatography, polar stationary phases like amino-propyl bonded silica are used with a less polar mobile phase, often a mixture of acetonitrile and water. The polar this compound molecules interact with the stationary phase, and their elution is modulated by the water content in the mobile phase. Reversed-phase HPLC can also be employed, often requiring derivatization of the sugar to increase its hydrophobicity. For high-sensitivity analysis, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers an excellent alternative, particularly for underivatized carbohydrates.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and related N-acetyl-chito-oligosaccharides (NACOs) using various HPLC methods. This data is compiled from multiple studies and is intended for comparative purposes. Actual performance may vary depending on the specific instrument, column, and experimental conditions.
| Parameter | HPLC with UV Detection (Amino Column) | HPLC with Refractive Index (RI) Detection | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) |
| Analyte | N-acetyl-chito-oligosaccharides (including this compound) | This compound and other sugars | Chitooligosaccharides (including this compound) |
| Retention Time (this compound) | Approximately 8.40 min[1] | Method Dependent | Method Dependent |
| Limit of Detection (LOD) | Not explicitly stated for this compound, but for glucosamine, a related compound, it is 2 µg/mL.[1] | Comparable to UV for monosaccharides, potentially better for disaccharides.[2] | 0.003 to 0.016 mg/L[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound. | Method Dependent | 0.2 to 10 mg/L[3][4] |
| Linearity (Range) | Method Dependent | Method Dependent | Good linear relationship (R² = 0.9979–0.9995) within 0.2 to 10 mg/L.[3][4] |
| Purity Achieved | >99% for purified this compound. | Not specified. | Not specified. |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC with UV Detection
This protocol is suitable for the analysis of this compound and other N-acetyl-chito-oligosaccharides.
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Sample Preparation (from Chitin Hydrolysis)
-
Hydrolyze chitin with concentrated hydrochloric acid (e.g., 4N or 7N HCl) at an elevated temperature (e.g., 70°C) for a defined period (e.g., 15-300 minutes).
-
Rapidly cool the sample in an ice bath to stop the reaction.
-
Freeze-dry the sample to remove the liquid.
-
Redissolve the dried sample in deionized water.
-
Neutralize the sample solution with 1N NaOH.
-
Filter the neutralized sample through a 0.45 µm syringe filter prior to injection.
3. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, and a UV detector.
-
Column: Amino-propyl bonded silica column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Deionized Water
-
-
Gradient Elution: A linear gradient from 80% A to 60% A over 60 minutes often provides optimal separation of chitooligosaccharides.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 205 nm.[5]
-
Column Temperature: Ambient or controlled at 25°C.
4. Quantification
-
Prepare a series of standard solutions of this compound in deionized water of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of this compound using HPLC with Refractive Index (RI) Detection
This protocol is advantageous when analyzing underivatized sugars that lack a strong UV chromophore.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Sample Preparation
-
Sample preparation is similar to Protocol 1. Ensure the final sample is dissolved in the mobile phase to minimize baseline disturbance.
3. HPLC Instrumentation and Conditions
-
HPLC System: An isocratic HPLC system with an autosampler and a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) or an amino-propyl column can be used.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Refractive Index (RI). The detector and column should be maintained at a constant temperature to ensure a stable baseline.
-
Column Temperature: Controlled, often between 30-85°C depending on the column type.
4. Quantification
-
Quantification is performed by creating a calibration curve with this compound standards as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for this compound quantification and a simplified representation of a signaling pathway where this compound might be involved.
Caption: Experimental workflow for HPLC-based quantification of this compound.
Caption: Simplified signaling pathway involving this compound recognition.
References
- 1. HPLC determination of chitooligosaccharides [journal.buct.edu.cn]
- 2. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 3. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
Application Notes and Protocols: TLC Analysis of Chitobiose and other Chitooligosaccharides
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique widely used for the separation and analysis of chitobiose and other chitooligosaccharides (COS).[1][2] Its versatility allows for the qualitative and semi-quantitative analysis of COS mixtures, making it an invaluable tool in research, development, and quality control.[3][4] This method is particularly useful for monitoring the hydrolysis of chitosan to produce oligosaccharides, assessing sample purity, and identifying different degrees of polymerization (DP) in a sample.[5][6] The separation on a standard silica gel plate is primarily based on the polarity of the molecules; as the degree of polymerization increases, the molecule becomes more polar, resulting in a lower retention factor (Rf) value.[7]
Data Presentation: Quantitative and Qualitative Parameters
The following tables summarize key quantitative and qualitative data for the TLC analysis of chitooligosaccharides, compiled from various experimental protocols.
Table 1: Common Mobile Phase Systems for Chitooligosaccharide TLC on Silica Gel Plates
| Mobile Phase Composition | Ratio (v/v/v) | Application Notes | Reference(s) |
| n-Propanol / Water / Ammonia Water | 7:2:1 | Widely used for separating COS with a degree of polymerization from 2 to 7.[8][9] Provides good resolution for hydrolysis products. | [2][8][9] |
| n-Butanol / Acetic Acid / Water | 2:1:1 | A general-purpose system for oligosaccharide analysis. | [10] |
| n-Butanol / Formic Acid / Water | 4:8:1 | Developed for acidic glycosaminoglycan oligosaccharides but can be adapted for chitooligosaccharides. | [3] |
Table 2: Visualization Reagents for Oligosaccharide Detection on TLC
| Reagent | Preparation | Procedure | Detection Principle | Reference(s) |
| Sulfuric Acid in Ethanol | 10% sulfuric acid in ethanol | Spray the dried plate and heat until spots appear. | Charring of organic compounds. General purpose, non-specific. | [8] |
| Orcinol-Sulfuric Acid | Dissolve 80 mg Orcinol-Monohydrate in 160 ml Acetone. Add 8 ml concentrated sulphuric acid (prepare fresh). | Dip the dried plate in the reagent for a few seconds, then heat at 100°C for ~10 minutes until colors develop. | Reacts with carbohydrates to produce colored spots. | [10] |
| Diphenylamine-Aniline | 1 ml 37.5% HCl, 2 ml aniline, 10 ml 85% H₃PO₄, 100 ml ethyl acetate, and 2 g diphenylamine. | Dip the dried plate for 3 seconds and heat at 150°C for 10 seconds. | Reacts with reducing sugars to form colored spots. | [3] |
| Silver Nitrate-NaOH | Solution A: Saturated silver nitrate. Solution B: 0.5 N NaOH in ethanol. | Dip the plate into Solution A, then spray with Solution B. | Silver nitrate complexes with hydroxyl groups, which are then reduced by NaOH to form dark spots of elemental silver. | [9] |
Note on Rf Values: The Retention Factor (Rf), calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC.[7] For chitooligosaccharides, the Rf value is inversely proportional to the degree of polymerization (DP). Higher DP oligosaccharides are more polar and interact more strongly with the polar silica gel stationary phase, causing them to travel a shorter distance up the plate and thus have a lower Rf value. Rf values are highly sensitive to experimental conditions (e.g., plate type, solvent purity, chamber saturation, temperature) and should be compared against standards run on the same plate.[7]
Experimental Protocols
This section provides a detailed methodology for the qualitative and semi-quantitative analysis of this compound and other chitooligosaccharides using TLC.
Protocol 1: General TLC Analysis of Chitooligosaccharides
1. Materials and Reagents
-
Stationary Phase: Pre-coated Silica Gel 60 TLC plates (e.g., Merck 1.05721).[3][10]
-
Mobile Phase (Eluent): n-propanol, concentrated ammonia water (30%), and deionized water in a 7:2:1 (v/v/v) ratio.[8][9] Prepare fresh.
-
Samples: Chitooligosaccharide standards (e.g., this compound (DP2), chitotriose (DP3), etc.) and unknown samples, dissolved in deionized water at a concentration of approximately 0.5-1.0 mg/mL.
-
Visualization Reagent: 10% sulfuric acid in ethanol.[8]
-
Equipment:
-
Glass chromatography tank with a lid.
-
Filter paper to line the tank.
-
Capillary tubes or micropipette for sample application.
-
Pencil and ruler.
-
Heating plate or oven.
-
Fume hood.
-
2. Chromatogram Development
-
Chamber Saturation: Line the inside walls of the chromatography tank with filter paper. Pour the prepared mobile phase into the tank to a depth of about 1 cm. The solvent will soak the filter paper. Close the lid and let the chamber atmosphere saturate with solvent vapor for at least 30 minutes. This ensures a uniform development front.[10]
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.[10] Mark the positions for sample application, keeping at least 1 cm between lanes.[10]
-
Sample Application: Using a capillary tube or micropipette, carefully spot 1-2 µL of each standard and unknown sample onto its designated position on the origin line. Allow the solvent to evaporate completely between applications. Keep the spot size as small as possible for better resolution.
-
Plate Development: Carefully place the spotted TLC plate into the saturated chromatography tank. Ensure the solvent level is below the origin line.[10] Close the lid tightly and allow the chromatogram to develop. Let the solvent front migrate up the plate until it is about 1 cm from the top edge. This can take several hours.[10]
-
Drying: Once development is complete, remove the plate from the tank and immediately mark the solvent front with a pencil.[7] Dry the plate in a fume hood or an oven at a moderate temperature (e.g., 60-80°C) to completely remove the mobile phase.
3. Visualization
-
Working in a fume hood, spray the dried plate evenly with the 10% sulfuric acid in ethanol reagent.
-
Place the sprayed plate on a hot plate or in an oven set to approximately 110-150°C.
-
Heat the plate until brown or black spots appear, indicating the position of the separated oligosaccharides. Avoid overheating, which can char the entire plate.[8]
4. Data Analysis
-
For each spot, measure the distance from the origin to the center of the spot.
-
Measure the distance from the origin to the solvent front line.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf values of the unknown samples with those of the known standards to identify the components. A lower Rf value corresponds to a higher degree of polymerization.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and key theoretical relationships in the TLC analysis of chitooligosaccharides.
Caption: Workflow for TLC analysis of chitooligosaccharides.
Caption: Conceptual diagram of DP's effect on TLC mobility.
References
- 1. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 2. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and characterization of chitin, chitosan and chitooligosaccharidesfrom crab shell waste [arccjournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. erndim.org [erndim.org]
Chitobiose as a Substrate for Chitinase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that catalyze the hydrolysis of chitin, are subjects of extensive research due to their roles in various biological processes, including fungal pathogenesis, insect development, and mammalian immune responses. Accurate measurement of chitinase activity is crucial for understanding their function and for the development of inhibitors as potential therapeutics or agrochemicals. Chitobiose, the disaccharide unit of chitin (N,N'-diacetylthis compound), serves as a fundamental substrate for certain types of chitinases, particularly exochitinases like chitobiosidases and β-N-acetylhexosaminidases. This document provides detailed application notes and protocols for using this compound and its derivatives in chitinase activity assays.
Application Notes
This compound and its derivatives are valuable substrates for dissecting the specificities of different chitinolytic enzymes. While endochitinases cleave randomly within a chitin polymer, exochitinases act on the ends of the chitin chain. Chitobiosidases, a subclass of exochitinases, specifically release this compound units. Therefore, assays employing this compound or its analogs are central to characterizing these enzymes.
In drug development, inhibitors of chitinases are being explored for various applications, including antifungal and anti-inflammatory therapies. Human chitinases, such as acidic mammalian chitinase (AMCase) and chitotriosidase-1 (CHIT1), are implicated in diseases like asthma and idiopathic pulmonary fibrosis.[1][2] Robust and specific assays are essential for high-throughput screening of potential inhibitors.
Furthermore, in plant biology, chitin fragments like this compound act as pathogen-associated molecular patterns (PAMPs), triggering plant defense mechanisms.[3][4][5] Studying the enzymatic generation and perception of these oligosaccharides is key to understanding plant immunity.
Data Presentation: Kinetic Parameters of Chitinases and Related Enzymes
The following table summarizes kinetic data for various chitinolytic enzymes. It is important to note that many studies utilize chromogenic or fluorogenic derivatives of this compound for ease of detection. Data for unlabeled this compound is less common.
| Enzyme Source | Enzyme Type | Substrate | K_m_ | V_max_ | k_cat_ | k_cat_/K_m_ | Reference |
| Vibrio campbellii | Endochitinase (VhChiA) | pNP-(GlcNAc)₂ | 216 µM | 6.5 nmol/min/µg | - | - | [6] |
| Barley | Chitinase | (GlcNAc)₄ | 3 µM | 1.2 µmol/min/mg | 35 min⁻¹ | - | [7] |
| Barley | Chitinase | 4-MU-(GlcNAc)₃ | 33 µM | 12 nmol/min/mg | 0.33 min⁻¹ | - | [7] |
| Ipomoea carnea | Chitinase (ICChI) | pNP-GlcNAc | 0.5 mM | 2.5 x 10⁻⁸ Moles/min/µg | 29.0 s⁻¹ | 58.0 mM⁻¹s⁻¹ | [8] |
| Paraglaciecola hydrolytica | β-N-Acetylhexosaminidase | pNP-GlcNAc | - | - | - | 341 mM⁻¹s⁻¹ | [9] |
| Paraglaciecola hydrolytica | β-N-Acetylhexosaminidase | pNP-GalNAc | - | - | - | 344 mM⁻¹s⁻¹ | [9] |
| Wheat Bran | β-N-Acetylhexosaminidase | pNP-GlcNAc | 0.014 mM | - | - | - | [10] |
| Wheat Bran | β-N-Acetylhexosaminidase | pNP-GalNAc | 0.03 mM | - | - | - | [10] |
Note: GlcNAc = N-acetylglucosamine; pNP = p-nitrophenyl; 4-MU = 4-methylumbelliferyl. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).
Experimental Protocols
Two primary types of assays are presented: a colorimetric assay using a chromogenic this compound derivative and a colorimetric assay using unlabeled this compound with detection of the product, N-acetylglucosamine (NAG).
Protocol 1: Colorimetric Assay using p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
This protocol is adapted for the measurement of chitobiosidase activity, which cleaves the terminal p-nitrophenyl group, releasing a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
p-Nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
-
Enzyme solution (e.g., purified chitinase or crude extract)
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5)
-
Stop Solution (e.g., 3 M Sodium Carbonate, Na₂CO₃)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator
Procedure:
-
Prepare a stock solution of pNP-(GlcNAc)₂ in the assay buffer. From this, prepare a series of dilutions to determine kinetic parameters (e.g., 0, 6.25, 12.5, 25, 50, 100, 250, 500 µM).[6]
-
In a 96-well microtiter plate, add 50 µL of the appropriate pNP-(GlcNAc)₂ dilution to each well.
-
Add 50 µL of the enzyme solution to each well to initiate the reaction. Include a blank with buffer instead of enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[6]
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.[6] The basic pH will enhance the color of the released p-nitrophenol.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the concentration of released p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.
Protocol 2: Colorimetric Assay using Unlabeled this compound and the Morgan-Elson Method
This protocol measures the activity of enzymes that hydrolyze this compound into two molecules of N-acetylglucosamine (NAG). The liberated NAG is then quantified using the Morgan-Elson reaction.[11][12][13][14][15]
Materials:
-
This compound
-
Enzyme solution
-
Assay Buffer (e.g., McIlvaine sodium phosphate citrate buffer, pH 3.5-6.0)
-
Tetraborate Reagent (e.g., 0.8 M potassium tetraborate, pH 9.1)
-
p-Dimethylaminobenzaldehyde (p-DMAB) Reagent (Ehrlich's reagent)
-
N-acetylglucosamine (NAG) for standard curve
-
Heating block or water bath
-
Spectrophotometer or microplate reader capable of measuring absorbance at 545-585 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer (e.g., 10 mM).
-
In a reaction tube, combine 100 µL of the this compound solution with 100 µL of the enzyme solution.
-
Incubate at the optimal temperature (e.g., 37°C) for a suitable time (e.g., up to 2 hours), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the tetraborate reagent and heating in a boiling water bath for 3 minutes.
-
Cool the tubes in an ice bath.
-
Add 3 mL of the p-DMAB reagent and incubate at 37°C for 10-20 minutes to allow for color development.
-
If a precipitate forms (often from crude enzyme extracts), centrifuge the samples to clarify the supernatant.
-
Measure the absorbance at 545 nm.
-
Quantify the amount of NAG produced by comparing the absorbance to a standard curve generated with known concentrations of NAG treated in the same manner.
Visualizations
Signaling Pathway: Plant Chitin Perception
Caption: Plant chitin signaling pathway.
Experimental Workflow: Colorimetric Chitinase Assay (pNP-Substrate)
Caption: Workflow for pNP-based chitinase assay.
Experimental Workflow: Colorimetric Chitinase Assay (Morgan-Elson Method)
Caption: Workflow for Morgan-Elson chitinase assay.
References
- 1. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-N-Acetylhexosaminidase in the Synthesis of Bioactive Glycans: Protein and Reaction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinase Kinetics [robertus.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. A colorimetric method for the determination of N-acetylglucosamine and N-acetylchrondrosamine. | Semantic Scholar [semanticscholar.org]
- 13. Analysis of the Morgan-Elson chromogens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. clsjournal.ascls.org [clsjournal.ascls.org]
Colorimetric Assay for Chitobiose Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, the disaccharide unit of chitin, is a molecule of significant interest in various fields, including biochemistry, biotechnology, and pharmacology. Its quantification is crucial for studying chitinolytic enzyme activity, characterizing chito-oligosaccharides, and developing novel therapeutics. This document provides a detailed application note and protocol for the colorimetric quantification of this compound using the Morgan-Elson method. This assay is based on the specific reaction of N-acetyl-D-glucosamine (GlcNAc), the monomeric unit of this compound, with p-dimethylaminobenzaldehyde (DMAB) under controlled conditions to produce a distinct color change that can be measured spectrophotometrically. For the quantification of this compound, a pre-hydrolysis step is required to break it down into its GlcNAc monomers.
Principle of the Assay
The Morgan-Elson assay is a classic colorimetric method for the determination of N-acetylhexosamines.[1] The assay involves two main steps:
-
Chromogen Formation: In the first step, N-acetyl-D-glucosamine is heated in an alkaline solution (potassium tetraborate). This treatment leads to the formation of furan derivatives, which are also known as chromogens.[2]
-
Color Development: The solution is then acidified, and Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde in glacial acetic acid and hydrochloric acid) is added. The chromogens react with the DMAB to produce a stable reddish-purple colored product.[3]
The intensity of the color produced is directly proportional to the concentration of N-acetyl-D-glucosamine in the sample, and can be quantified by measuring the absorbance at 585 nm.[3]
Data Presentation
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 585 nm | [3] |
| Linear Range | 0 - 20 µmol of N-acetylglucosamine | [4] |
| Limit of Detection (LOD) | Approximately 25 ng of N-acetylglucosamine | [5] |
| Correlation Coefficient (R²) | > 0.99 | [4] |
Sample Standard Curve Data
| N-acetylglucosamine (µmol) | Absorbance at 540 nm* |
| 0 | 0 |
| 5 | 0.252 |
| 10 | 0.450 |
| 15 | 0.890 |
| 20 | 1.058 |
*Note: The provided reference measured absorbance at 540 nm, while other sources indicate a maximum absorbance at 585 nm. It is recommended to determine the optimal wavelength in your own laboratory setting.[3][4]
Experimental Protocols
A. Hydrolysis of this compound to N-acetyl-D-glucosamine
Materials:
-
This compound sample
-
Chitinase from Streptomyces griseus (or other suitable chitinase)
-
Sodium phosphate buffer (50 mM, pH 6.0)
-
Heating block or water bath
Protocol:
-
Prepare a solution of this compound in 50 mM sodium phosphate buffer (pH 6.0). The concentration should be within the linear range of the Morgan-Elson assay after hydrolysis.
-
Add chitinase to the this compound solution. The optimal enzyme concentration and incubation time should be determined empirically, but a starting point of 1 unit of chitinase per mg of this compound for 1-2 hours at 37°C is recommended.
-
Incubate the mixture at 37°C for the determined time to ensure complete hydrolysis of this compound to GlcNAc.
-
Inactivate the enzyme by heating the solution at 100°C for 10 minutes.
-
Centrifuge the sample to pellet any denatured enzyme and use the supernatant for the colorimetric assay.
B. Morgan-Elson Colorimetric Assay (Reissig Modification)
Materials:
-
Hydrolyzed this compound sample (containing GlcNAc)
-
N-acetyl-D-glucosamine (GlcNAc) standard solution (for standard curve)
-
Potassium tetraborate solution (0.8 M, pH 9.1)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde solution): Dissolve 10 g of p-dimethylaminobenzaldehyde (DMAB) in 100 mL of a mixture of glacial acetic acid and concentrated hydrochloric acid (87.5:12.5 v/v). This stock solution should be stored in a dark bottle. Before use, dilute the stock solution 1:10 with glacial acetic acid.
-
Spectrophotometer or microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a series of GlcNAc standards in the same buffer as the samples, with concentrations ranging from 0 to 20 µmol.
-
Sample and Standard Preparation: To 100 µL of each standard and sample in separate test tubes, add 100 µL of the potassium tetraborate solution.
-
Chromogen Formation: Heat the tubes in a boiling water bath for exactly 3 minutes.[3]
-
Cooling: Immediately cool the tubes in an ice bath to room temperature.
-
Color Development: Add 1.0 mL of the diluted Ehrlich's reagent to each tube and mix well.
-
Incubation: Incubate the tubes at 37°C for 20 minutes to allow for color development.[3]
-
Absorbance Measurement: Measure the absorbance of each sample and standard at 585 nm against a blank containing only the buffer and reagents.
-
Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to determine the concentration of GlcNAc in the unknown samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. clsjournal.ascls.org [clsjournal.ascls.org]
- 4. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
- 5. Analysis of the Morgan-Elson chromogens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Chitobiose from Chitin Hydrolysate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of chitobiose, a disaccharide of N-acetylglucosamine, from chitin hydrolysate. This compound and other chitooligosaccharides (CHOs) are of significant interest in various fields, including pharmaceuticals and biotechnology, due to their diverse biological activities.[1][2] The protocols outlined below describe the enzymatic hydrolysis of chitin followed by chromatographic purification methods to obtain high-purity this compound.
I. Overview of this compound Purification
The overall process for purifying this compound from chitin involves two main stages:
-
Enzymatic Hydrolysis of Chitin: Chitin, a major component of crustacean shells and fungal cell walls, is first pre-treated to increase its susceptibility to enzymatic digestion.[1][3] It is then hydrolyzed using chitinases, enzymes that break the β-(1,4)-glycosidic bonds, to produce a mixture of chitooligosaccharides, with this compound often being a primary product.[1]
-
Chromatographic Purification of this compound: The resulting chitin hydrolysate, a mixture of CHOs of varying degrees of polymerization, is then subjected to one or more chromatographic techniques to isolate and purify this compound.[4] Common methods include gel filtration, ion-exchange, and preparative high-performance liquid chromatography (HPLC).[1][4][5]
II. Data Presentation
The following tables summarize quantitative data from various studies on the purification of this compound, providing a comparative overview of different methods and their efficiencies.
Table 1: Yield and Purity of this compound from Different Chitin Sources via Enzymatic Hydrolysis and Preparative HPLC
| Chitin Source | Initial Purity of (GlcNAc)₂ | Final Purity of (GlcNAc)₂ | Final Yield of Purified (GlcNAc)₂ | Reference |
| Shrimp Shell | 96% | > 99% | 200 mg (from 1 g chitin) | [1][3] |
| Squid Pen | 91% | Not Reported | Not Reported | [1][3] |
| Crab Shell | 91% | Not Reported | Not Reported | [1][3] |
(GlcNAc)₂ refers to N,N'-diacetylthis compound or this compound.
Table 2: Purity of Chitooligosaccharides Obtained by Ion-Exchange Chromatography
| Fraction | Primary Oligomer | Chromatographic Purity | Reference |
| 1 | This compound (dimer) | 94.87% | [6] |
| 2 | Chitotriose (trimer) | 91.96% | [6] |
| 3 | Chitotetraose (tetramer) | 89.11% | [6] |
| 4 | Chitopentaose (pentamer) | 91.81% | [6] |
| 5 | Chitohexaose (hexamer) | 87.11% | [6] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification of this compound.
Protocol 1: Preparation of Colloidal Chitin from Chitin Flakes
This protocol describes the acid treatment of crystalline chitin to produce colloidal chitin, which is a more accessible substrate for enzymatic hydrolysis.
Materials:
-
Chitin flakes (e.g., from shrimp or crab shells)
-
12 M Hydrochloric acid (HCl)
-
Ice-cold distilled water (DI)
-
1000-mL glass beaker
-
Stirring apparatus
-
Centrifuge and appropriate centrifuge tubes
-
Oven (60°C)
-
Mortar and pestle
Procedure:
-
In a 1000-mL glass beaker, slowly add 150 mL of 12 M HCl to 20 grams of chitin flakes with continuous stirring.
-
Stir the mixture at 25°C overnight.
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin.
-
Discard the supernatant containing the HCl.
-
Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is close to 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60°C.
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[1][3]
Protocol 2: Enzymatic Hydrolysis of Colloidal Chitin for this compound Production (Large-Scale)
This protocol details the enzymatic digestion of colloidal chitin to produce a hydrolysate rich in this compound.
Materials:
-
Dried shrimp colloidal chitin (prepared as in Protocol 1)
-
Chitinase enzyme (e.g., from Vibrio campbellii, VhChiA)
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium acetate buffer, pH 5.5
-
Erlenmeyer flask
-
Incubator with shaking capabilities (30°C)
-
Centrifuge and appropriate centrifuge tubes
-
Centrifugal concentrator (e.g., Amicon Ultra-15, 30K cut-off)
Procedure:
-
In a 1-liter Erlenmeyer flask, combine 1 g of dried shrimp colloidal chitin, 20,000 U (4 mg) of VhChiA chitinase, and 8 mg of BSA.
-
Add 0.1 M sodium acetate buffer (pH 5.5) to a total volume of 1 liter.
-
Incubate the reaction mixture for 24 hours at 30°C with shaking.
-
After incubation, centrifuge the mixture at 2,359 x g for 40 minutes at 4°C to remove any remaining chitin substrate.
-
Concentrate the supernatant using a centrifugal concentrator (e.g., Amicon Ultra-15 with a 30K cut-off) by centrifuging at 4,129 x g for 30 minutes at 4°C.[1]
Protocol 3: Purification of this compound using Gel Filtration and Preparative HPLC
This protocol describes a two-step purification process to obtain high-purity this compound from the concentrated chitin hydrolysate.
Part A: Gel Filtration Chromatography This initial step aims to separate the chitooligosaccharides from higher molecular weight components and some salts.
Materials:
-
Concentrated chitin hydrolysate from Protocol 2
-
Gel filtration column packed with cellulose beads (e.g., Cellufine)
-
Chromatography system
Procedure:
-
Equilibrate the gel filtration column with deionized water.
-
Load the concentrated chitin hydrolysate onto the column.
-
Elute the sample with deionized water and collect fractions.
-
Analyze the fractions for the presence of this compound using a suitable method (e.g., TLC or HPLC).
-
Pool the fractions containing this compound. The resulting product will be a this compound/salt powder after lyophilization.[3]
Part B: Preparative HPLC for Desalting and Final Purification This final step removes salts and separates this compound from other oligosaccharides to achieve high purity.
Materials:
-
This compound/salt powder from Part A
-
Deionized water
-
Preparative HPLC system with a PDA detector
-
Preparative amino column (e.g., Asahipak NH2P-50 10E, 10.0 mm × 250 mm)
-
Mobile phase: Acetonitrile:water (70:30 v/v)
Procedure:
-
Dissolve 1 gram of the this compound/salt powder in 3 mL of deionized water.
-
Set up the preparative HPLC system with the specified column and mobile phase.
-
Set the column temperature to 25 ± 1°C and the flow rate to 1.0 mL/min.
-
Inject aliquots of the solubilized sample (e.g., 45 µL) multiple times onto the column.
-
Monitor the elution at 200 nm. The salt will typically elute first, followed by this compound.[1]
-
Collect the fractions corresponding to the this compound peak.
-
Combine the purified this compound fractions and lyophilize to obtain a highly purified powder.[1] The final yield of purified this compound can be around 200 mg with a purity of >99%.[1]
Protocol 4: Separation of Chitooligosaccharides using Ion-Exchange Chromatography
This protocol is suitable for the separation of a mixture of chitooligosaccharides, including this compound, based on their charge.
Materials:
-
Chitooligosaccharide mixture
-
Chromatography system (e.g., ÄKTA™ avant 150)
-
Cation-exchange column
-
Mobile phase: Acetonitrile/water (70/30, v/v) for HPLC analysis
-
Eluent for separation (e.g., NaCl gradient)
Procedure:
-
Equilibrate the cation-exchange column with the starting buffer.
-
Load the chitooligosaccharide mixture onto the column.
-
Elute the bound oligosaccharides using a salt gradient (e.g., increasing NaCl concentration). The different oligomers will elute based on their differing number of amino groups.[6]
-
Collect fractions automatically, monitoring the absorbance at 210 nm.
-
Analyze the collected fractions by HPLC to identify and quantify the different chitooligosaccharides.[6] Using this method, this compound can be separated with a chromatographic purity of over 90%.[6]
IV. Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the purification of this compound.
Caption: Workflow for this compound Purification.
Caption: Logic of Chromatographic Separation.
References
- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Chitobiose as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, the disaccharide unit of chitin, is a crucial molecule in various biological processes and a key analyte in numerous research and development applications.[1] Its relevance spans from studying enzymatic degradation of chitin to its role in signaling pathways and its potential as a bioactive compound.[2][3][4] In the realm of analytical chemistry, highly purified this compound serves as an essential standard for the accurate quantification of chitooligosaccharides (COS) in complex mixtures using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). These applications are vital in fields like drug delivery, cancer treatment, and wound healing, where chitosan and its derivatives are extensively studied.[5][6]
This document provides detailed application notes and protocols for the utilization of this compound as a chromatographic standard. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the quantification of this compound and related compounds.
Principle of Chromatographic Quantification using Standards
The fundamental principle behind using this compound as a standard in chromatography is to establish a direct relationship between the concentration of the analyte and the response of the detector. By preparing a series of this compound solutions with known concentrations (standards) and analyzing them chromatographically, a calibration curve can be constructed. This curve plots the detector response (e.g., peak area or peak height) against the corresponding concentration. The concentration of this compound in an unknown sample can then be determined by measuring its detector response and interpolating the concentration from the calibration curve. The use of a high-purity standard is paramount to ensure the accuracy and reliability of the quantification.
Applications in Research and Drug Development
The accurate quantification of this compound and other chitooligosaccharides is critical in various applications:
-
Enzyme Activity Assays: Determining the activity of chitinases and other chitin-degrading enzymes by quantifying the amount of this compound and other oligosaccharides produced over time.
-
Bioprocess Monitoring: Monitoring the production of this compound and other COS in biotechnological processes, such as the enzymatic hydrolysis of chitin from food waste.[2][7]
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound and chitooligosaccharide-based drugs or drug carriers.
-
Quality Control: Ensuring the purity and composition of chitooligosaccharide products intended for pharmaceutical or biomedical applications.[7]
-
Plant Science and Agriculture: Studying the role of this compound as an elicitor of plant defense mechanisms.[1][4]
Quantitative Data Summary
The purity of the this compound standard is critical for accurate quantification. The following table summarizes quantitative data related to the production and purity of this compound from a representative study.
| Parameter | Value | Source |
| Purity after preparative HPLC | > 99% | [7] |
| Yield from large-scale production (1g shrimp chitin) | 200 mg | [7] |
| Purity from small-scale shrimp chitin hydrolysis | 96% | [7] |
| Purity from small-scale squid pen chitin hydrolysis | 91% | [7] |
| Purity from small-scale crab shell chitin hydrolysis | 91% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions and Calibration Curve Generation for HPLC Analysis
This protocol outlines the steps for preparing this compound standard solutions and generating a calibration curve for the quantification of this compound in unknown samples using HPLC.
Materials:
-
High-purity this compound standard (≥99%)
-
Ultrapure water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes and sterile, filtered pipette tips
-
HPLC system with a suitable detector (e.g., UV at 205 nm or Refractive Index detector)
-
Amino-based HPLC column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)[8]
Procedure:
-
Preparation of a Stock Standard Solution (e.g., 2000 ppm or 2 mg/mL):
-
Accurately weigh 20 mg of the high-purity this compound standard.
-
Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.
-
Add a small amount of ultrapure water to dissolve the this compound completely.
-
Bring the volume up to the 10 mL mark with ultrapure water.
-
Mix the solution thoroughly by inversion. This is your 2000 ppm stock solution.[8]
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).
-
For example, to prepare a 1000 ppm standard, transfer 5 mL of the 2000 ppm stock solution into a 10 mL volumetric flask and bring it to volume with ultrapure water.
-
Repeat this process to obtain the desired range of concentrations for your calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for chitooligosaccharide analysis is a mixture of acetonitrile and water (e.g., 75:25 v/v).[6]
-
Set the flow rate (e.g., 1 mL/min) and the detector wavelength (e.g., 205 nm for UV detection).[8]
-
Inject a fixed volume (e.g., 20 µL) of each working standard solution, starting from the lowest concentration.[8]
-
Record the retention time and peak area for each standard.
-
-
Generation of the Calibration Curve:
-
Plot the peak area (y-axis) against the corresponding concentration of the this compound standards (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linearity.
-
-
Quantification of Unknown Samples:
-
Prepare your unknown sample using the same solvent as the standards.
-
Inject the same volume of the unknown sample into the HPLC system under the same conditions.
-
Determine the peak area of this compound in your unknown sample.
-
Calculate the concentration of this compound in the unknown sample using the equation from the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Chitin-triggered signaling pathway in plants.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. The chitinolytic cascade in Vibrios is regulated by chitin oligosaccharides and a two-component chitin catabolic sensor/kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Chitobiose as an Elicitor in Plant Defense Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetyl-D-glucosamine units, is a well-characterized microbe-associated molecular pattern (MAMP) that elicits defense responses in a wide range of plants. As a fundamental component of chitin, which is found in fungal cell walls and insect exoskeletons, this compound is recognized by plant cell surface receptors, triggering a signaling cascade that leads to the activation of innate immunity. This document provides detailed application notes and protocols for utilizing this compound as an elicitor in plant defense studies, including quantitative data on its effects and methodologies for key experiments.
Data Presentation: Quantitative Effects of this compound on Plant Defense Responses
The following tables summarize quantitative data from various studies on the effect of chitooligosaccharides, including this compound, on plant defense responses.
| Elicitor & Concentration | Plant System | Defense Response Measured | Quantitative Outcome |
| Chitooctaose (1 µM) | Arabidopsis thaliana seedlings | Transcription Factor Gene Expression (qRT-PCR) | Up to 31.3-fold increase in expression of specific WRKY transcription factor genes within 60 minutes.[1] |
| (GlcNAc)₈ (100 ng/mL) | Rice suspension-cultured cells | Reactive Oxygen Species (ROS) Generation | Significant increase in ROS production within 30 minutes.[2] |
| Chitin-oligosaccharides (1 mg/mL) | Arabidopsis thaliana | Resistance to Alternaria brassicicola | Significant reduction in lesion formation compared to control. |
| Chitooligosaccharides | Wheat leaves | Peroxidase (POD) Activity | Strong induction of POD activity at higher concentrations.[3] |
| Chitooligosaccharides | Wheat leaves | Phenylalanine Ammonia-Lyase (PAL) Activity | No significant induction of PAL activity.[3] |
Signaling Pathway of this compound-Induced Plant Defense
This compound perception at the cell surface initiates a complex signaling cascade. The key components and their interactions are depicted in the diagram below.
Caption: this compound signaling pathway in plants.
Experimental Protocols
Protocol 1: Preparation and Application of this compound Solution
Objective: To prepare a sterile this compound solution and apply it to plant tissues to elicit defense responses.
Materials:
-
This compound (or other chitooligomers like chitooctaose)
-
Sterile, ultrapure water
-
Micropipettes and sterile tips
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spray bottle (for foliar application) or syringe with needle (for infiltration)
-
Plant material (e.g., Arabidopsis thaliana seedlings, leaf disks, or plant cell suspension cultures)
Procedure:
-
Stock Solution Preparation (e.g., 1 mM):
-
Calculate the required mass of this compound for your desired stock concentration. The molecular weight of this compound is 424.39 g/mol .
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and dissolve it in a known volume of sterile, ultrapure water in a sterile tube.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw the stock solution on ice.
-
Dilute the stock solution with sterile water or the appropriate plant growth medium to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM). Prepare a mock control solution using the same diluent without this compound.
-
-
Application to Plants:
-
Foliar Spray: For whole seedlings or plants, evenly spray the leaves with the this compound working solution or mock solution until runoff. A surfactant like Silwet L-77 (0.01%) can be included to ensure even coverage.
-
Leaf Infiltration: For localized application, use a 1 mL needless syringe to gently infiltrate the underside of the leaf with the this compound or mock solution.
-
Seedling Treatment in Liquid Culture: For seedlings grown on plates, they can be transferred to a liquid medium containing the final concentration of this compound or mock solution.
-
Plant Cell Suspension Culture: Add the this compound working solution directly to the cell culture flask to the desired final concentration.
-
-
Incubation:
-
Place the treated plants or cell cultures back into their normal growth conditions.
-
Harvest samples at various time points post-treatment (e.g., 15 min, 30 min, 1h, 3h, 6h, 24h) for downstream analysis.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst
Objective: To quantify the production of ROS, a key early defense response, in plant tissues treated with this compound.
Materials:
-
Luminol or other suitable chemiluminescent probe
-
Horseradish peroxidase (HRP)
-
96-well white microplate
-
Microplate luminometer
-
Plant material (leaf disks or cell suspension aliquots)
Procedure:
-
Prepare Plant Material:
-
For leaf disks, use a cork borer to create uniform disks from mature leaves and float them in sterile water overnight in the dark to reduce wounding effects.
-
For cell suspension cultures, allow the cells to settle and replace the medium with fresh, sterile medium.
-
-
Assay Preparation:
-
Prepare the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL) in sterile water.
-
In a 96-well white plate, add one leaf disk or a known volume of cell suspension to each well.
-
Add the assay solution to each well.
-
-
Elicitation and Measurement:
-
Place the microplate in the luminometer.
-
Program the luminometer to inject the this compound working solution or mock solution into each well and immediately begin measuring luminescence.
-
Measure luminescence at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 60-90 minutes) to capture the kinetics of the ROS burst.
-
-
Data Analysis:
-
The luminescence readings are proportional to the amount of ROS produced.
-
Plot the luminescence intensity over time to visualize the ROS burst.
-
Calculate the total ROS production by integrating the area under the curve.
-
Protocol 3: Analysis of Defense Gene Expression by qRT-PCR
Objective: To quantify the expression levels of defense-related genes in response to this compound treatment.
Materials:
-
Plant tissue harvested at different time points after this compound treatment
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for defense genes (e.g., WRKY33, PR1) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Immediately freeze harvested plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a thermal cycler using a standard program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated samples relative to the mock-treated samples using the 2-ΔΔCt method.
-
Protocol 4: Pathogen Infection Assay
Objective: To assess the ability of this compound pre-treatment to enhance plant resistance to pathogen infection.
Materials:
-
Plants pre-treated with this compound or mock solution
-
Pathogen suspension (e.g., a spore suspension of a fungal pathogen like Alternaria brassicicola)
-
Growth chambers with controlled humidity and temperature
-
Microscope for disease symptom evaluation
Procedure:
-
Plant Pre-treatment:
-
Treat plants with this compound or mock solution as described in Protocol 1.
-
Allow a sufficient time interval between elicitor treatment and pathogen inoculation for the induction of defense responses (e.g., 24-48 hours).
-
-
Pathogen Inoculation:
-
Prepare a pathogen suspension of a known concentration.
-
Inoculate the pre-treated plants by spraying the pathogen suspension onto the leaves or by drop-inoculating a small volume onto specific leaf spots.
-
-
Incubation and Disease Scoring:
-
Place the inoculated plants in a high-humidity environment to facilitate infection.
-
Monitor the development of disease symptoms over several days (e.g., lesion size, chlorosis, or pathogen sporulation).
-
Quantify the disease severity at a specific time point post-inoculation. This can be done by measuring lesion diameter, counting the number of lesions, or quantifying pathogen biomass using qPCR.
-
-
Data Analysis:
-
Compare the disease severity between this compound-pre-treated plants and mock-pre-treated plants.
-
Use appropriate statistical tests to determine if the difference is significant.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying this compound as a plant defense elicitor.
Caption: A typical experimental workflow for this compound studies.
References
- 1. Signaling of Plant Defense Mediated by Receptor-like Kinases, Receptor-like Cytoplasmic Protein Kinases and MAPKs Triggered by Fungal Chitin in Horticultural Crops [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Conservation of Chitin-Induced MAPK Signaling Pathways in Rice and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chitobiose in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, a disaccharide composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, serves as a fundamental building block in glycobiology.[1] As the repeating unit of chitin, one of the most abundant biopolymers in nature, this compound and its derivatives are pivotal in a wide array of biological processes.[2][3] Their applications in research are extensive, ranging from the investigation of enzyme kinetics and inhibitor screening to the synthesis of complex glycans and the elucidation of cellular signaling pathways. These notes provide an overview of the key applications of this compound and detailed protocols for its use in glycobiology research.
I. Applications in Enzymology
This compound is an essential substrate for studying the activity of various glycoside hydrolases, particularly chitinases. These enzymes are crucial in the life cycles of diverse organisms, from bacteria and fungi to insects and plants, and are implicated in processes such as nutrition, morphogenesis, and defense.[4]
Substrate for Chitinase Activity Assays
This compound and its derivatives are widely used to measure chitinase activity. The enzymatic hydrolysis of these substrates can be monitored using various methods, including colorimetric and chromatographic techniques.[2][5] A common approach involves using p-nitrophenyl (pNP) labeled this compound derivatives, where the release of p-nitrophenol upon hydrolysis can be quantified spectrophotometrically.[2][4]
Screening for Chitinase Inhibitors
The development of chitinase inhibitors is a significant area of research for antifungal and anti-inflammatory drug development.[6] this compound-based assays are fundamental to high-throughput screening of potential inhibitor compounds. By measuring the reduction in the rate of this compound hydrolysis in the presence of a test compound, researchers can identify and characterize novel chitinase inhibitors.[7]
II. Role in the Synthesis of Complex Glycans
This compound is the core structural unit of N-linked glycans, which are critical for the proper folding, stability, and function of many eukaryotic proteins.[8][9] Synthetic glycobiology utilizes this compound as a precursor for the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.[10][11] This enables the production of homogeneous glycoproteins for therapeutic and research purposes.[12][13]
III. Investigation of Cellular Signaling
Chitooligosaccharides (COS), including this compound, have been shown to modulate various cellular signaling pathways, particularly those involved in immune responses.[14][15] Studies have demonstrated that COS can influence the production of cytokines and other signaling molecules by interacting with cell surface receptors like Toll-like receptors (TLRs).[16][17] This has significant implications for the development of immunomodulatory drugs and vaccine adjuvants.[18]
IV. Probing Carbohydrate-Binding Proteins (Lectins)
This compound is a key ligand for studying the binding specificity of lectins, which are proteins that recognize and bind to specific carbohydrate structures.[19][20] Understanding these interactions is crucial for elucidating the roles of lectins in cell-cell recognition, adhesion, and signaling.[21][22] Glycan microarrays featuring this compound and its derivatives are powerful tools for high-throughput screening of lectin binding profiles.[23][24]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound in glycobiology research.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/µg) | Source |
| Chitinase A from Vibrio campbellii | pNP-(GlcNAc)₂ | 216 | 6.5 | [2] |
| Chitinase from Talaromyces flavus | Data not specified | - | - | [25] |
| Chitinase from Bacillus subtilis | Glycol chitin | - | - | [3] |
Table 1: Kinetic Parameters of Chitinases with this compound Analogs.
| Chitin Source | This compound Yield (%) | Other Products | Purity (%) | Source |
| Shrimp Shell | - | GlcNAc, (GlcNAc)₃ | 96 | [2] |
| Squid Pen | - | GlcNAc, (GlcNAc)₃ | 91 | [2] |
| Crab Shell | - | GlcNAc, (GlcNAc)₃ | < 10 | [2] |
Table 2: Enzymatic Production of this compound from Different Chitin Sources.
| Lectin | Ligand | Binding Affinity (K D) | Notes | Source |
| Arum maculatum (AMA) | Man₃-Man₈ | - | Recognition requires the this compound core.[20] | [20] |
| Urtica dioica (UDA) | Man₃-Man₉ | - | Recognition requires the this compound core.[20] | [20] |
| Hippeastrum hybrid lectin (HHL) | Mannose trisaccharide | - | Does not require the this compound core.[20][22] | [20][22] |
| Concanavalin-A (ConA) | Man₃-Man₉ | - | Core this compound is not necessary for recognition.[22] | [22] |
| Sambucus nigra Agglutinin II (SNA-II) | Terminal mannose | - | The this compound core is an essential component.[22] | [22] |
Table 3: Lectin Binding Specificity Involving the this compound Core.
Experimental Protocols
Protocol 1: Chitinase Activity Assay using a Chromogenic Substrate
This protocol describes a colorimetric assay to determine chitinase activity using p-nitrophenyl N,N'-diacetyl-β-D-chitobioside as a substrate.[2][4]
Materials:
-
Chitinase enzyme solution
-
Substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside
-
Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 5.5
-
Stop Solution: 3 M Sodium Carbonate (Na₂CO₃)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a 100 µL reaction mixture in each well of a 96-well plate containing:
-
Varying concentrations of the substrate (e.g., 0 to 500 µM).
-
A fixed amount of the chitinase enzyme solution.
-
Assay buffer to bring the final volume to 100 µL.
-
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[4]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[2]
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[2]
-
Create a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
-
Calculate the enzyme activity, where one unit (U) is defined as the amount of enzyme required to liberate 1 nmol of pNP per minute.[2]
Protocol 2: Enzymatic Production of this compound from Chitin
This protocol outlines the steps for producing this compound from colloidal chitin using a chitinase enzyme.[2][26]
Materials:
-
Colloidal chitin (prepared from shrimp, crab, or squid shells)
-
Purified chitinase (e.g., from Vibrio campbellii)
-
Bovine Serum Albumin (BSA) as a stabilizer
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Prepare the reaction mixture in a suitable vessel:
-
Colloidal chitin (e.g., 5 mg).
-
Chitinase enzyme (e.g., 100 U).
-
BSA (e.g., 40 µg).
-
Reaction buffer to a final volume (e.g., 2 mL).
-
-
Incubate the mixture at 30°C for 24 hours with agitation.[2]
-
Terminate the reaction by heating the mixture at 98°C for 5 minutes.[2][26]
-
Centrifuge the reaction mixture to pellet the remaining insoluble chitin.
-
Collect the supernatant containing the soluble chitooligosaccharides.
-
Analyze the products using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of this compound.[26]
Protocol 3: Screening for Chitinase Inhibitors
This protocol provides a method for screening potential chitinase inhibitors.[7]
Materials:
-
Chitinase enzyme
-
Substrate (e.g., Ostazin Brilliant Red labeled chitin or pNP-chitobioside)
-
Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of the chitinase enzyme.
-
Varying concentrations of the potential inhibitor.
-
A control well with the solvent (e.g., DMSO) but no inhibitor.
-
Assay buffer.
-
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate under the optimal conditions for the enzyme (e.g., 37°C for 30 minutes).
-
Stop the reaction if necessary (e.g., by adding a stop solution for pNP-based assays).
-
Measure the product formation using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value for active inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. A rapid and sensitive method for screening of chitinase inhibitors using Ostazin Brilliant Red labelled chitin as a substrate for chitinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Glycobiology: Parts, Systems, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Free Synthetic Glycobiology: Designing and Engineering Glycomolecules Outside of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycobiology in Biotechnology and Medicine - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Effects and Applications of Chitosan and Chito-Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unprecedented glycosidase activity at a lectin carbohydrate-binding site exemplified by the cyanobacterial lectin MVL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Current Protocols in Chemical Biology Construction and Use of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Chitobiose as a Substrate for Glycosyltransferases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chitobiose as a substrate for various glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. This document details the applications of this compound in studying enzyme kinetics and function, outlines protocols for key experiments, and presents available quantitative data. The information is intended to guide researchers in designing and executing experiments involving glycosyltransferases and this compound.
Introduction to this compound and Glycosyltransferases
This compound, a disaccharide composed of two β-1,4-linked N-acetylglucosamine (GlcNAc) units, is the repeating unit of chitin, a major structural polysaccharide in fungi and invertebrates.[1] As a fundamental building block of complex carbohydrates, this compound and its derivatives serve as important substrates and primers for a variety of glycosyltransferases. These enzymes play crucial roles in a myriad of biological processes, including cell signaling, protein glycosylation, and the biosynthesis of polysaccharides.[2] Understanding the interaction between glycosyltransferases and this compound is therefore critical for research in glycobiology, drug development, and biotechnology.
Application Notes
This compound in Glycosyltransferase Research
-
Substrate Specificity Studies: this compound can be employed as a simple acceptor substrate to probe the specificity of various glycosyltransferases, such as fucosyltransferases, N-acetylglucosaminyltransferases, and galactosyltransferases. By comparing the enzymatic activity with this compound to that with other oligosaccharides, researchers can elucidate the structural requirements of the enzyme's acceptor binding site.
-
Primer for Polysaccharide Synthesis: For processive enzymes like chitin synthase, this compound can act as a primer to initiate the synthesis of longer chitin chains.[1][3] This is particularly useful for in vitro studies of chitin biosynthesis and for screening potential inhibitors of this process, which is a key target for antifungal drug development.
-
Kinetic Analysis: While specific kinetic data for this compound with many glycosyltransferases is limited, it can be used in kinetic assays to determine fundamental enzymatic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). This information is essential for understanding enzyme mechanism and efficiency.
-
Drug Discovery and Inhibitor Screening: Glycosyltransferases are increasingly recognized as important drug targets. This compound and its analogs can be utilized in high-throughput screening assays to identify inhibitors of specific glycosyltransferases involved in disease processes.
Data Presentation: Quantitative Analysis of Glycosyltransferase Activity
Table 1: Kinetic Parameters of Fucosyltransferases
| Enzyme | Donor Substrate | Acceptor Substrate | Km (mM) | Vmax or kcat | Source |
| Human α1,6-fucosyltransferase (FUT8) | GDP-Fucose | This compound | No activity observed | - | [4] |
| Human α1,6-fucosyltransferase (FUT8) | GDP-Fucose | Chitotriose | - | - | [4] |
| Rhizobium sp. α1,6-fucosyltransferase | GDP-Fucose | This compound | 1.1 | 0.58 µM/min/mg | [5] |
Table 2: Kinetic Parameters of N-Acetylglucosaminyltransferases
| Enzyme | Donor Substrate | Acceptor Substrate | Km (mM) | Vmax or kcat | Source |
| N-acetylglucosaminyltransferase-V (GnT-V) | UDP-GlcNAc | Bisected biantennary oligosaccharide | Comparable to non-bisected | Much lower than non-bisected | [3] |
Table 3: Kinetic Parameters of Chitin Synthases
| Enzyme | Donor Substrate | Acceptor/Primer | Km (mg/mL) | Vmax (µmol/min/mg) | Source |
| Trichoderma gamsii Chitinase (ChiTg) | Colloidal Chitin | - | 0.47 | 41.2 | [6] |
Note: Data for chitinases often uses polymeric chitin as a substrate rather than this compound as a primer for kinetic analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and glycosyltransferases.
Protocol 1: Continuous Spectrophotometric Assay for Glycosyltransferase Activity
This assay provides real-time monitoring of the glycosyltransferase reaction by coupling the production of a nucleotide diphosphate (e.g., UDP, GDP) to the oxidation of NADH.[2][7]
Materials:
-
Glycosyltransferase of interest
-
This compound (acceptor substrate)
-
Appropriate nucleotide sugar donor (e.g., UDP-Gal, GDP-Fuc)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH. The final concentrations should be optimized for the specific enzyme being studied but are typically in the range of 1-5 mM for PEP and 0.2-0.5 mM for NADH.
-
Prepare Substrate Solutions: Prepare stock solutions of this compound and the nucleotide sugar donor in the assay buffer.
-
Set up the Reaction: In the wells of a 96-well plate, add the assay mix.
-
Initiate the Reaction: Add varying concentrations of this compound and a fixed, saturating concentration of the nucleotide sugar donor to the wells. Finally, add the glycosyltransferase to initiate the reaction. Include a control with no enzyme.
-
Monitor the Reaction: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature. The rate of NADH oxidation is directly proportional to the rate of the glycosyltransferase reaction.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Plot the initial velocities against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: HPLC-Based Glycosyltransferase Assay with Fluorescently Labeled Acceptor
This method offers high sensitivity and is suitable for detailed kinetic analysis and product identification.[8][9][10]
Materials:
-
Glycosyltransferase of interest
-
This compound (acceptor substrate)
-
Appropriate nucleotide sugar donor
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB])
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MgCl₂)
-
HPLC system with a fluorescence detector and a suitable column (e.g., amide-silica column)
Procedure:
-
Fluorescent Labeling of this compound (Pre-reaction):
-
Dissolve this compound in a solution of 2-AB in DMSO/acetic acid.
-
Add a reducing agent (e.g., sodium cyanoborohydride).
-
Incubate at 65°C for 2-4 hours.
-
Purify the 2-AB labeled this compound using a suitable method (e.g., paper chromatography or a cleanup cartridge).
-
-
Enzymatic Reaction:
-
Set up reaction mixtures containing the reaction buffer, a fixed concentration of the 2-AB labeled this compound, and varying concentrations of the nucleotide sugar donor.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate at the optimal temperature for the enzyme for a defined period.
-
Terminate the reaction by heating or adding a quenching solution (e.g., ethanol).
-
-
HPLC Analysis:
-
Inject the reaction mixture onto the HPLC column.
-
Elute the labeled oligosaccharides using a suitable gradient (e.g., an acetonitrile/ammonium formate gradient).
-
Detect the fluorescently labeled products using a fluorescence detector (excitation ~330 nm, emission ~420 nm for 2-AB).
-
-
Data Analysis:
-
Quantify the product peak area.
-
Calculate initial reaction velocities and determine kinetic parameters by plotting velocity against substrate concentration.
-
Protocol 3: Radioactive Glycosyltransferase Assay
This classic and highly sensitive method uses a radiolabeled sugar donor to quantify product formation.[1][11]
Materials:
-
Glycosyltransferase of interest
-
This compound (acceptor substrate)
-
Radiolabeled nucleotide sugar donor (e.g., [³H]UDP-Gal, [¹⁴C]GDP-Fuc)
-
Reaction Buffer
-
Method for separating product from unreacted donor (e.g., ion-exchange chromatography, paper chromatography, or solid-phase extraction)
-
Scintillation counter and scintillation fluid
Procedure:
-
Enzymatic Reaction:
-
Set up reaction mixtures containing the reaction buffer, this compound, and the radiolabeled nucleotide sugar donor.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate at the optimal temperature for a defined period.
-
Terminate the reaction.
-
-
Product Separation:
-
Separate the radiolabeled product from the unreacted radiolabeled donor using a suitable method. For example, if the product is a neutral oligosaccharide and the donor is charged, an anion-exchange resin can be used.
-
-
Quantification:
-
Add the eluted product to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert the measured counts per minute (CPM) to moles of product using the specific activity of the radiolabeled donor.
-
Calculate initial reaction velocities and determine kinetic parameters.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of this compound as a glycosyltransferase substrate.
Conclusion
This compound is a valuable tool for researchers studying glycosyltransferases. Its use as a substrate and primer allows for the investigation of enzyme specificity, kinetics, and the screening of potential inhibitors. While a comprehensive database of kinetic parameters for this compound with all glycosyltransferases is not yet available, the protocols and data presented in these application notes provide a solid foundation for further research in this important area of glycobiology. The continued study of these interactions will undoubtedly lead to new insights into the fundamental roles of glycosylation in health and disease.
References
- 1. Priming and elongation of chitin chains: Implications for chitin synthase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A continuous spectrophotometric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. The active site of O-GlcNAc transferase imposes constraints on substrate sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of chitinase production. I. Chitin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New high-performance liquid chromatography assay for glycosyltransferases based on derivatization with anthranilic acid and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Colloidal Chitin and Enzymatic Production of Chitobiose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of colloidal chitin and its subsequent enzymatic hydrolysis to produce chitobiose, a disaccharide of significant interest in various biomedical and pharmaceutical applications.
Introduction
Chitin, a polymer of N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose, primarily found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi.[1] Its crystalline structure, however, limits its solubility and accessibility to enzymes.[2] Preparation of colloidal chitin, an amorphous and hydrated form, significantly enhances its susceptibility to enzymatic degradation. This increased accessibility is crucial for the efficient production of chitooligosaccharides (CHOS), such as this compound, which have garnered attention for their diverse biological activities, including anti-tumor and immunomodulatory effects.
This document outlines the chemical preparation of colloidal chitin from raw chitin sources and the subsequent enzymatic conversion of this substrate into this compound using specific chitinases.
Data Presentation
Table 1: Comparison of Colloidal Chitin Preparation Protocols
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Shrimp Chitin Powder[3] | Crab/Shrimp Shell Flakes[4] | Commercial Chitin[5] |
| Acid Treatment | 10 g chitin in 100 mL 37% w/w HCl[3] | 5 g chitin in 100 mL 12M HCl[4] | 5 g chitin in 90 mL 12M HCl[5] |
| Incubation | 30 min with mixing every 5 min[3] | Stirring at room temperature | Vigorous stirring for 2 h[5] |
| Precipitation | Addition to ice-cold distilled water[6] | Slow addition to pre-cooled water[4] | Addition of 500 mL of 0.82 g/mL ethanol[5] |
| Washing | Washed with distilled water until neutral pH | Washed with pre-cooled water until pH 6.0-6.5[4] | Washed with distilled water until neutral pH[5] |
| Final Product | Moist colloidal chitin | Colloidal chitin suspension | Stored at 4°C until use[5] |
Table 2: Enzymatic Production of this compound from Colloidal Chitin
| Parameter | Vibrio campbellii Chitinase (VhChiA)[7][8] | Streptomyces griseus Chitinase[2] |
| Substrate | Colloidal chitin from shrimp, squid, or crab shells[7][8] | Colloidal chitin |
| Enzyme Source | Recombinant Vibrio campbellii endochitinase (VhChiA)[7][8] | Commercial chitinase from Streptomyces griseus[2] |
| Reaction Buffer | 0.1 M sodium acetate buffer, pH 5.5[8] | Buffer solution (details not specified)[2] |
| Reaction Temperature | 30°C[8] | 40°C[2] |
| Reaction Time | Up to 24 hours[7][8] | Up to 196 hours (continuous process)[2] |
| Key Additive | Bovine Serum Albumin (BSA) as a stabilizer[7][8] | Not specified |
| Major Product | N,N'-diacetylthis compound ((GlcNAc)₂)[7] | N,N'-diacetylthis compound |
| Product Purity | >99% after purification[7][8] | Not specified |
| Yield | 96% from shrimp chitin, 91% from squid and crab chitin (small-scale)[7][8] | Not specified |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin from Shrimp Shells
This protocol is adapted from established methods for the acid hydrolysis of chitin.[3][7][8]
Materials:
-
Shrimp chitin powder or flakes
-
Concentrated Hydrochloric Acid (HCl, 37% w/w or 12M)
-
Distilled water, ice-cold
-
Beakers (250 mL and larger)
-
Glass stirring rod
-
Centrifuge and centrifuge tubes
-
pH indicator paper or pH meter
-
Cheesecloth or other coarse filter[6]
Procedure:
-
Safety Precaution: This procedure involves the use of concentrated acid and should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In a 250 mL beaker, slowly add 10 g of shrimp chitin powder to 100 mL of concentrated HCl while stirring continuously with a glass rod.[3]
-
Continue stirring the mixture at room temperature. The mixture will form a thick slurry that gradually turns brown and becomes less viscous over approximately 30-60 minutes.[3]
-
To precipitate the chitin, slowly pour the chitin-HCl mixture into a larger beaker containing at least 1 liter of ice-cold distilled water, while stirring vigorously.[6] A white, flocculent precipitate of colloidal chitin will form.
-
Allow the precipitate to settle. Decant the supernatant and wash the colloidal chitin pellet by repeatedly resuspending it in fresh, cold distilled water and collecting the precipitate by centrifugation (e.g., 6000 rpm for 20 min at 4°C).[5]
-
Continue the washing steps until the pH of the supernatant is neutral (pH ~7.0), as confirmed with a pH meter or pH paper.[5]
-
The resulting moist colloidal chitin can be stored at 4°C for future use.
Protocol 2: Enzymatic Production of this compound using Vibrio campbellii Chitinase (VhChiA)
This protocol describes the enzymatic hydrolysis of colloidal chitin to produce this compound.[7][8]
Materials:
-
Colloidal chitin (prepared as in Protocol 1)
-
Purified VhChiA enzyme
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium Acetate Buffer (pH 5.5)
-
Reaction tubes or flasks
-
Incubator or water bath set to 30°C
-
Heating block or boiling water bath
-
Centrifuge
Procedure:
-
Prepare a reaction mixture in a suitable vessel. For a small-scale reaction, combine:
-
5 mg of moist colloidal chitin
-
100 Units of VhChiA enzyme (e.g., 20 µg)
-
40 µg of BSA (as a stabilizer)
-
0.1 M sodium acetate buffer (pH 5.5) to a final volume of 2 mL.[7]
-
-
Incubate the reaction mixture at 30°C with gentle agitation for up to 24 hours.[7]
-
To monitor the reaction progress, aliquots can be taken at different time points (e.g., 0, 2.5, 5, 10, 30 min, and 1, 16, 24 h).[7]
-
Terminate the reaction by heating the aliquots at 98-100°C for 5 minutes to denature the enzyme.[7]
-
Centrifuge the terminated reaction mixture (e.g., at 13,817 x g for 20 min at 4°C) to pellet any remaining insoluble chitin.[7]
-
The supernatant, containing the this compound, can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
Protocol 3: Purification of this compound by Preparative HPLC
For applications requiring high-purity this compound, a final purification step is necessary.[7][8]
Materials:
-
Supernatant from enzymatic hydrolysis (Protocol 2)
-
Preparative HPLC system
-
Amino-propyl silica (NH2P) column (e.g., Asahipak NH2P-50 10E)[8]
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Concentrate the supernatant containing this compound, for example, using a centrifugal filter unit.
-
Dissolve the concentrated sample in a small volume of deionized water.[8]
-
Inject the sample onto the preparative HPLC column.
-
Elute the this compound using an isocratic mobile phase of acetonitrile:water (e.g., 70:30 v/v) at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Monitor the elution profile using a refractive index (RI) detector and collect the fractions corresponding to the this compound peak.
-
The collected fractions can be pooled, and the solvent evaporated to obtain highly purified this compound.
Visualization
Caption: Workflow for this compound Production.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple Methods for the Preparation of Colloidal Chitin, Cell Free Supernatant and Estimation of Laminarinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dsmz.de [dsmz.de]
- 5. 2.2. Colloidal chitin preparation [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. d-nb.info [d-nb.info]
- 8. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitobiase Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiase, also known as N-acetyl-β-D-hexosaminidase, is an enzyme that catalyzes the hydrolysis of chitobiose into two molecules of N-acetyl-β-D-glucosamine. This enzymatic activity is crucial in the degradation of chitin, the second most abundant polysaccharide in nature. The measurement of chitobiase activity is essential in various research fields, including microbiology, entomology, and studies related to fungal biology and pathogenesis. In drug development, chitobiase can be a target for antifungal agents. This document provides a detailed protocol for a reliable and reproducible colorimetric assay to determine chitobiase activity using the synthetic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Principle of the Assay
The chitobiase enzymatic assay is based on the hydrolysis of the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). Chitobiase cleaves the glycosidic bond in pNP-GlcNAc, releasing N-acetyl-β-D-glucosamine and p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-420 nm. The intensity of the color produced is directly proportional to the amount of p-nitrophenol released, which in turn is a measure of the chitobiase activity in the sample.
Data Presentation: Optimal Reaction Conditions
The efficiency of the chitobiase enzymatic reaction is influenced by several factors, primarily pH and temperature. The following table summarizes the optimal conditions for chitobiase activity from various sources, providing a reference for assay optimization.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Mouse Tissues | 3.0 | 45 | [1] |
| Bacillus K29-14 | 7.0 | 55 | [2] |
| Stenotrophomonas maltophilia SJ602 | 5.5 | 60 | [2] |
| Serratia marcescens | Not Specified | Not Specified | [3][4] |
| Macaca fascicularis (acidic chitinase) | 1.0 - 7.0 (broad range) | 50 - 70 | [1] |
Experimental Protocols
Materials and Reagents
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) (Substrate)
-
Citrate-phosphate buffer (or another suitable buffer, see table above)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (Stop Solution)
-
p-nitrophenol (pNP) (Standard)
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Incubator or water bath
-
Pipettes and tips
-
Ultrapure water
Preparation of Reagents
-
Substrate Solution (e.g., 10 mM pNP-GlcNAc): Dissolve the appropriate amount of pNP-GlcNAc in the chosen assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.5). This solution should be prepared fresh.
-
Assay Buffer (e.g., 0.1 M Citrate-Phosphate Buffer, pH 5.5): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M dibasic sodium phosphate to achieve the desired pH.
-
Stop Solution (e.g., 1 M Na₂CO₃): Dissolve sodium carbonate in ultrapure water to a final concentration of 1 M.
-
p-Nitrophenol (pNP) Standard Stock Solution (e.g., 10 mM): Dissolve a known amount of pNP in the assay buffer to create a stock solution. This stock solution will be used to generate a standard curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the chitobiase enzymatic assay.
Step-by-Step Protocol for 96-Well Plate Assay
-
Prepare the Standard Curve:
-
In a 96-well plate, prepare a serial dilution of the pNP standard stock solution in the assay buffer to obtain a range of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Add the stop solution to each standard well. The final volume in each well should be the same as the final volume of the enzyme reaction wells.
-
-
Set up the Enzyme Reaction:
-
In separate wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Enzyme sample (the volume can be adjusted based on the expected enzyme activity)
-
Substrate Solution (to initiate the reaction)
-
-
Include the following controls:
-
Blank: Assay buffer and substrate solution (no enzyme).
-
Negative Control: Heat-inactivated enzyme sample, assay buffer, and substrate solution.
-
-
The final reaction volume in each well is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 55°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
After incubation, add the stop solution (e.g., an equal volume of 1 M Na₂CO₃) to each well to stop the enzymatic reaction and develop the yellow color.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405-420 nm using a microplate reader.
-
Enzymatic Reaction Diagram
Caption: Enzymatic reaction and color development in the chitobiase assay.
Calculation of Chitobiase Activity
-
Construct the Standard Curve: Plot the absorbance values of the pNP standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Determine the Concentration of pNP Produced: Use the equation from the standard curve to calculate the concentration of pNP produced in each enzyme reaction well from its corrected absorbance value (Absorbance of sample - Absorbance of blank).
-
Calculate Enzyme Activity: The enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Formula:
Enzyme Activity (U/mL) = [(Concentration of pNP (µM) x Total reaction volume (mL)) / (Incubation time (min) x Volume of enzyme sample (mL))] / 1000
Specific Activity:
To determine the specific activity, divide the enzyme activity by the protein concentration of the enzyme sample.
Specific Activity (U/mg) = Enzyme Activity (U/mL) / Protein Concentration (mg/mL)
Troubleshooting
-
High Blank Absorbance: This may be due to the spontaneous hydrolysis of the substrate. Prepare the substrate solution fresh and keep it on ice.
-
Low or No Activity: The enzyme may be inactive. Check the storage conditions and ensure the assay conditions (pH, temperature) are optimal. The substrate concentration might be too low.
-
Non-linear Reaction Rate: The incubation time may be too long, leading to substrate depletion or product inhibition. Perform a time-course experiment to determine the linear range of the reaction. The enzyme concentration might be too high.
References
Application Notes and Protocols for p-Nitrophenyl-N,N′-diacetyl-β-D-chitobioside in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl-N,N′-diacetyl-β-D-chitobioside (pNP-chitobiose) is a chromogenic and fluorescent substrate widely used for the detection and quantification of exochitinase (also known as chitobiosidase) activity. Chitinases are enzymes that hydrolyze chitin, a major component of fungal cell walls and the exoskeletons of arthropods. The ability to accurately measure chitinase activity is crucial in various research areas, including the development of antifungal drugs, studies of host-pathogen interactions, and the characterization of novel enzymes for industrial applications.
This document provides detailed application notes and protocols for the use of pNP-chitobiose in chitinase assays, including enzyme kinetics, inhibitor screening, and routine activity measurements.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of pNP-chitobiose by chitobiosidases. This reaction releases p-nitrophenol (pNP), a chromophore that is yellow under basic conditions and can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[1] The amount of pNP released is directly proportional to the chitinase activity in the sample.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for chitinases using p-nitrophenyl-based substrates. It is important to note that these values can vary significantly depending on the specific enzyme, its source, purity, and the assay conditions.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Ipomoea carnea | p-Nitrophenyl-N-acetyl-β-D-glucosaminide | 0.5 | 0.025 | [2] |
| Serratia marcescens B4A | Colloidal Chitin | 8.3 mg/ml | 2.4 mmol/min | [3] |
| Pseudomonas aeruginosa Strain 385 | p-Nitrophenyl-N,N′-diacetyl-β-D-chitobioside | - | - | [4] |
Note: Data for p-nitrophenyl-N,N′-diacetyl-β-D-chitobioside is often reported in terms of relative activity or not explicitly quantified as Km and Vmax in all publications.
Experimental Protocols
Preparation of Reagents
a. Assay Buffer:
-
Prepare a 0.1 M sodium acetate buffer or citrate-phosphate buffer. The optimal pH for most chitinases is between 4.0 and 6.0.[1] The pH should be optimized for the specific enzyme being studied.
b. Substrate Stock Solution (10 mM):
-
p-Nitrophenyl-N,N′-diacetyl-β-D-chitobioside (MW: 545.49 g/mol ) can be sparingly soluble in aqueous buffers.
-
Dissolve 5.45 mg of pNP-chitobiose in 1 mL of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C, protected from light.
c. Stop Solution (0.2 M Sodium Carbonate or 1.0 N NaOH):
-
Dissolve 21.2 g of anhydrous sodium carbonate in 1 L of deionized water.
-
Alternatively, prepare a 1.0 N solution of sodium hydroxide.
d. p-Nitrophenol (pNP) Standard Stock Solution (10 mM):
-
Dissolve 13.91 mg of p-nitrophenol in 10 mL of the assay buffer.
-
Store at 4°C, protected from light.
Protocol for Chitinase Activity Assay
This protocol is designed for a 96-well microplate format but can be adapted for other formats.
a. Preparation of Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM pNP-chitobiose stock solution in assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.
-
Enzyme Solution: Prepare serial dilutions of the enzyme sample (e.g., purified enzyme, cell lysate, or culture supernatant) in cold assay buffer.
b. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the substrate working solution to each well.
-
Add 50 µL of the enzyme solution to the wells.
-
Include the following controls:
-
Blank: 50 µL of substrate working solution and 50 µL of assay buffer (to measure substrate auto-hydrolysis).
-
Enzyme Control: 50 µL of assay buffer and 50 µL of the most concentrated enzyme solution (to measure background absorbance from the enzyme sample).
-
Positive Control: A known chitinase preparation.
-
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C or 50°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of stop solution to each well. The solution should turn yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
c. Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Use a p-nitrophenol standard curve (see protocol below) to determine the concentration of pNP produced in each well.
-
Calculate the enzyme activity using the following formula: Activity (U/mL) = (µmol of pNP released) / (incubation time (min) x volume of enzyme (mL)) One unit (U) of chitinase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Protocol for p-Nitrophenol Standard Curve
a. Preparation of Standards:
-
Prepare a series of dilutions of the 10 mM pNP standard stock solution in assay buffer to obtain concentrations ranging from 0 to 1 mM (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM).
b. Procedure:
-
In a 96-well microplate, add 100 µL of each pNP standard dilution in triplicate.
-
Add 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm.
c. Data Analysis:
-
Plot the average absorbance values against the corresponding pNP concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. The R² value should be >0.99.
Visualization of Experimental Workflow
References
Mass Spectrometry Analysis of Chitobiose: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of chitobiose using mass spectrometry. Methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are presented, along with sample preparation guidelines and data interpretation strategies.
Introduction
This compound, the disaccharide repeating unit of chitin, is a molecule of significant interest in various fields, including biochemistry, microbiology, and drug development.[1] As a key component of fungal cell walls and arthropod exoskeletons, its detection and quantification are crucial for studying enzyme kinetics, microbial metabolism, and host-pathogen interactions. Mass spectrometry offers a sensitive and specific platform for the analysis of this compound and other chitooligosaccharides. This application note details robust methods for this compound analysis to support research and development activities.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is a powerful technique for the quantification of polar analytes like this compound from complex biological matrices.
Sample Preparation from Biological Matrices (e.g., Serum, Plasma)
A simple protein precipitation protocol is effective for the extraction of this compound from serum or plasma samples.
Protocol:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
HILIC-LC-MS/MS Method
This method is optimized for the separation and detection of this compound.
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %A %B 0.0 20 80 5.0 40 60 5.1 20 80 | 7.0 | 20 | 80 |
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions for N,N'-diacetylthis compound:
-
Precursor Ion (m/z): 425.2 [M+H]⁺
-
Product Ion 1 (m/z): 222.1 (Y1 ion)
-
Product Ion 2 (m/z): 204.1 (B1 ion)
-
Collision Energy: Optimized for the specific instrument, typically 15-25 eV.
-
Quantitative Data
The following table summarizes representative quantitative data for the analysis of a related compound, glucosamine, using a similar HILIC-LC-MS/MS method.[2] These values can be used as a benchmark for the expected performance of a this compound assay. A calibration curve should be generated using this compound standards to determine the specific linear range, LOD, and LOQ for the assay.
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85 - 105% |
Qualitative Analysis by MALDI-TOF MS
MALDI-TOF MS is a rapid and sensitive technique for the qualitative analysis of oligosaccharides like this compound, providing accurate mass measurements.
Sample Preparation
The dried droplet method is a common and effective technique for preparing samples for MALDI-TOF MS analysis. 2,5-Dihydroxybenzoic acid (DHB) is a widely used and effective matrix for carbohydrates.[3][4]
Protocol:
-
Prepare a saturated solution of DHB in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Mix the this compound sample (approximately 1-10 pmol/µL) with the DHB matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
MALDI-TOF MS Method
Instrumentation:
-
MALDI-TOF or TOF/TOF mass spectrometer
MS Parameters:
-
Ionization Mode: Positive reflectron
-
Laser: Nitrogen laser (337 nm)
-
Laser Intensity: Optimized to achieve good signal-to-noise without excessive fragmentation.
-
Mass Range: m/z 300 - 1000
-
Expected Ion: [M+Na]⁺ at m/z 447.2[5]
Diagrams
Experimental Workflow
References
- 1. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry Applied in the Quantitative Analysis of Chitin-Derived Glucosamine for a Rapid Estimation of Fungal Biomass in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. Identification of oligosaccharides from histopathological sections by MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for the Scale-Up of Enzymatic Chitobiose Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic production of chitobiose, a disaccharide with significant potential in biomedical and pharmaceutical applications. The protocols outlined below are based on established methodologies for the efficient and scalable conversion of chitin from waste sources into high-purity this compound using chitinase enzymes.
I. Introduction
This compound (N,N'-diacetylthis compound) is a dimer of N-acetylglucosamine (GlcNAc) linked by a β-1,4-glycosidic bond. It serves as a crucial building block for the synthesis of various bioactive compounds and has demonstrated potential in areas such as drug delivery and as a therapeutic agent itself.[1] Enzymatic synthesis of this compound offers a green and efficient alternative to chemical methods, providing high yields and purity.[2][3][4] This document details the scale-up of this compound production using a recombinant chitinase, focusing on practical experimental protocols and data presentation.
II. Principle of Enzymatic this compound Production
The enzymatic production of this compound relies on the hydrolytic activity of chitinases (EC 3.2.1.14), which are glycoside hydrolases that break down chitin, a major component of crustacean shells and fungal cell walls.[5][6] Endochitinases, such as the one from Vibrio campbellii (VhChiA), randomly cleave internal glycosidic bonds within the chitin polymer, leading to the formation of chitooligosaccharides, with this compound often being the major product.[7][8] By optimizing reaction conditions, the yield of this compound can be maximized. For complete conversion to N-acetylglucosamine (NAG), a chitobiase can be used in conjunction with chitinase.[9]
The overall process can be summarized in the following key stages:
-
Substrate Preparation: Pre-treatment of raw chitin to increase its accessibility to the enzyme.
-
Enzymatic Hydrolysis: Conversion of chitin to this compound under optimized conditions.
-
Downstream Processing: Purification of this compound from the reaction mixture.
III. Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic production of this compound at different scales.
Table 1: Small-Scale this compound Production Parameters [2][7]
| Parameter | Value |
| Substrate | Colloidal Chitin (from Shrimp, Squid, or Crab shells) |
| Substrate Concentration | 2.5 mg/mL |
| Enzyme | Recombinant Chitinase (e.g., VhChiA) |
| Enzyme Loading | 100 U (20 µg) per 5 mg of chitin |
| Reaction Conditions | |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 |
| Temperature | 30°C |
| Reaction Time | 24 hours |
| Stabilizer | Bovine Serum Albumin (BSA) (20 µg/mL) |
| Yield and Purity | |
| This compound Yield (from shrimp chitin) | 96% |
| This compound Yield (from squid pen chitin) | 91% |
| This compound Yield (from crab shell chitin) | 91% |
| Purity | >95% |
Table 2: Hundred-Milligram Scale-Up Production Parameters [7]
| Parameter | Value |
| Substrate | Dried Shrimp Colloidal Chitin |
| Substrate Amount | 1 g |
| Enzyme | Recombinant Chitinase (e.g., VhChiA) |
| Enzyme Loading | 20,000 U (4 mg) |
| Reaction Conditions | |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 |
| Total Volume | 1 L |
| Temperature | 30°C |
| Reaction Time | 24 hours |
| Stabilizer | Bovine Serum Albumin (BSA) (8 mg) |
| Yield and Purity | |
| Final Yield of this compound | 200 mg |
| Purity (after HPLC purification) | >99% |
IV. Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin from Crustacean Shells
This protocol describes the acid pre-treatment of chitin flakes to produce colloidal chitin, which has a higher surface area and is more amenable to enzymatic digestion.[2][7]
Materials:
-
Chitin flakes (from shrimp, crab, or squid)
-
12 M Hydrochloric Acid (HCl)
-
Distilled water (ice-cold)
-
Centrifuge and appropriate tubes
-
pH meter
-
Oven
Procedure:
-
In a fume hood, slowly add 150 mL of 12 M HCl to 20 grams of chitin flakes in a 1000 mL glass beaker with continuous stirring.
-
Stir the mixture at 25°C overnight.
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin.
-
Carefully discard the supernatant containing HCl.
-
Wash the chitin pellet thoroughly with ice-cold distilled water. Repeat the washing steps until the pH of the chitin suspension is close to 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60°C.
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.
-
Store the prepared colloidal chitin at room temperature until use.
Protocol 2: Small-Scale Enzymatic Production of this compound (2 mL)
This protocol is suitable for initial optimization studies and for producing small quantities of this compound for analytical purposes.[2][7]
Materials:
-
Colloidal chitin (prepared as in Protocol 1)
-
Recombinant chitinase (e.g., VhChiA)
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Microcentrifuge tubes
-
Thermomixer or water bath at 30°C
-
Heating block at 98°C
-
Microcentrifuge
Procedure:
-
In a 2 mL microcentrifuge tube, combine 5 mg of colloidal chitin, 100 U (20 µg) of chitinase, and 40 µg of BSA.
-
Add 0.1 M sodium acetate buffer (pH 5.5) to a final volume of 2 mL.
-
Incubate the reaction mixture at 30°C for 24 hours with agitation.
-
To monitor the reaction progress, withdraw 120 µL aliquots at various time points (e.g., 0, 2.5, 5, 10, 30 min, and 1, 16, 24 h).
-
Terminate the reaction in the aliquots by heating at 98°C for 5 minutes.
-
Centrifuge the terminated reaction aliquots at 13,817 x g for 20 minutes at 4°C to pellet any remaining substrate.
-
Analyze the supernatant for this compound content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 3: Scale-Up Production of this compound (1 L)
This protocol describes the production of this compound on a hundred-milligram scale.[7]
Materials:
-
Dried shrimp colloidal chitin (prepared as in Protocol 1)
-
Recombinant chitinase (e.g., VhChiA)
-
Bovine Serum Albumin (BSA)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Erlenmeyer flask (2 L)
-
Incubator shaker at 30°C
-
Centrifuge and appropriate bottles
-
Centrifugal concentrator (e.g., Amicon Ultra-15, 30 kDa cut-off)
Procedure:
-
In a 2 L Erlenmeyer flask, combine 1 g of dried shrimp colloidal chitin, 20,000 U (4 mg) of chitinase, and 8 mg of BSA.
-
Add 0.1 M sodium acetate buffer (pH 5.5) to a final volume of 1 L.
-
Incubate the flask at 30°C for 24 hours with constant agitation.
-
After incubation, centrifuge the reaction mixture at 2,359 x g for 40 minutes at 4°C to remove the unreacted chitin substrate.
-
Concentrate the supernatant using a centrifugal concentrator with a 30 kDa molecular weight cut-off filter to separate the enzyme from the this compound product.
Protocol 4: Purification of this compound by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound.[2][7]
Materials:
-
Concentrated this compound solution from Protocol 3
-
Deionized water
-
Preparative HPLC system
-
Asahipak NH2P-50 10E preparative column (or equivalent)
Procedure:
-
Dissolve the concentrated this compound sample in a minimal amount of deionized water.
-
Inject aliquots of the solubilized sample into the preparative HPLC system equipped with an amino-functionalized column.
-
Perform the separation at 25 ± 1°C with an appropriate mobile phase and flow rate (e.g., isocratic elution with an acetonitrile/water mixture at 1.0 mL/min).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the this compound-containing fractions and lyophilize to obtain a highly purified powder.
V. Visualizations
Caption: Enzymatic degradation of chitin to this compound.
Caption: Scaled-up this compound production workflow.
References
- 1. Pharmacokinetics, bioavailability and tissue distribution of this compound and chitotriose in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Error Page [journal.hep.com.cn]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of N-Acetylglucosamine Using Recombinant Chitinolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in enzymatic Chitobiose synthesis
Welcome to the technical support center for the enzymatic synthesis of chitobiose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound yield?
A1: Low this compound yield is often a result of sub-optimal reaction conditions. Enzyme activity is highly dependent on pH, temperature, and reaction time. Deviations from the optimal ranges for the specific chitinase being used can significantly decrease the yield. Other common causes include poor substrate quality, enzyme inhibition, and inadequate enzyme concentration.
Q2: Which type of chitin is best for this compound synthesis?
A2: The source and form of chitin significantly impact the yield of this compound. Generally, β-chitin from squid pens is more accessible to enzymes than the more tightly packed α-chitin from shrimp and crab shells[1][2]. However, with appropriate pretreatment, such as conversion to colloidal chitin, high yields can be achieved from α-chitin sources as well. For instance, one study reported a 96% yield of this compound from pretreated shrimp chitin[1][3][4].
Q3: How can I tell if my enzyme is inactive?
A3: Enzyme inactivity can be a significant factor in low product yield. To determine if your enzyme is inactive, you can perform an activity assay using a model substrate like p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)2)[3]. Also, ensure that the enzyme has been stored correctly at the recommended temperature and is within its expiration date, as enzyme activity can diminish over time[5].
Q4: What are the typical byproducts in enzymatic this compound synthesis?
A4: Besides this compound (GlcNAc)₂, the enzymatic hydrolysis of chitin can produce a mixture of chitooligosaccharides (COS) with varying degrees of polymerization, such as N-acetylglucosamine (GlcNAc) and chitotriose (GlcNAc)₃[1][3]. The composition of the final product mixture depends on the type of chitinase used (endo- vs. exo-), the reaction time, and other conditions[6].
Q5: How can I purify the this compound from the reaction mixture?
A5: Purification of this compound can be achieved through several chromatographic techniques. A common method involves centrifugation to remove any remaining insoluble chitin, followed by concentration of the supernatant[1]. Further purification to remove salts and other oligosaccharides can be performed using gel-filtration chromatography and preparative High-Performance Liquid Chromatography (HPLC)[1].
Troubleshooting Guide: Low this compound Yield
This guide provides a systematic approach to identifying and resolving the root causes of low this compound yield in your experiments.
Problem 1: Sub-optimal Reaction Conditions
Enzyme activity is highly sensitive to its environment. Incorrect pH, temperature, or reaction time can drastically reduce product yield.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your reaction buffer is optimal for your specific chitinase. Most chitinases have an optimal pH in the acidic to neutral range (pH 5.0-8.0)[7][8].
-
Confirm Temperature: Check that the reaction is conducted at the optimal temperature for the enzyme. Typical optimal temperatures for chitinases range from 30°C to 50°C[7][8][9].
-
Review Reaction Time: An insufficient reaction time will lead to incomplete conversion of the substrate. Conversely, an excessively long reaction time might lead to the degradation of this compound into smaller units like GlcNAc, especially if the enzyme preparation contains β-N-acetylhexosaminidases[6][10]. Monitor the reaction over time by analyzing aliquots to determine the optimal endpoint[1][3].
Problem 2: Poor Enzyme Performance
The quality and activity of the chitinase are critical for a successful synthesis.
Troubleshooting Steps:
-
Check Enzyme Storage: Confirm that the enzyme has been stored at the correct temperature (usually -20°C or -80°C) in a recommended buffer to maintain its activity[5].
-
Assess Enzyme Age: Use an enzyme that is within its expiration date. Enzyme activity naturally decreases over time[5].
-
Perform an Activity Assay: If possible, conduct an activity assay on your enzyme stock to confirm its specific activity before starting the synthesis[3][5].
-
Verify Enzyme Concentration: Ensure that the correct concentration of the enzyme is being used. The optimal enzyme-to-substrate ratio should be determined experimentally[5].
Problem 3: Substrate-Related Issues
The quality and concentration of the chitin substrate can be a limiting factor.
Troubleshooting Steps:
-
Substrate Pretreatment: Crystalline chitin is highly insoluble and resistant to enzymatic degradation[1][6]. Pretreatment to form colloidal chitin by acid hydrolysis (e.g., with HCl) is crucial to increase the accessibility of the substrate to the enzyme[1][10].
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, excessively high concentrations can lead to substrate inhibition or a highly viscous mixture that hinders enzyme-substrate interaction[5].
-
Product Inhibition: High concentrations of the product, this compound, can inhibit the activity of some chitinases. If product inhibition is suspected, consider strategies like continuous product removal.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound yield.
Data Presentation
Table 1: Influence of Chitin Source on this compound Yield
| Chitin Source | Pretreatment | Enzyme | Reaction Time (h) | This compound Yield (%) | Reference |
| Shrimp Shell | Colloidal | VhChiA | 24 | 96 | [1][3] |
| Squid Pen | Colloidal | VhChiA | 24 | 91 | [1][3] |
| Crab Shell | Colloidal | VhChiA | 24 | 91 | [1][3] |
| β-chitin | Not specified | Chitinase from Burkholderia cepacia TU09 | 168 | 85 (GlcNAc) | [2] |
| α-chitin | Not specified | Chitinase from Bacillus licheniformis SK-1 | 144 | 41 (GlcNAc) | [2] |
Table 2: Optimal Conditions for Chitinase Production and Activity from Various Microorganisms
| Microorganism | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |
| Bacillus pumilus U₅ | Not specified | Not specified | Chitin and yeast extract positively affect enzyme production. | [11] |
| Serratia marcescens XJ-01 | 8.0 | 32 | Optimal conditions for chitinase production identified. | [7] |
| Streptomyces macrosporeus M1 | 6.0 | 40 | KNO₃ and CaSO₄ enhance chitinase production. | [8] |
| Bacillus thuringiensis LS1 | Not specified | 40 | Optimal substrate concentration for chitinase production is 1% colloidal chitin. | [9] |
| Bacillus cereus LS2 | Not specified | 35 | Optimal substrate concentration for chitinase production is 1% colloidal chitin. | [9] |
Experimental Protocols
Protocol 1: Small-Scale Enzymatic Synthesis of this compound
This protocol is adapted from a study by Thomas et al. (2022)[1][3].
1. Substrate Preparation (Colloidal Chitin): a. Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker. b. Stir the mixture overnight at 25°C. c. Centrifuge at 3,924 xg for 30-60 minutes at 4°C to pellet the chitin. d. Discard the supernatant and wash the pellet thoroughly with ice-cold distilled water until the pH is neutral.
2. Enzymatic Hydrolysis: a. In a 2 mL reaction tube, combine 5 mg of colloidal chitin, 100 U (20 µg) of chitinase, and 40 µg of BSA (as a stabilizer). b. Add 0.1 M sodium acetate buffer (pH 5.5) to a final volume of 2 mL. c. Incubate the reaction mixture at 30°C for 24 hours.
3. Product Analysis: a. Terminate the reaction by boiling for 10 minutes. b. Centrifuge to pellet any unreacted chitin. c. Analyze the supernatant for this compound content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: A standard workflow for the enzymatic synthesis of this compound.
Enzymatic Reaction Pathway
References
- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Error Page [journal.hep.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Modification of Native Chitin and Conversion to Specialty Chemical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of Chitinase and its Optimization from a Novel Isolate Serratia marcescens XJ-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Chitinase Production by Bacillus pumilus Using Plackett-Burman Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Substrate Inhibition in Chitinase Assays
Welcome to the technical support center for chitinase assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common issues related to substrate inhibition during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of chitinase assays?
A: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations.[1][2] Instead of reaching a maximum velocity (Vmax) and plateauing, the enzyme's activity starts to decline. This occurs in approximately 25% of known enzymes.[3] In chitinase assays, this can be particularly prevalent when using high concentrations of chitin or its derivatives as substrates.
Q2: What are the common causes of substrate inhibition in chitinase assays?
A: Several factors can contribute to substrate inhibition in chitinase assays:
-
Formation of an Unproductive Ternary Complex: The classical model of substrate inhibition involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex, forming a catalytically inactive or less active ternary complex (ESS).[3]
-
Product Inhibition: The accumulation of reaction products, such as chitobiose or N-acetylglucosamine (GlcNAc), can competitively inhibit the enzyme by binding to the active site.[4]
-
Substrate Aggregation: At high concentrations, colloidal chitin substrates can form aggregates. This can reduce the effective concentration of the substrate available to the enzyme and may also lead to non-specific binding and inhibition.[5][6]
-
Viscosity Effects: High concentrations of polymeric substrates like chitin can increase the viscosity of the reaction mixture, which may limit the diffusion of the substrate to the enzyme's active site and impede the release of products.
Q3: How can I determine if I am observing substrate inhibition?
A: The most direct way to identify substrate inhibition is to perform a substrate titration experiment. Measure the initial reaction velocity at a wide range of substrate concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as you further increase the substrate concentration, you are likely encountering substrate inhibition.
Q4: Are there alternative substrates that are less prone to causing inhibition?
A: Yes, using soluble, synthetic substrates can sometimes mitigate the issues of aggregation and viscosity associated with colloidal chitin. Common alternatives include:
-
Chromogenic substrates: p-Nitrophenyl (pNP) derivatives of chitin oligosaccharides (e.g., pNP-N-acetyl-β-D-glucosaminide, pNP-β-D-N,N′-diacetylthis compound).[7]
-
Fluorogenic substrates: 4-Methylumbelliferyl (4-MU) derivatives of chitin oligosaccharides.[8]
-
Soluble chitin derivatives: Glycol chitin is a soluble derivative that can be used in some assays.[9]
However, it's important to note that these artificial substrates may have different kinetic properties compared to natural chitin.[10]
Troubleshooting Guides
Problem: Decreased chitinase activity at high substrate concentrations.
This guide provides a step-by-step approach to diagnose and resolve suspected substrate inhibition.
Step 1: Confirm Substrate Inhibition with a Substrate Titration Curve
Protocol:
-
Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations. The range of substrate concentrations should be wide, spanning from well below the expected Km to concentrations where inhibition is observed.
-
Initiate the reactions and measure the initial velocity for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Expected Result: If substrate inhibition is occurring, the plot will show an initial increase in velocity, reach a maximum, and then decrease at higher substrate concentrations.
Step 2: Differentiate Between Substrate and Product Inhibition
It's crucial to distinguish whether the observed inhibition is due to an excess of the substrate itself or the accumulation of the reaction product.
Protocol: Time-Course Experiment
-
Set up a reaction at a substrate concentration that showed inhibition in the titration experiment.
-
Take samples at multiple time points and measure both the product formation and the remaining substrate concentration.
-
Plot product concentration versus time.
-
Analysis:
-
If the reaction rate is low from the very beginning, it is likely true substrate inhibition.
-
If the reaction starts at a higher rate and then slows down significantly as the product accumulates, product inhibition is a likely contributor.[11]
-
Protocol: Product Addition Experiment
-
Perform the assay at an optimal (non-inhibitory) substrate concentration.
-
In a parallel set of experiments, add a known concentration of the reaction product (e.g., this compound) at the beginning of the reaction.
-
Analysis: If the initial reaction velocity is significantly lower in the presence of the added product, it confirms product inhibition.[4]
Step 3: Optimize Substrate Concentration
Once substrate inhibition is confirmed, the simplest approach is to determine the optimal substrate concentration that yields the maximum reaction velocity.
Protocol:
-
Using the data from your substrate titration curve (Step 1), identify the substrate concentration that corresponds to the peak of the curve.
-
Perform subsequent experiments at this optimal concentration to ensure maximal activity without inhibition.
Step 4: Modify Assay Conditions
If working at a lower substrate concentration is not feasible, consider modifying the assay conditions.
-
Adjust pH and Temperature: Ensure your assay is running at the optimal pH and temperature for your specific chitinase, as suboptimal conditions can exacerbate inhibition.[12][13]
-
Increase Enzyme Concentration: In some cases, increasing the enzyme concentration can help mitigate the effects of inhibitors.[14] However, this can also lead to very fast reaction rates that are difficult to measure accurately.
-
Include Additives: For colloidal substrates, the inclusion of non-ionic detergents like Triton X-100 (at low concentrations, e.g., 0.01%) can help prevent aggregation.[5][14]
Step 5: Consider an Alternative Assay Method
If the above steps do not resolve the issue, you may need to switch to a different assay method that is less susceptible to substrate inhibition.
-
High-Performance Liquid Chromatography (HPLC)-Based Assay: This method allows for the direct measurement of substrate depletion and product formation, providing accurate kinetic data even at low concentrations.[10][15]
Data Presentation
Table 1: Kinetic Parameters of Chitinases with Different Substrates
This table summarizes published kinetic data, illustrating the variability of Km and Vmax values depending on the chitinase source and the substrate used. Note that higher Km values can sometimes indicate lower substrate affinity.
| Chitinase Source | Substrate | Km | Vmax | Reference |
| Serratia marcescens B4A | Colloidal Chitin | 8.3 mg/ml | 2.4 mmol/min | [13] |
| Penicillium oxalicum k10 | Colloidal Chitin | 12.56 mg/mL | 1.05 µM min-1 mg-1 | [12] |
| Barley | 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside | 33 µM | 12 nmol/min/mg | [8] |
| Barley | (GlcNAc)4 | 3 µM | 1.2 µmol/min/mg | [8] |
| Serratia marcescens ChiA | (GlcNAc)4 | 9 µM | 33 s-1 (kcat) | [10] |
| Serratia marcescens ChiB | (GlcNAc)4 | 4 µM | 28 s-1 (kcat) | [10] |
| Serratia marcescens ChiB | 4-methylumbelliferyl-(GlcNAc)2 | 30 µM | 18 s-1 (kcat) | [10] |
Table 2: Optimal Substrate Concentrations for Chitinase Production and Activity
This table provides examples of optimal colloidal chitin concentrations reported in different studies for either enzyme production or direct enzyme activity.
| Organism | Process | Optimal Colloidal Chitin Concentration | Reference |
| Trichoderma harzianum | Chitinase Production | 1.5% (w/v) | [16] |
| Streptomyces sp. PB2 | Chitinase Production | 1.5% | [17] |
| Bacillus thuringiensis LS1 | Chitinase Production | 1% | |
| Bacillus cereus LS2 | Chitinase Production | 1% |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
Colloidal chitin is a commonly used substrate in chitinase assays due to its increased surface area compared to powdered chitin.
Materials:
-
Chitin powder (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Sodium Phosphate Buffer (50 mM, pH 7.0)
-
Distilled water
Procedure:
-
Slowly add 10 g of chitin powder to 100 mL of concentrated HCl while stirring in a fume hood.
-
Stir the mixture at room temperature for 1-2 hours until the chitin dissolves.
-
Filter the solution through glass wool to remove any undissolved particles.
-
Slowly pour the chitin solution into 2 liters of ice-cold distilled water with vigorous stirring. A white precipitate of colloidal chitin will form.
-
Allow the precipitate to settle overnight at 4°C.
-
Decant the supernatant and wash the colloidal chitin pellet repeatedly with distilled water until the pH of the suspension is neutral (pH ~7.0).
-
Centrifuge the suspension at 5,000 x g for 10 minutes to collect the colloidal chitin.
-
Resuspend the pellet in a known volume of 50 mM sodium phosphate buffer (pH 7.0) to create a stock suspension (e.g., 1% w/v).
-
Store the colloidal chitin suspension at 4°C.
Protocol 2: Colorimetric Chitinase Assay using Dinitrosalicylic Acid (DNS)
This assay measures the amount of reducing sugars (N-acetylglucosamine and its oligomers) released from the hydrolysis of chitin.
Materials:
-
Colloidal chitin suspension (1% w/v) in an appropriate buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Chitinase enzyme solution
-
Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (GlcNAc) standard solutions (for standard curve)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 0.5 mL of the 1% colloidal chitin suspension with 0.5 mL of the chitinase enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 45°C) for a defined period (e.g., 60 minutes).[13]
-
Stopping the Reaction: Add 1.0 mL of DNS reagent to the reaction mixture to stop the enzymatic reaction.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Cooling and Centrifugation: Cool the tubes to room temperature and centrifuge at 5,000 x g for 10 minutes to pellet the remaining colloidal chitin.
-
Absorbance Measurement: Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 540 nm.[18]
-
Standard Curve: Prepare a standard curve using known concentrations of GlcNAc and use it to determine the concentration of reducing sugars in your samples.
Visualizations
Mechanism of Substrate and Product Inhibition
Caption: Mechanisms of substrate and product inhibition in chitinase assays.
Troubleshooting Workflow for Substrate Inhibition
Caption: A workflow for troubleshooting substrate inhibition in chitinase assays.
Decision Tree for Diagnosing Inhibition Issues
Caption: Decision tree for diagnosing the cause of inhibition in chitinase assays.
References
- 1. Single time-point analysis of product and substrate inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. researchgate.net [researchgate.net]
- 4. Product inhibition slow down the moving velocity of processive chitinase and sliding-intermediate state blocks re-binding of product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinolytic Activity in Chromobacterium violaceum: Substrate Analysis and Regulation by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitinase Kinetics [robertus.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. Natural substrate assay for chitinases using high-performance liquid chromatography: a comparison with existing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. static.igem.org [static.igem.org]
Chitobiose HPLC Analysis Technical Support Center
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of chitobiose. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Resolution or Co-elution
Q: My this compound peak is not well-separated from other chitooligosaccharides or matrix components. What should I do?
A: Poor resolution is a common challenge, especially when analyzing mixtures of similar oligosaccharides. Here are several steps you can take to improve peak separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to separate structurally similar compounds like chitooligosaccharides.[1][2] A gradient elution that linearly lowers the acetonitrile-to-water ratio, for instance from 80/20 to 60/40 over 60 minutes, has been shown to provide optimal resolution for these types of molecules.[1][2] Experiment with adjusting the gradient slope and time to enhance separation.
-
Adjust Mobile Phase Composition: The retention time of N-acetyl-chito-oligosaccharides (NACOs), including this compound, decreases as the water content in the mobile phase increases.[1][2] Fine-tuning the acetonitrile/water ratio can significantly impact resolution.[2]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution by allowing more time for interactions between the analyte and the stationary phase.[3]
-
Column Selection: Ensure you are using an appropriate column. Amino (NH2) columns are frequently used and effective for separating chitooligosaccharides.[2] Reversed-phase columns like C18 can also be used, sometimes requiring pre-column derivatization.[4]
-
Check Column Health: A loss of resolution can indicate column degradation.[5][6] If the column is old or has been used extensively, consider replacing it. Ohtakara and Mitsutomi cautioned that columns used for NACO separation can suffer from considerable deterioration with continuous use.[2]
Issue 2: Peak Tailing
Q: The peak for my this compound is tailing, affecting quantification. What is causing this and how can I fix it?
A: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the column.[5]
-
Secondary Interactions: this compound has polar functional groups that can lead to secondary interactions with the stationary phase, especially if the column has active sites. This can be more pronounced on older columns.
-
Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing.[5] Try reducing the injection volume or the sample concentration.
-
Mobile Phase pH: If using a silica-based column, ensure the mobile phase pH is appropriate. For this compound, which is neutral, this is less of a concern unless ion-exchange mechanisms are inadvertently at play.
-
Column Contamination: Contaminants from previous injections can build up on the column and cause peak tailing.[6] Regularly flush your column with a strong solvent.
Issue 3: Low Sensitivity or No Peak Detected
Q: I am having trouble detecting my this compound peak, or the signal-to-noise ratio is very low. How can I improve sensitivity?
A: Low sensitivity is a frequent issue, as this compound lacks a strong chromophore for UV detection.[7]
-
Detector Wavelength: For UV detection, this compound is typically monitored at very low wavelengths, around 200-210 nm.[2][8][9] Ensure your detector is set to an appropriate low wavelength. Note that many common solvents and additives absorb in this region, which can lead to high background noise.[7][10]
-
Alternative Detectors: If available, consider using a more sensitive and suitable detector for sugar analysis, such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).[7] Mass Spectrometry (MS) is also a highly sensitive and specific detection method.[7]
-
Pre-column Derivatization: To enhance UV detection, you can derivatize the this compound with a UV-active label. For example, pre-column derivatization with 9-fluorenylmethyl-chloroformate (FMOC) allows for UV detection at 264 nm.[1] Another option is derivatization with 3-amino-9-ethylcarbazole (AEC).[4]
-
Increase Sample Concentration: If possible, concentrate your sample to increase the amount of analyte injected.
-
System Check: Ensure there are no leaks in your HPLC system and that the injector is functioning correctly, as this can lead to a loss of sample and, consequently, a smaller or absent peak.[5]
Issue 4: Retention Time Variability
Q: The retention time for my this compound peak is shifting between runs. What could be the cause?
A: Unstable retention times can compromise peak identification and quantification.[11][12]
-
Column Equilibration: Insufficient column equilibration between runs is a common cause of retention time drift, especially in gradient elution.[5] Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A re-equilibration time of around 30 minutes may be necessary for some methods.[2]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.[13] Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[13] Using a column oven to maintain a constant temperature is crucial for reproducibility. A 1°C change in temperature can alter retention by approximately 2%.[13]
-
Pump Performance: Issues with the HPLC pump, such as inconsistent flow rates or poor solvent proportioning, can cause retention time variability.[5]
Issue 5: Baseline Noise or Drift
Q: My chromatogram shows a noisy or drifting baseline, which interferes with peak integration. How can I resolve this?
A: A stable baseline is essential for accurate analysis.[14][15]
-
Mobile Phase Contamination: Using low-quality solvents or contaminated additives can introduce noise.[10][16] Always use HPLC-grade solvents and high-purity additives.
-
Inadequate Degassing: Dissolved gas in the mobile phase can outgas in the detector, causing noise and spikes.[15][16][17] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[18]
-
Detector Issues: A dirty flow cell or a failing detector lamp can be sources of noise.[5][15] Flush the flow cell and check the lamp's energy output.
-
Temperature Effects: For UV detectors, fluctuations in ambient temperature can cause baseline drift, especially when monitoring at low wavelengths.[14] A column oven helps maintain stable conditions.
-
Rising Baseline in Gradient Elution: A rising baseline during a gradient run can occur if one of the mobile phase components absorbs at the detection wavelength.[5] This is common when using methanol or acetonitrile at low UV wavelengths. Performing a blank run and subtracting the baseline can help correct this.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC column and mobile phase for this compound analysis?
A1: A common setup for analyzing this compound and other N-acetyl-chito-oligosaccharides is a LiChrospher 100 NH2 column (5 µm particle size).[1][2] A mobile phase consisting of a gradient of acetonitrile and water is typically used. For example, an isocratic mobile phase of 75/25 (v/v) acetonitrile/water or a linear gradient from 80/20 to 60/40 acetonitrile/water can be effective.[1][2]
Q2: At what wavelength should I detect this compound?
A2: Due to the lack of a strong chromophore, this compound is detected at low UV wavelengths, typically around 200 nm, 205 nm, or 210 nm.[2][8][9] However, be aware that many solvents and impurities also absorb at these wavelengths, which can lead to baseline issues.
Q3: Is derivatization necessary for this compound analysis?
A3: While not strictly necessary if using detectors like RI or MS, derivatization is highly recommended for improving sensitivity and selectivity with UV detection.[7] Derivatizing agents that add a UV-active functional group allow for detection at higher, less noisy wavelengths.[1][4]
Q4: How should I prepare my this compound sample for HPLC analysis?
A4: Sample preparation depends on the source. If this compound is produced by acid hydrolysis of chitin, the sample needs to be cooled, neutralized, and filtered to remove impurities and residual acid before injection.[2] For enzymatic hydrolysis, the reaction may need to be stopped, and proteins removed, for example, by filtration.
Q5: Can I use a C18 column for this compound analysis?
A5: Yes, a C18 column can be used, but as this compound is a small, polar molecule, it may have poor retention in standard reversed-phase chromatography.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) mode or pre-column derivatization can improve retention and separation on a C18 column.[4][7]
Data and Protocols
Table 1: Example HPLC Parameters for Chitooligosaccharide Analysis
| Parameter | Method 1 | Method 2 |
| Column | LiChrospher 100 NH2 (5 µm, 4 x 250 mm) | Asahipak NH2P-50 10E (10.0 mm x 250 mm) |
| Mobile Phase | Acetonitrile/Water (75:25, v/v) | Acetonitrile/Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 205 nm | PDA at 200 nm |
| Injection Volume | 20 µL | 45 µL |
| Reference | [1][2] | [8] |
Table 2: Typical Retention Times for Chitooligosaccharides
| Compound | Retention Time (min) on LiChrospher 100 NH2 (75:25 ACN:H₂O) |
| GlcNAc | 5.73 |
| (GlcNAc)₂ (this compound) | 8.40 |
| (GlcNAc)₃ (Chitotriose) | 12.00 |
| (GlcNAc)₄ (Chitotetraose) | 17.87 |
| (GlcNAc)₅ (Chitopentaose) | 26.67 |
| (GlcNAc)₆ (Chitohexaose) | 40.07 |
| Data from Chang et al., as cited in multiple sources.[1] |
Detailed Experimental Protocol: Sample Preparation by Acid Hydrolysis
This protocol is adapted from methods described for the preparation of N-acetyl-chito-oligosaccharides.[2]
-
Hydrolysis: Add 16g of ground chitin powder (< 0.18 mm) to 800 mL of 7N HCl in a 1000 mL flask. Heat the mixture at a controlled temperature (e.g., 70°C).
-
Sampling: At desired time intervals, remove a 50 mL sample from the reaction flask.
-
Quenching and HCl Removal: Immediately cool the sample in an ice bath. Freeze-dry the sample at -46°C under vacuum to remove the liquid. Re-dissolve the solid in 50 mL of deionized water and repeat the freeze-drying process twice more to remove as much residual HCl as possible.
-
Neutralization and Filtration: After the final re-dissolution in 50 mL of deionized water, neutralize the sample solution with 1N NaOH.
-
Final Filtration: Filter the neutralized sample through a suitable filter paper (e.g., Whatman no. 541) to remove any remaining impurities. The sample is now ready for HPLC analysis.
Visual Guides
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 16. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 17. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Degradation of Chitin to Chitobiose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of chitin to chitobiose.
Frequently Asked Questions (FAQs)
Q1: What is the primary outcome of enzymatic degradation of chitin?
A1: The enzymatic hydrolysis of chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), primarily yields chitooligosaccharides (CHOs), which are water-soluble and have various applications in pharmaceuticals and biotechnology.[1] The main product of interest in this process is often this compound, a disaccharide of GlcNAc.[1][2][3][4]
Q2: Which enzymes are typically used for this process?
A2: Chitinases (EC 3.2.1.14) are the primary enzymes used to hydrolyze chitin.[1] These can be endochitinases, which randomly cleave internal glycosidic bonds, or exochitinases, which act on the ends of the chitin chain.[2][5] Specific enzymes like those from Vibrio campbellii (VhChiA) and Streptomyces griseus have been shown to be effective in producing this compound.[1][6][7]
Q3: Why is substrate pretreatment necessary?
A3: Chitin is a highly crystalline and insoluble polysaccharide.[7] Pretreatment, such as acid treatment with concentrated HCl to form colloidal chitin, increases the surface area and amorphous regions, making the chitin more accessible to enzymatic attack and improving the overall yield of this compound.[1][8]
Q4: What are the common methods to analyze and quantify this compound?
A4: Common analytical methods include Thin Layer Chromatography (TLC) for qualitative analysis of the reaction products over time and High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purification of this compound.[1][3][9] Colorimetric assays using substrates like p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside [pNP-(GlcNAc)2] can be used to determine chitinase activity.[1][8]
Troubleshooting Guide
Low this compound Yield
Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors related to the substrate, enzyme, or reaction conditions.
-
Sub-optimal Reaction Conditions: Ensure that the pH, temperature, and incubation time are optimized for your specific chitinase. Different enzymes have different optimal conditions. For example, chitinase from Vibrio campbellii (VhChiA) works well at pH 5.5 and 30°C.[1]
-
Poor Substrate Accessibility: The source and pretreatment of chitin significantly impact yield. α-chitin from shrimp and squid is often preferred over β-chitin from crab shells.[1][10] Ensure your chitin has been properly converted to colloidal chitin to increase its susceptibility to enzymatic hydrolysis.[1][8]
-
Enzyme Inactivation: The presence of inhibitors can drastically reduce enzyme activity. Certain divalent cations like Hg²⁺, Cu²⁺, Co²⁺, and Mn²⁺ are known to inhibit chitinase activity.[11] Conversely, cations like Mg²⁺, Ba²⁺, and Ca²⁺ can act as activators.[11] Consider the composition of your buffer and reagents.
-
Inadequate Enzyme Concentration: Ensure you are using a sufficient concentration of active chitinase. The optimal enzyme-to-substrate ratio should be determined experimentally. A study using VhChiA used 100 U of enzyme for 5 mg of chitin in a small-scale reaction.[1]
-
Product Inhibition: High concentrations of the end-product, this compound, can sometimes inhibit enzyme activity. If you suspect this, consider a continuous hydrolysis setup where the product is removed as it is formed, for instance, using dialysis tubing.[7]
Presence of Undesired Byproducts
Q: My final product contains significant amounts of N-acetyl-D-glucosamine (GlcNAc) and larger chitooligosaccharides instead of primarily this compound. How can I increase the purity of my this compound?
A: The product profile is highly dependent on the type of chitinase used and the reaction time.
-
Enzyme Specificity: Endochitinases initially produce a mixture of chitooligosaccharides of varying lengths.[2] Some chitinase systems also contain β-N-acetylglucosaminidases, which further break down this compound into GlcNAc.[2][6] Consider using a chitinase known for high this compound production, or purify your enzyme to remove contaminating activities.
-
Reaction Time: Monitor the reaction over time using TLC or HPLC.[1] Shorter incubation times may yield larger oligosaccharides, while very long incubation times might lead to the breakdown of this compound into GlcNAc, especially if β-N-acetylglucosaminidase activity is present. Terminating the reaction at the optimal time point is crucial for maximizing this compound yield.[1]
-
Purification: Post-reaction purification is often necessary to obtain high-purity this compound. Techniques like gel filtration chromatography and preparative HPLC can effectively separate this compound from other oligosaccharides and salts.[1][8]
Inconsistent Results
Q: I am observing significant variability between my experimental batches. What could be causing this inconsistency?
A: Inconsistent results often point to variability in starting materials or experimental procedures.
-
Substrate Variability: The source, preparation, and storage of chitin can introduce variability. Ensure you are using a consistent source and a standardized protocol for preparing colloidal chitin. The degree of deacetylation of your starting chitin can also affect the degradation rate.[12]
-
Enzyme Activity: The activity of your chitinase may vary between batches or decrease over time with improper storage. Always determine the specific activity of your enzyme stock before use and store it under recommended conditions (e.g., -80°C).[8] Using a stabilizer like Bovine Serum Albumin (BSA) can help maintain enzyme stability during the reaction.[1]
-
Precise Control of Reaction Parameters: Small variations in pH, temperature, and mixing can lead to different outcomes. Ensure your buffer is correctly prepared and that your incubation temperature is stable and uniform throughout the reaction vessel.
Data Presentation
Table 1: Optimal Conditions for this compound Production using different Chitinases.
| Parameter | Vibrio campbellii Chitinase (VhChiA) | Streptomyces griseus Chitinase | Trichoderma gamsii Chitinase (ChiTg) |
| Optimal pH | 5.5[1] | 6.0[6] | 5.0[9] |
| Optimal Temperature | 30°C[1] | 25°C - 37°C[6] | 35°C[9] |
| Substrate | Colloidal Chitin (from shrimp, squid)[1] | Colloidal Chitin[7] | Colloidal Chitin[9] |
| Key Activators | - | - | - |
| Key Inhibitors | Hg²⁺, Cu²⁺, Co²⁺, Mn²⁺ (general chitinase inhibitors)[11] | Hg²⁺, Cu²⁺, Co²⁺, Mn²⁺ (general chitinase inhibitors)[11] | Hg²⁺, Cu²⁺, Co²⁺, Mn²⁺ (general chitinase inhibitors)[11] |
Table 2: this compound Yield from Different Chitin Sources using Vibrio campbellii Chitinase (VhChiA).
| Chitin Source | Purity of this compound ((GlcNAc)₂) | Reference |
| Shrimp Shell | 96% | [1] |
| Squid Pen | 91% | [1] |
| Crab Shell | 91% | [1] |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
-
Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker.[1][8]
-
Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin.[1][8]
-
Thoroughly wash the chitin pellet with ice-cold distilled water until the pH of the suspension is close to 7.0.[1][8]
-
Air-dry the resulting colloidal chitin in an oven at 60°C.[1][8]
-
Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[1][8]
Protocol 2: Small-Scale Enzymatic Production of this compound
-
Prepare a reaction mixture containing 5 mg of colloidal chitin, 100 U of chitinase, and 40 µg of BSA (as a stabilizer) in 0.1 M sodium acetate buffer (pH 5.5) to a final volume of 2 mL.[1][10]
-
Incubate the reaction mixture at 30°C with continuous agitation for up to 24 hours.[1]
-
Withdraw aliquots at various time points (e.g., 0, 30 min, 1h, 16h, 24h) to monitor the progress of the reaction.[1][10]
-
Terminate the reaction in the aliquots by heating at 98°C for 5 minutes.[1][10]
-
Centrifuge the terminated reaction mixture at 13,817 x g at 4°C for 20 minutes to pellet any remaining substrate.[1][10]
-
Analyze the supernatant for this compound content using TLC or HPLC.[1]
Protocol 3: Quantification of Chitinase Activity
-
Prepare a 100 µL reaction mixture in a 96-well microtiter plate containing pNP-(GlcNAc)₂ as the substrate (e.g., at a concentration of 500 µM), the enzyme sample, and 0.1 M sodium acetate buffer (pH 5.5).[1][8]
-
Incubate the plate at 30°C for 10 minutes with constant agitation.[1][8]
-
Stop the reaction by adding 100 µL of 3 M sodium carbonate (Na₂CO₃).[1][8]
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit (U) of chitinase activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
Visualizations
Caption: Workflow for enzymatic production of this compound from chitin.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. usbio.net [usbio.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Biochemical Properties of a Cold-Active Chitinase from Marine Trichoderma gamsii R1 and Its Application to Preparation of Chitin Oligosaccharides [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chitinase-producing bacteria and their role in biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of Low Molecular Weight Chitosan and Chitooligosaccharides (COS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Chitobiose in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of chitobiose (N,N'-Diacetylthis compound) in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form?
A: In its solid, powdered form, this compound is highly stable. When stored correctly at –20°C, it can be stable for at least four years. For routine use, it can be stored as a powder at room temperature (25 ± 2 °C) under vacuum.
Q2: How should I prepare and store aqueous solutions of this compound?
A: It is highly recommended to prepare aqueous solutions fresh for each experiment. If a stock solution is necessary, it should be prepared, used within the same day, and stored at 4°C for short-term use (within one week).[1] For longer-term storage of solutions, aliquoting and freezing at -80°C is advisable to prevent repeated freeze-thaw cycles. Some suppliers do not recommend storing aqueous solutions for more than one day.
Q3: What are the primary factors that cause this compound to degrade in an aqueous solution?
A: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of the β-(1,4)-glycosidic bond that links the two N-acetylglucosamine units. This reaction is sensitive to several factors:
-
pH: this compound is most stable at a neutral pH. Acidic conditions, in particular, can significantly accelerate the rate of hydrolysis.[2][3]
-
Temperature: Elevated temperatures increase the rate of hydrolysis. The effect is more pronounced at non-neutral pH values.
-
Enzymatic Contamination: The presence of contaminating enzymes, such as chitinases or β-N-acetylglucosaminidases, will rapidly degrade this compound.
Q4: My experiment is giving unexpected results. How can I determine if this compound degradation is the cause?
A: If you suspect this compound degradation, you should first review your solution preparation and storage procedures. Was the solution freshly prepared? Was the pH of the buffer appropriate? Was the solution exposed to high temperatures? To confirm degradation, you can use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your this compound solution. The appearance of a peak corresponding to N-acetylglucosamine (GlcNAc), the monomer unit, is a direct indicator of degradation.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving aqueous solutions of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | This compound degradation in the stock solution. | Prepare fresh this compound solutions for each experiment. If using a stock, test its purity via HPLC before use. Store aliquots at -80°C to minimize degradation from freeze-thaw cycles. |
| Appearance of extra peaks in analytical runs (e.g., HPLC, Mass Spec). | Hydrolysis of this compound into N-acetylglucosamine (GlcNAc) monomers. | Check the pH and temperature of your experimental conditions. Ensure the pH is maintained within a stable range (ideally near neutral, unless the experiment requires otherwise). Avoid prolonged exposure to elevated temperatures. |
| Rapid and complete loss of this compound signal. | Microbial or enzymatic contamination. | Use sterile water and buffers for solution preparation. Filter-sterilize the this compound solution if possible. Ensure all labware is properly cleaned and sterilized. |
| Low solubility or precipitation when preparing solutions. | Incorrect solvent or exceeding solubility limits. | This compound has good solubility in water (approx. 50 mg/mL).[4] If using buffers, ensure that the buffer salts do not cause precipitation. Gentle warming can aid dissolution, but avoid high heat. |
Quantitative Data on Stability
While specific kinetic data for this compound hydrolysis across a wide range of conditions is not extensively published, the stability of the β-(1,4)-glycosidic bond is well-studied in its polymer form, chitosan. The principles of acid-catalyzed hydrolysis are directly applicable. The rate of degradation is significantly influenced by pH and temperature.
Table 1: Factors Influencing the Hydrolysis of Chitin Derivatives in Aqueous Solutions
| Factor | Condition | Effect on Stability | Comments |
| pH | Acidic (e.g., pH < 6) | Decreased Stability | Acid catalysis significantly accelerates the cleavage of the glycosidic bond. The rate of hydrolysis increases with lower pH.[2][3] |
| Neutral (e.g., pH 7) | High Stability | This compound is most stable around neutral pH. | |
| Alkaline (e.g., pH > 8) | Moderate Stability | Generally more stable than in acidic conditions, but some degradation can still occur, especially at high temperatures. | |
| Temperature | Low (4°C) | High Stability | Recommended for short-term storage of solutions. |
| Ambient (20-25°C) | Moderate Stability | Degradation is slow at neutral pH but can become significant over extended periods or in non-neutral pH. | |
| Elevated (>40°C) | Decreased Stability | Significantly accelerates hydrolysis, especially in acidic or alkaline solutions.[2] |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the stability of this compound in a specific aqueous buffer over time.
1. Materials:
-
N,N'-Diacetylthis compound (≥96% purity)
-
N-acetylglucosamine (GlcNAc) standard
-
Buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., Amide or Amino column) and detector (e.g., Refractive Index or Mass Spectrometry).
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired aqueous buffer. Filter-sterilize the solution using a 0.22 µm filter if microbial contamination is a concern.
-
Incubation: Aliquot the solution into several sterile vials. Store the vials under the desired test conditions (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition. Immediately freeze the sample at -20°C or analyze it directly.
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of this compound and GlcNAc.
-
Thaw the time-point samples (if frozen) and inject them into the HPLC system.
-
Use a mobile phase suitable for saccharide separation, such as an acetonitrile/water gradient.
-
Monitor the chromatogram for the this compound peak and the appearance of the GlcNAc peak.
-
-
Data Analysis:
-
Quantify the concentration of this compound and GlcNAc in each sample using the standard curve.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of intact this compound versus time for each condition to determine its stability profile.
-
Visualizations
Degradation Pathway
The primary degradation route for this compound in an aqueous environment is the hydrolysis of the glycosidic bond.
Caption: Hydrolysis of this compound into two N-acetylglucosamine monomers.
Troubleshooting Workflow
Use this workflow to diagnose experimental issues possibly related to this compound instability.
Caption: A workflow for troubleshooting this compound stability issues.
References
- 1. Structural Insight Into Chitin Degradation and Thermostability of a Novel Endochitinase From the Glycoside Hydrolase Family 18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'-Diacetylthis compound | 35061-50-8 [chemicalbook.com]
Technical Support Center: Scaling Up Microbial Fermentation for Chitobiose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the microbial fermentation of chitobiose.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from lab to industrial scale?
A1: Scaling up this compound production presents several key challenges.[1] Fermentation is often the most complex and costly step.[1][2] Critical parameters such as mixing, oxygen transfer, and heat transfer do not scale linearly and can significantly impact yield and purity.[3][4] Maintaining uniform conditions (e.g., pH, temperature, nutrient distribution) in large bioreactors is difficult and can lead to performance issues.[1][2][5] Additionally, the risk of microbial contamination increases with scale and production time.[6][7] Downstream processing to purify this compound from a large volume of fermentation broth also poses significant hurdles.[3][8][9]
Q2: Which microbial strains are commonly used for producing the chitinase necessary for this compound production?
A2: Several microbial strains are known for producing chitinolytic enzymes suitable for this compound production. Marine Vibrio species, such as Vibrio campbellii, are natural degraders of chitin and secrete high levels of endochitinases that yield this compound.[7][10][11][12] Various Bacillus species, including the thermophilic Bacillus licheniformis, are also widely used and can produce robust, thermostable chitinases.[13][14][15] Other reported chitinase-producing bacteria include species of Pseudomonas, Streptomyces, and Serratia marcescens.[16][17]
Q3: Why is pretreatment of the chitin substrate necessary?
A3: Chitin is a highly crystalline and insoluble polysaccharide, which limits the accessibility of chitinase enzymes to the glycosidic bonds.[18][19] Pretreatment is essential to disrupt this crystalline structure, thereby increasing the surface area available for enzymatic attack and improving the rate and yield of hydrolysis.[20] The most common pretreatment method involves dissolving chitin in a strong acid (e.g., concentrated HCl or phosphoric acid) and then precipitating it in water to form colloidal chitin, a more amorphous and accessible substrate.[5][6][10][12][21]
Q4: What are the critical downstream processing steps for purifying this compound?
A4: Downstream processing for this compound purification involves several stages to separate the soluble this compound from the fermentation broth, which contains microbial cells, residual substrate, salts, and other metabolites.[3][8][9][22] The initial step is solid-liquid separation, typically achieved through centrifugation or filtration, to remove cells and insoluble chitin.[8][23] The clarified supernatant containing this compound then undergoes concentration and purification. Techniques like gel filtration and preparative High-Performance Liquid Chromatography (HPLC) are effective for separating this compound from other chitooligosaccharides and salts.[11][19] One study reported achieving >99% purity for this compound using a desalting step followed by preparative HPLC.[10][11]
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during the scale-up of this compound fermentation.
Issue 1: Low this compound Yield
Symptoms: The final concentration of this compound is significantly lower than expected based on lab-scale experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Substrate Accessibility | Ensure complete conversion of crystalline chitin to colloidal chitin during pretreatment. Verify the particle size and amorphous nature of the substrate. Different chitin sources (e.g., shrimp vs. crab shells) can have different properties; test various sources to find the most suitable one for your enzyme.[10][11] |
| Suboptimal Fermentation Conditions | Verify that critical parameters (pH, temperature, agitation) are maintained consistently throughout the large-scale reactor.[5][17] Gradients can form in large vessels, so ensure adequate mixing.[1][4] Perform scale-down studies to mimic large-scale conditions in the lab to re-optimize parameters. |
| Insufficient Enzyme Activity or Stability | Confirm the specific activity and stability of your chitinase under the scaled-up process conditions.[24] Consider adding stabilizers like Bovine Serum Albumin (BSA) if enzyme stability is an issue.[7][11] If producing the enzyme in-situ, optimize the medium composition for maximal chitinase expression.[17][25] |
| Product Inhibition | High concentrations of this compound or other byproducts may inhibit chitinase activity. Consider implementing a continuous or fed-batch process to maintain optimal product and substrate concentrations. |
| Incorrect Reaction Time | The optimal hydrolysis time may differ at a larger scale. Perform a time-course study to determine the point of maximum this compound accumulation before significant degradation into N-acetylglucosamine (GlcNAc) occurs.[7][11] |
Troubleshooting Workflow: Low this compound Yield
A logical workflow for diagnosing the cause of low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Product Purity Issues
Symptoms: HPLC analysis shows significant levels of other chitooligosaccharides (e.g., GlcNAc, chitotriose) or other contaminants in the final product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Over-hydrolysis of this compound | The chitinase used may have some exochitinase activity, or the reaction is running for too long, leading to the breakdown of this compound into GlcNAc. Reduce the fermentation/hydrolysis time and monitor the product profile more frequently. |
| Incomplete Hydrolysis | The presence of higher-order oligosaccharides (chitotriose, chitotetraose) indicates that the hydrolysis of the chitin substrate is incomplete. Increase the enzyme concentration or extend the reaction time, while carefully monitoring for over-hydrolysis. |
| Non-specific Enzyme Activity | The crude enzyme preparation may contain other hydrolases. Purifying the chitinase before use can improve product specificity. |
| Inefficient Downstream Purification | The purification protocol (e.g., preparative HPLC, gel filtration) may not be optimized for the larger scale. Re-optimize the separation method, adjusting parameters like flow rate, gradient, and column loading to improve resolution.[11][19] |
| Contamination | Microbial contamination can introduce unwanted enzymes and metabolites into the broth.[7] Review and reinforce sterile procedures for medium preparation, inoculation, and sampling. |
Issue 3: Inconsistent Batch-to-Batch Performance
Symptoms: Significant variation in this compound yield and purity between different fermentation batches, even with the same protocol.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Variability in Raw Materials | The quality of the chitin source can vary between lots. Establish quality control specifications for incoming chitin. Similarly, variations in complex media components (e.g., yeast extract) can affect microbial growth and enzyme production.[1] |
| Inoculum Inconsistency | The age, size, and physiological state of the inoculum can impact fermentation performance. Standardize the inoculum preparation procedure, including growth phase and cell density. |
| Inconsistent Sterilization | Variations in sterilization cycles (time, temperature) for the medium or reactor can lead to the formation of inhibitory compounds or incomplete sterilization.[1] Validate and standardize all sterilization protocols. |
| Sensor Drift or Failure | pH, temperature, and dissolved oxygen probes can lose calibration over time. Implement a regular schedule for sensor calibration and maintenance. |
Section 3: Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
This protocol is adapted from methods described for increasing the accessibility of chitin for enzymatic hydrolysis.[6][10][12][21]
Materials:
-
Chitin flakes or powder (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ice-cold deionized water
-
Glass beaker (large)
-
Stirring rod or magnetic stirrer
-
Centrifuge or filtration setup
-
pH meter or pH paper
Procedure:
-
Safety: Perform this procedure in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dissolution: Slowly add 10 grams of chitin powder to 100 mL of concentrated HCl in a glass beaker while stirring continuously. A thick slurry will form.
-
Incubation: Continue stirring at room temperature for 60-90 minutes until the chitin is completely dissolved. The solution will turn dark and viscous.
-
Precipitation: Slowly pour the chitin-HCl mixture into 1 liter of ice-cold deionized water with vigorous stirring. A white, colloidal suspension of chitin will precipitate immediately.
-
Washing: Pellet the colloidal chitin by centrifugation (e.g., 4000 xg for 20 minutes) or collect it by filtration.
-
Neutralization: Discard the supernatant and resuspend the pellet in deionized water. Repeat the washing step until the pH of the suspension is neutral (pH ~7.0).[12]
-
Storage: The resulting colloidal chitin paste can be stored at 4°C until use. Determine the dry weight by drying a small aliquot to calculate the concentration for fermentation experiments.
Protocol 2: Chitinase Activity Assay (Colorimetric)
This assay uses the substrate p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂) to measure chitinase activity.[12][26]
Materials:
-
Enzyme sample (e.g., fermentation supernatant)
-
pNP-(GlcNAc)₂ substrate
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Stop solution (e.g., 3 M Sodium Carbonate, Na₂CO₃)
-
96-well microtiter plate
-
Incubator (30-55°C, depending on enzyme optimum)
-
Microplate reader (405 nm)
Procedure:
-
Prepare a working solution of pNP-(GlcNAc)₂ in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 20 µL of the enzyme sample (and appropriate dilutions) to the wells. Include a blank with buffer instead of enzyme.
-
Start the reaction by adding 30 µL of the pNP-(GlcNAc)₂ working solution to each well.
-
Incubate the plate at the optimal temperature for the chitinase (e.g., 30°C for Vibrio campbellii chitinase) for 10-30 minutes.[12]
-
Stop the reaction by adding 100 µL of stop solution to each well. A yellow color will develop.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on a standard curve prepared with p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the assay conditions.[26]
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for analyzing chitooligosaccharides.[11][27]
Materials:
-
Sample from fermentation broth (centrifuged and filtered)
-
This compound and other chitooligosaccharide standards (GlcNAc, chitotriose, etc.)
-
HPLC system with a UV detector
-
Amino-functionalized silica column (e.g., Asahipak NH2P-50 or LiChrospher 100 NH2)[11][27]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized water
Procedure:
-
Sample Preparation: Centrifuge the fermentation sample to remove cells and debris. Filter the supernatant through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis:
-
Run a standard mixture of chitooligosaccharides to determine the retention times for each component (GlcNAc, this compound, chitotriose, etc.).
-
Inject the prepared sample.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to the standard curve.
-
Section 4: Data Presentation
Table 1: Recommended Starting Parameters for Enzymatic Hydrolysis
This table provides a summary of lab-scale conditions reported in the literature, which can serve as a starting point for scale-up optimization.
| Parameter | Vibrio campbellii Chitinase (VhChiA)[7][11][12] | Bacillus licheniformis Chitinase (JS)[13][14] |
| Substrate | Shrimp Colloidal Chitin | Colloidal Chitin |
| pH | 5.5 (0.1 M Sodium Acetate Buffer) | 8.0 (Sodium Phosphate Buffer) |
| Temperature | 30°C | 55°C |
| Reaction Time | ~24 hours | Not specified |
| Enzyme Loading | 100 U per 5 mg chitin | Not specified |
| Stabilizer | Bovine Serum Albumin (BSA) recommended | Not specified |
| Primary Product | This compound (>90% purity) | This compound |
Table 2: Typical HPLC Retention Times for Chitooligosaccharides
Retention times are approximate and will vary based on the specific HPLC system, column, and gradient conditions used. Data is illustrative based on typical elution order.[27]
| Compound | Degree of Polymerization (DP) | Typical Retention Time (min) |
| N-acetylglucosamine (GlcNAc) | 1 | 5.5 |
| This compound | 2 | 7.2 |
| Chitotriose | 3 | 9.8 |
| Chitotetraose | 4 | 13.1 |
| Chitopentaose | 5 | 17.5 |
| Chitohexaose | 6 | 22.0 |
Section 5: Visualization of Key Workflows
Overall Process Flow for this compound Production
This diagram illustrates the major stages from raw chitin to purified this compound.
Caption: From raw material to final product workflow.
References
- 1. scispace.com [scispace.com]
- 2. Simple Methods for the Preparation of Colloidal Chitin, Cell Free Supernatant and Estimation of Laminarinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reverse hydrolysis reaction of chitin deacetylase and enzymatic synthesis of beta-D-GlcNAc-(1-->4)-GlcN from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dsmz.de [dsmz.de]
- 6. Simple Methods for the Preparation of Colloidal Chitin, Cell Free Supernatant and Estimation of Laminarinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 10. scispace.com [scispace.com]
- 11. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. This compound production by using a novel thermostable chitinase from Bacillus licheniformis strain JS isolated from a mushroom bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. rjlbpcs.com [rjlbpcs.com]
- 18. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]
- 19. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chitinase-Assisted Bioconversion of Chitinous Waste for Development of Value-Added Chito-Oligosaccharides Products [mdpi.com]
- 21. Frontiers | Establishment of the colloidal chitin enzymatic hydrolysis conditions to obtain N-acetyl glucosamine [frontiersin.org]
- 22. microbiologynotes.org [microbiologynotes.org]
- 23. youtube.com [youtube.com]
- 24. Thermostability Improvement of the Chitinase from Bacillus circulans for Efficient Chitin Oligosaccharide Production via Computational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Process optimisation for improved chitinase production from marine isolate Bacillus haynesii and bioethanol production with Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. jfda-online.com [jfda-online.com]
Technical Support Center: Analysis of Chitobiose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chitobiose and the identification of its byproducts using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during this compound synthesis?
A1: In the enzymatic or chemical synthesis of this compound ((GlcNAc)₂), the most common byproducts are the monosaccharide N-acetylglucosamine (GlcNAc) and higher chitooligosaccharides such as chitotriose ((GlcNAc)₃) and chitotetraose ((GlcNAc)₄).[1] The presence and abundance of these byproducts depend on the reaction conditions, including the substrate, enzyme specificity, and reaction time.
Q2: How can Thin-Layer Chromatography (TLC) be used to identify this compound and its byproducts?
A2: TLC is a rapid and effective method for monitoring the progress of a this compound synthesis reaction and identifying the products. By spotting the reaction mixture on a TLC plate alongside standards of GlcNAc, this compound, and other chitooligosaccharides, the components of the mixture can be separated based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf value).
Q3: What is the expected order of migration for this compound and its byproducts on a normal-phase TLC plate?
A3: On a standard silica gel TLC plate (a polar stationary phase), the polarity of the chitooligosaccharides increases with the number of N-acetylglucosamine units. Therefore, the migration order will be:
-
N-acetylglucosamine (GlcNAc) - Highest Rf value (least polar)
-
**this compound ((GlcNAc)₂) ** - Intermediate Rf value
-
Chitotriose ((GlcNAc)₃) - Lower Rf value
-
Higher Oligosaccharides - Lowest Rf values (most polar)
Q4: What visualization techniques are suitable for detecting chitooligosaccharides on a TLC plate?
A4: Chitooligosaccharides are not UV-active. Therefore, a chemical staining reagent is required for visualization. A common and effective method is to spray the plate with a solution of 10% sulfuric acid in ethanol, followed by heating. The carbohydrates will appear as dark spots due to charring.
Experimental Protocol: TLC Analysis of this compound Synthesis
This protocol outlines the methodology for the qualitative analysis of a this compound synthesis reaction mixture using TLC.
Materials:
-
Silica gel 60 F254 TLC plates
-
Capillary tubes for spotting
-
TLC developing chamber
-
Reaction mixture sample
-
Standards: N-acetylglucosamine (GlcNAc), this compound ((GlcNAc)₂), and optionally chitotriose ((GlcNAc)₃)
-
Solvent System (Mobile Phase): n-propanol : water : concentrated ammonia solution (7:2:1, v/v/v)
-
Visualization Reagent: 10% Sulfuric acid in ethanol
-
Hot plate or heat gun
Procedure:
-
Plate Preparation:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark the points on the origin line where the samples and standards will be spotted, ensuring they are at least 1 cm apart.
-
-
Sample and Standard Preparation:
-
Dissolve the reaction mixture and standards in a suitable solvent (e.g., water or a mixture of water and ethanol) to an appropriate concentration (typically 1-2 mg/mL).
-
-
Spotting:
-
Using separate capillary tubes, carefully spot a small amount of the reaction mixture and each standard onto their designated marks on the origin line.
-
Allow the spots to dry completely before proceeding.
-
-
Development:
-
Pour the prepared solvent system into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Close the chamber and allow it to equilibrate for at least 15-20 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil and allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
In a well-ventilated fume hood, spray the dried TLC plate evenly with the 10% sulfuric acid in ethanol reagent.
-
Carefully heat the plate on a hot plate or with a heat gun until dark spots appear. Avoid overheating, which can cause the entire plate to darken.
-
-
Analysis:
-
Compare the migration of the spots from the reaction mixture to the spots of the standards.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The presence of spots in the reaction mixture lane that correspond to the Rf values of the standards confirms their presence in the mixture.
-
Data Presentation: Expected Rf Values
The following table provides representative Rf values for this compound and its common byproducts in the recommended n-propanol:water:ammonia (7:2:1) solvent system. Please note that these values are approximate and can vary based on specific experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
| Compound | Degree of Polymerization | Expected Rf Value (Approximate) |
| N-acetylglucosamine (GlcNAc) | 1 | 0.6 - 0.7 |
| This compound ((GlcNAc)₂) | 2 | 0.4 - 0.5 |
| Chitotriose ((GlcNAc)₃) | 3 | 0.2 - 0.3 |
| Chitotetraose ((GlcNAc)₄) | 4 | 0.1 - 0.2 |
Mandatory Visualizations
References
Technical Support Center: Enhancing Chitinase Stability for Improved Chitobiose Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing chitinase stability for improved chitobiose yield.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield can stem from several factors related to enzyme stability and activity. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The pH and temperature of your reaction may not be optimal for your specific chitinase. Every chitinase has a unique optimal pH and temperature range for maximal activity and stability.[1][2][3]
-
Troubleshooting: Determine the optimal pH and temperature for your chitinase by performing activity assays across a range of pH values and temperatures.
-
-
Enzyme Instability: The chitinase may be denaturing over the course of the reaction due to thermal or pH instability.[4][5]
-
Troubleshooting: Consider enzyme stabilization techniques such as protein engineering, immobilization, or the use of stabilizing additives.
-
-
Substrate Limitation or Inaccessibility: The chitin substrate may not be readily accessible to the enzyme. Crystalline chitin is notoriously difficult to degrade.[6]
-
Product Inhibition: The accumulation of this compound or other chitooligosaccharides may be inhibiting the chitinase activity.
-
Troubleshooting: Implement a strategy for in-situ product removal, such as continuous filtration or the use of a biphasic reaction system.
-
-
Presence of Inhibitors: Your reaction mixture may contain inhibitors that reduce chitinase activity.
-
Troubleshooting: Identify and remove potential inhibitors. Metal ions like Fe³⁺, Zn²⁺, Co²⁺, and Pb²⁺ have been shown to decrease the activity of some chitinases.[1] See the section on inhibitors and activators for more details.
-
Q2: How can I improve the thermal stability of my chitinase?
A2: Enhancing the thermal stability of chitinase is crucial for industrial applications and for maintaining activity over longer reaction times.[4][5] Several protein engineering strategies can be employed:
-
Proline Substitution: Introducing proline residues into flexible loop regions can decrease the conformational entropy of unfolding, thereby increasing protein stability.[4]
-
Introducing Disulfide Bonds: Creating disulfide bonds can increase the rigidity of the protein structure, leading to enhanced thermal stability.[4][5]
-
Building Salt Bridge Networks: Introducing salt bridges can also contribute to a more stable protein structure.[4]
-
Site-Directed Mutagenesis: Replacing specific amino acid residues, such as substituting glycine with valine in flexible loops, has been shown to significantly increase the half-life of chitinase at elevated temperatures.[5]
Q3: What is the role of the Chitin-Binding Domain (ChBD) and can it be engineered to improve activity?
A3: The Chitin-Binding Domain (ChBD) is involved in the binding of the enzyme to insoluble chitin.[9] Engineering chitinases to include a ChBD can enhance their activity. For instance, fusing a ChBD to a chitinase that naturally lacks one has been shown to increase its specific activity by providing a stronger binding capacity to insoluble chitin.[9]
Troubleshooting Guides
Issue: Inconsistent results in chitinase activity assays.
-
Potential Cause 1: Substrate Preparation. The preparation of colloidal chitin can be inconsistent, leading to variability in enzyme activity measurements.
-
Potential Cause 2: Assay Method. Different colorimetric and fluorescent assays for chitinase activity can have varying levels of sensitivity and may be prone to interference.[10][11]
-
Potential Cause 3: Enzyme Purity. Crude enzyme preparations may contain other proteins or compounds that interfere with the assay.
-
Solution: Purify the chitinase to a higher degree to obtain more reliable and reproducible results.
-
Issue: Rapid loss of chitinase activity during the reaction.
-
Potential Cause 1: Thermal Denaturation. The reaction temperature may be too high for the enzyme's stability over the required reaction time.
-
Potential Cause 2: pH Drift. The pH of the reaction mixture may be changing over time, moving away from the optimal pH for enzyme stability.
-
Solution: Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. Monitor the pH periodically and adjust if necessary.
-
-
Potential Cause 3: Proteolytic Degradation. If using a crude enzyme preparation, proteases may be present that degrade the chitinase.
-
Solution: Purify the chitinase or add protease inhibitors to the reaction mixture.
-
Data Presentation
Table 1: Comparison of Strategies to Enhance Chitinase Stability
| Strategy | Method | Reported Improvement | Reference |
| Protein Engineering | Fusing a Chitin-Binding Domain (ChBD) | 1.7-fold higher specific activity | [9] |
| Penta-variant (S67G/K177R/A220V/N257Y/N271E) | 59-fold higher half-life at 60 °C | [5] | |
| 10 amino acid substitutions (proline, disulfide bond, salt bridge) | Tm increased by 6.9°C; 15-fold longer half-life at 60°C | [4] | |
| Immobilization | Covalent binding to magnetic nanoparticles | Immobilized chitosanase showed 1.4 times higher product yield | [13] |
| Covalent binding to grafted k-carrageenan-alginate beads | 2.6-fold increase in specific activity | [14] | |
| Additives | Bovine Serum Albumin (BSA) | Full chitinase activity retained over 24 hours | [7] |
Table 2: Influence of Metal Ions on Chitinase Activity
| Metal Ion | Effect on Activity | Reference |
| Na⁺, K⁺, Ca²⁺, Cu²⁺, Mg²⁺, Mn²⁺ | Increased activity | [1] |
| Fe³⁺, Zn²⁺, Co²⁺, Pb²⁺ | Decreased activity | [1] |
| K⁺, Zn²⁺ | Enhanced activity | [15] |
| Ag⁺, Fe³⁺, Cu²⁺ | Inhibited activity | [15] |
| Ca²⁺, Mg²⁺, Mn²⁺, FeSO₄ | Stimulated activity | |
| HgCl₂ | Inhibited activity |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
This protocol is adapted from Murthy and Bleakley (2012).[7][8]
-
Acid Dissolution: Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker. Stir the mixture overnight at 25 °C.
-
Centrifugation: Centrifuge the mixture at 3,924 x g for 30-60 minutes at 4 °C to pellet the chitin. Discard the supernatant containing HCl.
-
Washing: Wash the chitin pellet thoroughly with ice-cold distilled water. Repeat the washing and centrifugation steps until the pH of the chitin suspension is close to neutral (pH ~7.0).
-
Drying and Grinding: Air-dry the resulting colloidal chitin in an oven at 60 °C. Grind the dried chitin into a fine powder using a mortar and pestle.
Protocol 2: Chitinase Activity Assay (DNS Method)
This protocol is based on the 3,5-dinitrosalicylic acid (DNS) method.[5]
-
Reaction Setup: In a microcentrifuge tube, add 10 µL of appropriately diluted enzyme solution to 290 µL of a 1% (w/v) colloidal chitin solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Incubation: Incubate the reaction mixture at the optimal temperature for your chitinase (e.g., 50 °C) for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by boiling the mixture in a water bath for 5 minutes.
-
DNS Reaction: Add DNS reagent to the reaction mixture and boil for 5-15 minutes until a color change is observed.
-
Measurement: Measure the absorbance of the solution at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of N-acetyl-D-glucosamine (GlcNAc) to quantify the amount of reducing sugar released.
Protocol 3: Small-Scale this compound Production
This protocol is adapted from a study on this compound production from chitin food wastes.[7]
-
Reaction Mixture: In a 2 mL tube, combine 5 mg of colloidal chitin, 100 U (20 µg) of chitinase, and 40 µg of Bovine Serum Albumin (BSA) as a stabilizer in 0.1 M sodium acetate buffer (pH 5.5).
-
Incubation: Incubate the reaction at 30 °C for 24 hours with agitation.
-
Reaction Termination: Terminate the reaction by heating the mixture at 98 °C for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 13,817 x g at 4 °C for 20 minutes to remove any unreacted substrate.
-
Analysis: Analyze the supernatant for this compound content using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting guide for low this compound yield.
Caption: Strategies for enhancing chitinase stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Analysis and Construction of a Thermostable Antifungal Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermostability Improvement of the Chitinase from Bacillus circulans for Efficient Chitin Oligosaccharide Production via Computational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitinase: diversity, limitations, and trends in engineering for suitable applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Protein engineering of chit42 towards improvement of chitinase and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Immobilization of halophilic Aspergillus awamori EM66 exochitinase on grafted k-carrageenan-alginate beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Thin-Layer Chromatography of Oligosaccharides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the streaking of oligosaccharides in thin-layer chromatography (TLC).
Troubleshooting Guide: Preventing Streaking
Issue: My oligosaccharide samples are streaking on the TLC plate. What are the common causes and how can I fix it?
Streaking is a common issue in the TLC of oligosaccharides, often resulting from their high polarity, the presence of interfering substances, or suboptimal experimental conditions. This guide will walk you through the most frequent causes and their solutions.
Sample Overloading
Applying too much sample to the TLC plate is a primary cause of streaking.[1][2][3]
-
Solution: Dilute your sample and apply a smaller volume. It's often better to apply a small amount of a more concentrated sample multiple times to the same spot, allowing the solvent to evaporate between applications, to keep the initial spot size small.[2][4]
Presence of Salts in the Sample
Salts in biological or purified samples can significantly interfere with the separation process, leading to streaking.
-
Solution: Desalt your sample before analysis. Several methods can be employed for this purpose, such as solid-phase extraction (SPE) with graphitized carbon or size-exclusion chromatography.[5][6] For many applications, desalting the sample can significantly improve the quality of the separation.[7]
Inappropriate Mobile Phase Polarity
The choice of mobile phase is critical for achieving good separation and preventing streaking.
-
Solution: Adjust the polarity of your mobile phase. If your oligosaccharides are highly polar and remain at the baseline, you may need to increase the polarity of the eluent.[4] Conversely, if the spots are running with the solvent front, the eluent may be too polar. For acidic oligosaccharides, adding a small amount of a weak acid like formic or acetic acid to the mobile phase can improve spot shape.[3][4]
Inactive TLC Plate
Silica gel plates can absorb moisture from the atmosphere, which deactivates the stationary phase and can lead to poor separation and streaking.
-
Solution: Activate your TLC plates before use by heating them in an oven. A common procedure is to heat the plates at 105-120°C for 30-60 minutes and then cool them in a desiccator before applying the sample.[8][9]
Strong Interaction with the Stationary Phase
The numerous hydroxyl groups on oligosaccharides can lead to very strong interactions with the polar silica gel, causing streaking.
-
Solution: Modify the stationary phase to reduce these strong interactions. This can be achieved by impregnating the silica gel plate with a salt solution, such as sodium acetate or boric acid.[5][10] These salts can form complexes with the sugars, leading to better-defined spots.
Logical Workflow for Troubleshooting Streaking
Caption: A flowchart for systematically troubleshooting streaking issues in oligosaccharide TLC.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a biological sample containing oligosaccharides for TLC analysis?
For complex biological samples, some form of cleanup is often necessary.[5] A general procedure involves deproteinization, often by adding a cold solvent like 70% ethanol, followed by centrifugation to remove precipitated proteins.[5] If salts are present, a desalting step using size-exclusion chromatography or solid-phase extraction is recommended.[5][6] However, for some samples, minimal pretreatment may be sufficient.[11]
Q2: How do I choose the right mobile phase for my oligosaccharides?
The choice of mobile phase depends on the specific oligosaccharides being analyzed. Since carbohydrates are polar, mobile phases typically contain polar solvents like water, alcohols (n-butanol, ethanol, propanol), and acetic acid.[5][10] A good starting point is a mixture of n-butanol, acetic acid, and water. The ratios can be adjusted to optimize the separation.
Q3: Can I use TLC for quantitative analysis of oligosaccharides?
While TLC is primarily a qualitative technique, it can be adapted for semi-quantitative analysis.[12] This is often done by spotting a series of standards of known concentrations alongside the sample and comparing the spot sizes and intensities.[13][14] For more accurate quantification, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer is recommended.[10]
Q4: What are some common visualization reagents for oligosaccharides on a TLC plate?
Oligosaccharides are typically not visible to the naked eye on a TLC plate and require a visualization reagent. Common reagents include:
-
Orcinol-sulfuric acid: This reagent gives colored spots with carbohydrates upon heating.[7][15]
-
Diphenylamine-aniline-phosphoric acid: This reagent is also widely used and produces colored spots with sugars.[11][12][13]
-
Naphthol-sulfuric acid: Another effective reagent for visualizing carbohydrates.[16]
Experimental Protocols
Protocol 1: Activation of Silica Gel TLC Plates
-
Place the silica gel TLC plates in a clean oven.
-
Heat the plates at 105-120°C for 30 to 60 minutes.[8][9] For highly active layers, heating at 150°C for up to 4 hours can be performed.[8]
-
Remove the plates from the oven and place them in a desiccator to cool down to room temperature before use. This prevents the reabsorption of moisture.[8]
Protocol 2: Desalting of Oligosaccharide Samples using Solid-Phase Extraction (SPE)
-
Cartridge Preparation: Use a graphitized carbon SPE cartridge. Wash the cartridge with 0.1% (v/v) trifluoroacetic acid in 80% acetonitrile/water (v/v).[6]
-
Conditioning: Condition the cartridge by washing it with deionized water.[6]
-
Sample Loading: Load the aqueous oligosaccharide sample onto the cartridge.
-
Washing: Wash the cartridge with deionized water to remove salts and other small, unretained molecules.[6]
-
Elution: Elute the oligosaccharides with a solution of 20% acetonitrile in water.[6]
-
Drying: Dry the eluted fraction, for example, by lyophilization or vacuum centrifugation, before redissolving in a suitable solvent for TLC application.
Experimental Workflow for Oligosaccharide TLC
Caption: A generalized workflow for performing thin-layer chromatography of oligosaccharides.
Data Presentation
Table 1: Common Mobile Phase Compositions for Oligosaccharide TLC
| Oligosaccharide Type | Stationary Phase | Mobile Phase (v/v/v) | Reference |
| Fructooligosaccharides | Silica Gel G | Chloroform:Acetic Acid:Water (6:7:1) | [10] |
| General Oligosaccharides | Silica Gel | n-Butanol:Acetic Acid:Water (2:1:1) | [17] |
| Glycosaminoglycans | Silica Gel 60 | n-Butanol:Formic Acid:Water (4:8:1) | [12] |
| General Oligosaccharides | Silica Gel | n-Butanol:Ethanol:Water (5:3:2) | [17] |
Table 2: Recommended Sample Application Volumes for Different TLC Formats
| TLC Format | Sample Application Volume (nL) |
| Classic TLC | 1000 - 5000 |
| HPTLC | 100 - 500 |
| UTLC | 5 - 20 |
| (Data sourced from[10]) |
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. ijirmps.org [ijirmps.org]
- 7. erndim.org [erndim.org]
- 8. du.edu.eg [du.edu.eg]
- 9. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Baseline noise and drift in HPLC analysis of carbohydrates
Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of carbohydrates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of baseline noise and drift in HPLC analysis of carbohydrates?
A: Baseline noise and drift in HPLC are common issues that can arise from several sources within the system. These can be broadly categorized as issues related to the mobile phase, the detector, the column, the pump, and environmental factors.[1][2] Specifically for carbohydrate analysis, which often employs refractive index (RI) or pulsed amperometric detection (PAD), sensitivity to environmental and system stability is heightened.[3][4][5]
Common Causes of Baseline Noise & Drift:
| Category | Specific Cause | Description |
| Mobile Phase | Impurities or low-quality solvents | Can introduce interfering compounds that create a noisy or drifting baseline.[1][6][7] |
| Dissolved gases | Microbubbles forming in the detector cell can cause spurious peaks and baseline noise.[1][6] | |
| Inadequate mixing or proportioning | In gradient elution, improper mixing of solvents can lead to baseline fluctuations.[1][3] | |
| Degradation of mobile phase components | Some additives, like trifluoroacetic acid (TFA), can degrade over time, affecting UV absorbance and causing baseline drift.[6][8] | |
| Bacterial growth | Contamination in the mobile phase reservoirs can lead to a wandering baseline.[9] | |
| Detector | Temperature fluctuations in the detector cell | RI and conductivity detectors are particularly sensitive to temperature changes, which can cause significant baseline drift.[3][10] |
| Contamination or air in the flow cell | Trapped air bubbles or contaminants can cause noise and drift.[3][7][9] | |
| Failing lamp (UV detectors) | A weak or failing deuterium or tungsten lamp can be a source of short-term noise and a wandering baseline.[1][9] | |
| Column | Column contamination | Strongly retained compounds from previous injections can slowly elute, causing a rising baseline.[1][9] |
| Column bleeding | Loss of stationary phase particles can create an unstable baseline.[1] | |
| Slow equilibration | Insufficient time for the column to equilibrate with the mobile phase, especially after a change in composition, can lead to drift.[10] | |
| Pump & System | Pulsations in flow rate | Worn pump seals or faulty check valves can cause rhythmic baseline noise.[1] |
| Leaks in the system | Leaks can lead to pressure fluctuations and an unstable baseline. | |
| Environmental | Ambient temperature changes | Fluctuations in room temperature can affect the entire HPLC system, especially the detector and column, leading to baseline drift.[3][8] |
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Baseline Noise
This guide provides a logical workflow to identify the source of baseline noise.
Step 1: Isolate the Column First, determine if the column is the source of the noise.
-
Action: Remove the column and replace it with a union. Run the mobile phase through the system.[2]
-
Observation:
-
Noise Persists: The problem is likely with the pump, detector, or mobile phase. Proceed to Step 2.
-
Noise Disappears: The column is the likely culprit. Proceed to the "Column-Related Issues" section below.
-
Step 2: Evaluate the Pump and Mobile Phase If the noise continues without the column, investigate the pump and mobile phase.
-
Action:
-
Observation:
-
Noise Persists: The issue is likely with the detector or pump mechanics. Check for leaks and ensure pump seals and check valves are in good condition.[1] If the issue is still not resolved, the detector may need servicing.
-
Noise Disappears: The original mobile phase was the source of the problem. This could be due to impurities, dissolved gas, or degradation.
-
Column-Related Issues If the noise was isolated to the column:
-
Action:
Below is a troubleshooting workflow to help visualize this process:
Guide 2: Addressing Baseline Drift
Baseline drift is a gradual, consistent rise or fall of the baseline.
Common Causes and Solutions for Baseline Drift:
| Cause | Solution |
| Temperature Fluctuations | Use a column oven and ensure the detector is also temperature-controlled. Allow the entire system to reach thermal equilibrium before starting analysis.[3][10] |
| Mobile Phase Composition Change | Ensure the mobile phase is well-mixed and stable. For gradient elution, ensure the pumping system is delivering the correct proportions accurately.[1][3] |
| Slow Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents or after a gradient run.[10] |
| Column Contamination | Flush the column with a strong solvent. If analyzing many samples with complex matrices, consider using a guard column to protect the analytical column.[1][11] |
| Contaminated Detector Cell | Flush the detector flow cell with a suitable strong solvent, such as methanol or isopropanol.[3][9] |
A logical diagram for diagnosing baseline drift is presented below:
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Carbohydrate Analysis
Stable and clean mobile phase is critical for reproducible carbohydrate analysis.
Materials:
-
HPLC-grade water (18 MΩ·cm resistivity or higher)[11]
-
HPLC-grade acetonitrile (if required)[4]
-
High-purity salts or additives (if required)
-
Sterile, clean glass reservoirs
-
0.45 µm or 0.22 µm membrane filter
-
Vacuum filtration apparatus or inline degasser
Procedure:
-
Solvent Selection: Choose high-purity, HPLC-grade solvents to minimize impurities that can cause baseline noise.[1]
-
Aqueous Phase Preparation:
-
Measure the required volume of HPLC-grade water.
-
If using buffers or salts, dissolve them completely in the water.
-
-
Mixing (if applicable):
-
Carefully measure and mix the aqueous and organic phases in the correct proportions.
-
-
Filtration:
-
Degassing:
-
Degas the mobile phase thoroughly to prevent the formation of air bubbles in the pump and detector.[6] Common methods include:
-
Inline Vacuum Degassing: Most modern HPLC systems have a built-in degasser.
-
Helium Sparging: Bubble helium through the mobile phase for 10-15 minutes.
-
Vacuum Degassing: Place the mobile phase in a filtration flask and apply a vacuum for several minutes.
-
-
-
Storage: Store the mobile phase in a clearly labeled, sealed, and clean reservoir. Prepare fresh mobile phase daily to avoid degradation and microbial growth.[6][8]
Protocol 2: Column Flushing and Cleaning
A contaminated column is a frequent cause of baseline issues and high backpressure.
When to Flush:
-
Before and after a series of analyses.
-
When storing the column.
-
When baseline noise or drift is observed and traced back to the column.
-
When system backpressure increases significantly.[12]
General Flushing Procedure (for Reversed-Phase Columns often used in derivatized carbohydrate analysis):
-
Disconnect the Column from the Detector: This prevents contaminants from being flushed into the detector cell.
-
Flush with Mobile Phase without Buffer: Run the mobile phase without any salts or buffers at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes to remove any precipitated salts.
-
Flush with a Stronger, Miscible Solvent:
-
Gradually introduce a stronger solvent (e.g., 100% acetonitrile or methanol for reversed-phase).
-
Flush the column with at least 10-20 column volumes of the strong solvent.
-
-
Flush with an Intermediate Solvent (if necessary): If you need to use a very strong, non-polar solvent like hexane, an intermediate solvent like isopropanol is required before and after.
-
Re-equilibrate the Column:
-
Gradually reintroduce the mobile phase.
-
Allow the column to equilibrate until a stable baseline is achieved.
-
Important Considerations for Carbohydrate-Specific Columns (e.g., Ligand Exchange, Amine):
-
Always follow the manufacturer's specific instructions for cleaning and regeneration, as the stationary phases can be sensitive to harsh solvents.
-
For ligand exchange columns that often use water as the mobile phase, flushing with pure, hot water can be effective.[11]
References
- 1. uhplcs.com [uhplcs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. phenomenex.com [phenomenex.com]
- 8. labtech.tn [labtech.tn]
- 9. agilent.com [agilent.com]
- 10. Why Does Baseline Drift Appear in HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromtech.com [chromtech.com]
- 12. Diagnosing and Preventing High Back Pressure in LC Systems [restek.com]
Technical Support Center: Product Inhibition of Chitinase by Chitobiose
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter when studying the product inhibition of chitinase by its product, chitobiose.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of chitinase activity?
A1: Product inhibition occurs when the product of an enzymatic reaction, in this case, this compound ((GlcNAc)₂), binds to the chitinase enzyme and reduces its catalytic activity. As the concentration of this compound increases during the hydrolysis of chitin, the reaction rate can decrease due to this inhibitory effect. This is a common regulatory mechanism in many enzymatic systems.
Q2: How can I determine the type of inhibition this compound exerts on my chitinase?
A2: The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by performing kinetic assays. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of this compound. By plotting the data using methods like Lineweaver-Burk, Dixon, or Cornish-Bowden plots, you can diagnose the inhibition mechanism. For example, in competitive inhibition, the inhibitor binds only to the free enzyme, increasing the apparent K_m but leaving V_max unchanged. In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, decreasing V_max without affecting K_m.
Q3: Can this compound be further hydrolyzed in my assay, and how would this affect my results?
A3: Yes, if your chitinase preparation is a crude extract, it may contain other glycosidases, such as β-N-acetylglucosaminidases, that can hydrolyze this compound into N-acetylglucosamine (GlcNAc). This would reduce the concentration of the inhibitor (this compound) over time, leading to an underestimation of the inhibitory effect. It is crucial to use a purified chitinase or to assay for and inhibit contaminating enzyme activities to obtain accurate inhibition data.
Q4: I am observing a decrease in reaction rate over time. How can I be sure it's due to product inhibition and not substrate depletion?
A4: To distinguish between product inhibition and substrate depletion, it is essential to work under initial velocity conditions, where less than 10-15% of the substrate is consumed. If you still observe a significant decrease in the rate under these conditions, it is more likely due to product inhibition. You can also perform experiments where you add this compound at the beginning of the reaction and compare the initial rates to a control without added this compound.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent inhibition results | 1. Instability of this compound in the assay buffer. 2. Contaminating enzymes in a crude chitinase preparation hydrolyzing this compound. 3. Inaccurate quantification of this compound concentration. | 1. Prepare fresh this compound solutions for each experiment and verify the pH and temperature stability of this compound under your assay conditions. 2. Use a purified chitinase. If using a crude extract, consider purification steps like ammonium sulfate precipitation or chromatography. Alternatively, use inhibitors for contaminating enzymes if they are known and do not affect the chitinase. 3. Use a reliable method to quantify your this compound stock solution, such as High-Performance Liquid Chromatography (HPLC). |
| High background signal in colorimetric/fluorometric assay | 1. Spontaneous hydrolysis of the substrate. 2. Presence of interfering substances in the enzyme preparation or this compound solution. 3. Non-specific binding of detection reagents. | 1. Always include a "substrate only" blank to measure and subtract the rate of spontaneous hydrolysis. 2. Dialyze or desalt your enzyme and inhibitor solutions. Ensure the buffer used for both is the same as the assay buffer. 3. Optimize washing steps if using an assay that involves binding and washing (e.g., certain plate-based assays). |
| Difficulty in determining the mode of inhibition | 1. Insufficient range of substrate and inhibitor concentrations. 2. Data not collected under initial velocity conditions. 3. Incorrect data analysis method. | 1. Use a wide range of substrate concentrations (e.g., 0.2 to 5 times the K_m) and at least three different fixed concentrations of this compound. 2. Ensure that you are measuring the initial linear rate of the reaction. This may require optimizing the enzyme concentration and reaction time. 3. Use non-linear regression analysis to fit the data directly to the Michaelis-Menten equations for different inhibition models, in addition to using linear plots like Lineweaver-Burk. |
| Conflicting reports on the type of inhibition (e.g., competitive vs. non-competitive) | 1. Different chitinase enzymes (from different organisms or isoforms) may have different inhibition mechanisms. 2. Different assay conditions (pH, temperature, substrate used) can influence the apparent inhibition type. | 1. Be aware that the inhibition mechanism can be enzyme-specific. The reported inhibition type for one chitinase may not apply to another. 2. Carefully document and control your experimental conditions. The choice of substrate (e.g., soluble chromogenic substrate vs. insoluble chitin) can particularly influence the observed kinetics. |
Quantitative Data on this compound Inhibition of Chitinase
The inhibitory effect of this compound on chitinase activity can be quantified by the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_50). The available data is currently limited, with most detailed studies focusing on chitinase from Serratia marcescens.
| Enzyme | Source Organism | Substrate | Inhibition Type | K_i (mM) |
| Chitinase A (ChiA) | Serratia marcescens | 14C-labeled chitin nanowhiskers | Non-competitive | 0.45 ± 0.08 |
| Chitinase A (SmChiA) | Serratia marcescens | Crystalline chitin | Competitive | 0.159 |
Note: The discrepancy in the reported inhibition type for the same enzyme may be due to different experimental conditions or data analysis methods. This highlights the importance of carefully determining the inhibition mechanism under your specific assay conditions.
Experimental Protocols
Protocol 1: Determining the K_i for this compound Inhibition of Chitinase using a Colorimetric Assay
This protocol is designed to determine the inhibition constant (K_i) and the mode of inhibition of chitinase by this compound using the chromogenic substrate p-nitrophenyl-β-D-N,N'-diacetylchitobioside (pNP-(GlcNAc)₂).
Materials:
-
Purified chitinase
-
pNP-(GlcNAc)₂ (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the chitinase
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate pNP-(GlcNAc)₂ in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of the substrate and this compound in the assay buffer. A typical setup would involve 5-6 substrate concentrations (e.g., ranging from 0.2 x K_m to 5 x K_m) and 3-4 this compound concentrations (including a zero-inhibitor control).
-
Prepare the chitinase solution at a concentration that gives a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup:
-
In a 96-well plate, set up the reactions as follows (in a final volume of 100 µL):
-
50 µL of substrate dilution
-
25 µL of this compound dilution (or assay buffer for the control)
-
25 µL of assay buffer
-
-
Pre-incubate the plate at the desired temperature for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding 25 µL of the chitinase solution to each well.
-
Mix gently and start a timer.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 10 minutes) during which the reaction is linear.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of the stop solution to each well. The stop solution will raise the pH, stopping the enzyme and causing the released p-nitrophenol to develop a yellow color.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol to convert the absorbance values to the amount of product formed.
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Calculate the K_i value from replots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration, or by using non-linear regression to fit the data to the appropriate Michaelis-Menten equation for the determined inhibition type.
-
Visualizations
Mechanism of Product Inhibition
Caption: A simplified model of competitive product inhibition of chitinase.
Experimental Workflow for Determining Inhibition Kinetics
Caption: Workflow for determining chitinase inhibition kinetics.
Logical Relationship of Inhibition Types
Caption: Binding sites for different types of reversible enzyme inhibition.
Effect of pH and temperature on enzymatic Chitobiose production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the enzymatic production of chitobiose. This resource addresses common issues related to the influence of pH and temperature on enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the yield of this compound in enzymatic hydrolysis?
A1: The enzymatic hydrolysis of chitin to this compound is significantly influenced by both pH and temperature. These parameters directly impact the catalytic activity and stability of the chitinase enzyme. Operating at the optimal pH and temperature for the specific chitinase being used is crucial for maximizing this compound yield.
Q2: How do pH and temperature affect chitinase activity?
A2: pH affects the ionization state of the amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis. Deviations from the optimal pH can lead to a rapid decrease in enzyme activity.[1] Temperature influences the kinetic energy of both the enzyme and substrate molecules. Increasing the temperature generally increases the reaction rate up to an optimum, beyond which the enzyme begins to denature and lose its activity.[2]
Q3: What are the typical optimal pH and temperature ranges for chitinases used in this compound production?
A3: The optimal conditions vary depending on the source of the chitinase. For example, chitinase from Trichoderma harzianum and T. viride shows optimal activity at pH 5.0, while chitinase from T. koningii and T. polysporum has an optimum at pH 5.5.[3][4] Many chitinases function optimally in a temperature range of 40-50°C.[3][4] However, some chitinases, like one from Bacillus licheniformis B307, have an optimal temperature of 60°C.[5] It is essential to characterize the specific enzyme being used to determine its optimal operating parameters.
Q4: Can this compound production be performed outside of the optimal pH and temperature?
A4: While possible, operating outside the optimal pH and temperature will likely result in a lower yield and a less efficient process. Enzyme activity can decrease sharply with even small deviations from the optimum. For instance, some chitinases may retain over 80% of their activity within a pH range of 4 to 9, demonstrating a broader operational window.[6] However, for maximal production, adhering to the optimal conditions is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low this compound Yield | Suboptimal pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the known optimum for your specific chitinase. The optimal pH for many fungal chitinases is around 5.0-5.5.[3][4] |
| Incorrect reaction temperature. | Ensure your incubator or water bath is calibrated and set to the optimal temperature for your enzyme. A common optimal range is 40-50°C.[3][4] A 10°C rise in temperature can increase enzyme activity by 50-100% up to the optimum.[2] | |
| Enzyme instability or denaturation. | High temperatures above the optimum can cause irreversible denaturation.[2] Store enzymes at 5°C or below to maintain stability.[2] Consider adding stabilizing agents like bovine serum albumin (BSA) to the reaction mixture.[7] | |
| Inconsistent Results | Fluctuations in experimental conditions. | Maintain strict control over pH and temperature throughout the experiment. Even minor variations of 1-2°C can alter results by 10-20%.[2] Use a calibrated pH meter and a temperature-controlled incubation system. |
| Substrate preparation issues. | Ensure the chitin substrate is properly prepared (e.g., as colloidal chitin) to maximize its accessibility to the enzyme.[6][8] | |
| No this compound Detected | Inactive enzyme. | Test the activity of your enzyme stock using a standard assay before starting the production experiment. The enzyme may have lost activity due to improper storage or handling. |
| Incorrect buffer composition. | Ensure the buffer components do not inhibit enzyme activity. A commonly used buffer is 0.1 M sodium acetate.[7][8] |
Data on pH and Temperature Effects
The following tables summarize the optimal pH and temperature for chitinase/chitosanase from various sources, providing a reference for experimental design.
Table 1: Optimal pH for Chitinase and Chitosanase Activity from Various Sources
| Enzyme Source | Optimal pH | Reference |
| Trichoderma harzianum | 5.0 | [3][4] |
| Trichoderma viride | 5.0 | [3][4] |
| Trichoderma koningii | 5.5 | [3][4] |
| Trichoderma polysporum | 5.5 | [3][4] |
| Metagenome library (MetaChi18A) | 5.0 | [6] |
| Achromobacter xylosoxidans | 8.0 | [9] |
| Bacillus thuringiensis | 7.0 | [10] |
| Bacillus licheniformis B307 | 6.0 | [5] |
| Bacillus subtilis sp. B1 | 4.0 | [11] |
| Vibrio sp. | 7.5 | [12] |
Table 2: Optimal Temperature for Chitinase and Chitosanase Activity from Various Sources
| Enzyme Source | Optimal Temperature (°C) | Reference |
| Trichoderma spp. | 40-50 | [3][4] |
| Metagenome library (MetaChi18A) | 50 | [6] |
| Achromobacter xylosoxidans | 45 | [9] |
| Chitinolyticbacter meiyuanensis SYBC-H1 | 39 | [13] |
| Bacillus thuringiensis | 37 | [10] |
| Trichoderma gamsii R1 | 40 | [14] |
| Bacillus licheniformis B307 | 60 | [5] |
| Bacillus subtilis | 30 | [15] |
| Vibrio sp. | 45 | [12] |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
-
Acid Treatment: Slowly add 20 grams of chitin flakes to 150 mL of 12 M HCl with continuous stirring in a 1000-mL glass beaker.[8]
-
Incubation: Stir the mixture at 25°C overnight.[8]
-
Centrifugation: Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin.[8] Discard the supernatant containing HCl.
-
Washing: Thoroughly wash the chitin pellet with ice-cold distilled water until the pH of the suspension is close to 7.0.[8]
-
Drying: Air-dry the resulting colloidal chitin in an oven at 60°C.[8]
-
Grinding: Grind the dried colloidal chitin into a fine powder using a mortar and pestle.[8]
Protocol 2: Enzymatic Production of this compound (Small-Scale)
-
Reaction Setup: In a 2 mL microcentrifuge tube, combine 5 mg of colloidal chitin with 100 U of chitinase and 40 µg of BSA (as a stabilizer).[7][8]
-
Buffering: Add 0.1 M sodium acetate buffer (pH adjusted to the enzyme's optimum) to a final volume of 2 mL.[7][8]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 30°C) with constant agitation for 24 hours.[7][8]
-
Reaction Termination: Terminate the reaction by heating the mixture at 98°C for 5 minutes.[7]
-
Clarification: Centrifuge the mixture at 13,817 x g at 4°C for 20 minutes to pellet any remaining substrate.[7]
-
Analysis: Analyze the supernatant for this compound content using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
Visualizations
Caption: Workflow for enzymatic production of this compound.
Caption: Influence of pH and temperature on this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial purification and characterization of chitinase produced by Bacillus licheniformis B307 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chitobiose Production: Enzymatic vs. Chemical Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Chitobiose, a disaccharide derived from chitin, is a molecule of significant interest in various fields, including biomedicine and biotechnology. Its production from chitin, the second most abundant polysaccharide in nature, is primarily achieved through two methods: enzymatic and chemical hydrolysis. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparing Hydrolysis Methods
The choice between enzymatic and chemical hydrolysis for this compound production hinges on a trade-off between yield, purity, cost, and environmental impact. Enzymatic methods generally offer higher specificity and milder reaction conditions, leading to a purer product, while chemical methods are often faster but less specific and environmentally friendly.
| Feature | Enzymatic Hydrolysis | Chemical Hydrolysis |
| Specificity | High (Enzyme-specific cleavage) | Low (Random cleavage) |
| Product Purity | High (>95%)[1][2] | Low (Mixture of oligosaccharides) |
| Yield | High (up to 96%)[1][2] | Variable, generally lower for specific oligosaccharides |
| Reaction Conditions | Mild (e.g., pH 5.5, 30-50°C)[1] | Harsh (e.g., concentrated acids, high temperatures)[3][4] |
| Byproducts | Minimal | Significant, including monosaccharides and other oligomers |
| Environmental Impact | Low (Biodegradable catalysts) | High (Use of strong acids and generation of hazardous waste)[5] |
| Cost | Potentially higher due to enzyme cost | Can be lower, but purification costs can be high |
| Scalability | Scalable, with potential for process optimization | Scalable, but waste management is a concern |
Experimental Protocols
Enzymatic Hydrolysis of Chitin for this compound Production
This protocol outlines a typical procedure for the enzymatic hydrolysis of chitin using chitinase to produce this compound.
Materials:
-
Colloidal chitin (prepared from crab or shrimp shells)
-
Chitinase (e.g., from Vibrio campbellii)[1]
-
Sodium acetate buffer (0.1 M, pH 5.5)[1]
-
Bovine Serum Albumin (BSA)
-
Heating block or water bath
-
Centrifuge
-
HPLC system for product analysis
Procedure:
-
Substrate Preparation: Prepare colloidal chitin from raw chitin flakes by treatment with concentrated HCl, followed by washing to neutrality.[1]
-
Reaction Setup: In a reaction vessel, combine colloidal chitin (e.g., 5 mg/mL), chitinase (e.g., 100 U), and BSA (as a stabilizer) in sodium acetate buffer.[1]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen chitinase (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).[1]
-
Reaction Termination: Stop the reaction by heating the mixture at 98°C for 5-10 minutes.[1]
-
Product Separation: Centrifuge the mixture to pellet any unreacted chitin. The supernatant contains the chitooligosaccharides.
-
Analysis: Analyze the composition of the supernatant using HPLC to determine the concentration and purity of this compound.[1]
Chemical Hydrolysis of Chitin for this compound Production
This protocol provides a general procedure for the chemical hydrolysis of chitin using concentrated acid.
Materials:
-
Chitin powder
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for neutralization
-
Ethanol for precipitation
-
Filtration apparatus
-
Drying oven
Procedure:
-
Acid Hydrolysis: Suspend chitin powder in concentrated HCl (e.g., 6 M) at a specific solid-to-liquid ratio.
-
Heating: Heat the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2 hours).[6]
-
Neutralization: Cool the reaction mixture and neutralize it with a NaOH solution to a pH of approximately 7.0.
-
Purification: The resulting mixture contains a range of chitooligosaccharides. Selective precipitation with ethanol can be used to enrich for smaller oligomers like this compound. Further purification steps, such as column chromatography, are often necessary to isolate pure this compound.
-
Drying: Dry the purified product in an oven at a moderate temperature.
Visualizing the Process
To better understand the workflows of each hydrolysis method, the following diagrams have been generated using the DOT language.
References
- 1. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Chito-Oligomers by Hydrolysis of Chitosan in the Presence of Zeolite as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
Chitobiose vs. Cellobiose: A Comparative Guide for Glycosidase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chitobiose and cellobiose as substrates for glycosidases, supported by experimental data and detailed methodologies. Understanding the nuances of enzyme-substrate interactions with these two disaccharides is crucial for applications ranging from biofuel production to drug development.
Structural and Functional Overview
This compound and cellobiose are disaccharides that serve as fundamental repeating units of major biopolymers. This compound is the building block of chitin, the primary component of arthropod exoskeletons and fungal cell walls.[1] Cellobiose, on the other hand, is the repeating unit of cellulose, the most abundant organic polymer on Earth and the structural backbone of plant cell walls.
The key structural difference lies in the C2 position of the glucose units. In this compound, this position is occupied by an N-acetylglucosamine (NAG) residue, whereas in cellobiose, it is a hydroxyl group. This seemingly minor difference has profound implications for their recognition and catalysis by glycosidases.
Enzymatic Hydrolysis: A Tale of Two Linkages
The enzymatic breakdown of these disaccharides is primarily carried out by distinct classes of glycoside hydrolases (GHs):
-
Chitinases (EC 3.2.1.14): These enzymes are specialized in hydrolyzing the β-1,4-glycosidic bonds in chitin, producing this compound and its oligomers. Further breakdown to N-acetylglucosamine is carried out by chitobiases (or β-N-acetylhexosaminidases).
-
Cellulases (EC 3.2.1.4) and β-glucosidases (EC 3.2.1.21): This group of enzymes works synergistically to degrade cellulose. Cellulases break down the long cellulose chains into smaller oligosaccharides, including cellobiose. β-glucosidases then hydrolyze cellobiose into two glucose molecules.[2]
While these enzymes are generally specific to their respective substrates, instances of enzyme promiscuity, where an enzyme can act on a non-native substrate, have been observed.[3][4]
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme's activity on a given substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an inverse measure of the substrate's binding affinity to the enzyme, while Vmax represents the maximum rate of the reaction.
The following tables summarize kinetic data for various glycosidases with this compound and cellobiose. It is important to note that direct comparative data of the same enzyme on both substrates is limited, and thus, data from different studies are presented.
Table 1: Kinetic Parameters of Glycosidases on this compound
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| Chitinase A | Serratia marcescens | 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside | - | - | [5] |
| Chitinase B | Serratia marcescens | 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside | - | - | [5] |
| Chitinase | Bacillus sp. Hu1 | Colloidal Chitin | - | - | [6] |
| Chitinase (VhChiA) | Vibrio campbellii | (GlcNAc)2 | 0.216 | 0.0065 | [7] |
Table 2: Kinetic Parameters of Glycosidases on Cellobiose
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| β-glucosidase | Trichoderma reesei QM 9414 | Cellobiose | 1.22 | 1.14 | [8] |
| β-glucosidase (nBgl3) | Thermophilic bacterium | Cellobiose | 1.75 | - | [9] |
| β-glucosidase (rBgl3) | Recombinant | Cellobiose | 2.20 | - | [9] |
| β-glucosidase (SP188) | Aspergillus niger | Cellobiose | 0.57 | - | [10] |
| β-glucosidase (BGL1) | Trichoderma reesei | Cellobiose | 0.38 | - | [10] |
Table 3: Direct Comparative Hydrolysis of a Promiscuous Enzyme
A study on a lytic polysaccharide monooxygenase (LPMO) from Serratia marcescens (M18), engineered for chitinolytic activity, provides a rare direct comparison of its activity on both cellulose (precursor to cellobiose) and chitin (precursor to this compound).
| Enzyme Variant | Substrate | Relative Activity (%) | Reference |
| M18 | Phosphoric acid swollen cellulose (PASC) | 6.2 | [11] |
| M18 | β-chitin | 100 | [11] |
| Wild-Type ScLPMO10C | Phosphoric acid swollen cellulose (PASC) | 100 | [11] |
| Wild-Type ScLPMO10C | β-chitin | 1.4 | [11] |
This data clearly demonstrates that even with engineered promiscuity, the inherent preference of the enzyme scaffold can significantly influence catalytic efficiency.
Experimental Protocols
General Glycosidase Activity Assay
This protocol can be adapted for both this compound and cellobiose by using the appropriate substrate and detection method.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the glycosidase in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Prepare stock solutions of this compound or cellobiose in the same buffer at various concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, add a defined volume of the substrate solution.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as a high pH buffer (e.g., 1 M sodium carbonate) or by heat inactivation (e.g., boiling for 5-10 minutes).
-
-
Product Detection:
-
For Cellobiose Hydrolysis (Glucose Detection):
-
Use a glucose oxidase-peroxidase (GOPOD) assay kit to measure the amount of glucose produced. This method is colorimetric and can be read using a spectrophotometer.
-
-
For this compound Hydrolysis (N-acetylglucosamine Detection):
-
The amount of N-acetylglucosamine can be determined using the Morgan-Elson method, which involves a colorimetric reaction with p-dimethylaminobenzaldehyde (DMAB).
-
-
HPLC Analysis (for both):
-
High-performance liquid chromatography (HPLC) is a highly accurate method for separating and quantifying both the remaining substrate and the product.[5][10][12]
-
An amine-based column with an acetonitrile-water mobile phase is commonly used for sugar analysis.[12]
-
Refractive index (RI) or pulsed amperometric detection (PAD) can be used for detection.[10]
-
-
Detailed Protocol for Comparative Kinetic Analysis using HPLC
This protocol is based on the methodology described for comparing fungal β-glucosidases and can be adapted for a direct comparison of this compound and cellobiose.[10]
-
Reaction Conditions:
-
Buffer: 50 mM citrate buffer, pH 4.8.
-
Temperature: 50°C.
-
Substrate Concentrations: A range of concentrations from 0.25 mM to 20 mM for both this compound and cellobiose.
-
Enzyme Concentration: A concentration that results in a linear rate of product formation over the chosen time course.
-
-
Assay Procedure:
-
Prepare reaction mixtures containing the buffer and substrate in 1.5 mL microcentrifuge tubes.
-
Pre-incubate the tubes at 50°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Take aliquots at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
Immediately stop the reaction in the aliquots by heat inactivation (100°C for 10 minutes).
-
Centrifuge the samples to pellet any denatured protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by HPLC.
-
Column: A suitable carbohydrate analysis column (e.g., Aminex HPX-87P).
-
Mobile Phase: Isocratic elution with ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Temperature: 85°C.
-
Detector: Refractive Index (RI) detector.
-
-
Data Analysis:
-
Quantify the amount of product (glucose or N-acetylglucosamine) formed at each time point using a standard curve.
-
Determine the initial reaction velocity (V0) from the linear portion of the product formation curve.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways and Cellular Implications
The hydrolysis products of this compound and cellobiose, N-acetylglucosamine (GlcNAc) and glucose, respectively, enter distinct but interconnected metabolic pathways with significant signaling implications, particularly relevant for drug development.
-
Glucose and Glycolysis: Glucose is a primary energy source and feeds into glycolysis, a central metabolic pathway. Dysregulation of glucose metabolism is a hallmark of numerous diseases, including cancer and diabetes.
-
N-acetylglucosamine and the Hexosamine Biosynthesis Pathway (HBP): GlcNAc can enter the hexosamine biosynthesis pathway (HBP), which is a branch of glycolysis.[13][14][15] The end product of the HBP, UDP-GlcNAc, is a crucial substrate for glycosylation, a post-translational modification that affects the function of many proteins involved in signaling, transcription, and other cellular processes.[16] O-GlcNAcylation, the attachment of a single GlcNAc to serine or threonine residues of nuclear and cytoplasmic proteins, is a dynamic regulatory modification analogous to phosphorylation.[12]
The interplay between glycolysis and the HBP is a critical area of research. Increased flux through the HBP has been linked to insulin resistance and other metabolic disorders.[3]
Experimental Workflow
The following diagram outlines a typical workflow for comparing the activity of a glycosidase on this compound and cellobiose.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 3. Enzyme promiscuity - Wikipedia [en.wikipedia.org]
- 4. Enzyme promiscuity of carbohydrate active enzymes and their applications in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. ajol.info [ajol.info]
- 7. Oxidoreductive Cellulose Depolymerization by the Enzymes Cellobiose Dehydrogenase and Glycoside Hydrolase 61 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering chitinolytic activity into a cellulose-active lytic polysaccharide monooxygenase provides insights into substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wsenetwork.org [wsenetwork.org]
- 13. Glycolysis and the Hexosamine Biosynthetic Pathway as Novel Targets for Upper and Lower Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-Based Methods for Chitobiose Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of chitobiose, the disaccharide unit of chitin, selecting an appropriate quantification method is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) based methods for the accurate determination of this compound, supported by experimental data from various studies. We will delve into the performance of different HPLC systems, including those coupled with Ultraviolet (UV), Refractive Index (RI), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS).
Performance Comparison of this compound Quantification Methods
The selection of a suitable analytical method for this compound quantification is contingent on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of various validated methods, offering a clear comparison to aid in your decision-making process.
| Method | Limit of Detection (LOD) | Linearity (R²) | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | 2 µg/mL | Not specified | < 5.8% | 92.7% | [1] |
| HPAEC-PAD | 0.003 - 0.016 mg/L (0.4–0.6 pmol) | 0.9979–0.9995 | Satisfactory | Satisfactory | [2][3][4] |
| Micro-LC ES-MS | 120 nM (60 fmol) | Linear in tested range | Not specified | Not specified | [5] |
Key Insights:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) stands out for its exceptional sensitivity, with detection limits in the picomolar range, making it ideal for samples with low this compound concentrations.[2][3][4] This method allows for the direct detection of underivatized carbohydrates with high selectivity.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Micro-LC ESI-MS, offers very high sensitivity and specificity, enabling the analysis of this compound in complex biological matrices.[5][7] This technique is advantageous for its ability to provide structural information and handle complex samples with minimal cleanup.[7][8]
-
HPLC with UV detection is a more accessible method and provides adequate sensitivity for many applications, although it often requires pre-column derivatization of the analyte.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the experimental protocols for the compared methods.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly effective for the direct quantification of this compound and other chitooligosaccharides without the need for derivatization.[2][3][4]
-
Chromatographic System: A typical HPAEC-PAD system equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Column: A CarboPac series column, such as the CarboPac-PA100 (4 × 250 mm).[3][4]
-
Mobile Phase: An isocratic elution with a mixture of 0.2 M aqueous sodium hydroxide and water (e.g., 10:90, v/v).[3][4]
-
Flow Rate: A constant flow rate, typically around 0.4 mL/min.[3][4]
-
Detection: Pulsed amperometric detection is used to monitor the eluent.
-
Quantification: A calibration curve is generated using a series of this compound standards of known concentrations. The linear range is typically between 0.2 to 10 mg/L.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity, making it suitable for analyzing this compound in complex samples.[5][7]
-
Chromatographic System: A micro-LC system coupled to an electrospray ionization mass spectrometer (ESI-MS).[5]
-
Column: A Porous Graphitic Carbon (PGC) microcolumn is often used for its compatibility with ES-MS and its ability to separate sugar anomers.[5][7]
-
Mobile Phase: A gradient of acetonitrile in water is commonly employed for elution.[5]
-
Sample Preparation: On-line desalting and sample introduction can be performed to enhance sensitivity.[5]
-
Mass Spectrometry: The mass spectrometer is tuned for the analysis of sugars, often by infusing a this compound solution with sodium iodide to promote the formation of sodiated adducts for enhanced detection.[5]
-
Quantification: A standard curve is constructed by injecting known concentrations of this compound standards.
HPLC with UV Detection
This method often requires derivatization of this compound to introduce a UV-absorbing chromophore.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column, such as a Hypersil ODS 5-μm column (250 × 4.6 mm), is commonly used.[1]
-
Derivatization: Pre-column derivatization with a reagent like 9-fluorenylmethyl-chloroformate (FMOC-Cl) is performed to make the this compound detectable by UV.[1]
-
Mobile Phase: A mixture of ammonium phosphate buffer and methanol/acetonitrile.[1]
-
Flow Rate: Typically around 1.2 mL/min.[1]
-
Detection: UV detection at a wavelength of 264 nm.[1]
-
Quantification: A calibration curve is prepared using derivatized this compound standards.
Experimental Workflow for HPLC-Based this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound using an HPLC-based method.
Caption: A generalized workflow for the quantification of this compound using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unveiling Specificity: A Guide to Chitobiose Cross-reactivity in Disaccharide Assays
For Researchers, Scientists, and Drug Development Professionals
In the precise world of carbohydrate analysis, the accuracy of enzymatic assays is paramount. This guide provides a comparative analysis of the potential cross-reactivity of chitobiose in standard assays for other common disaccharides: lactose, sucrose, and maltose. Understanding the specificity of the enzymes utilized in these assays is critical for interpreting results and ensuring data integrity, particularly in complex biological matrices where multiple sugars may be present. While direct quantitative data on this compound cross-reactivity is limited in publicly available literature, this guide offers a comprehensive overview based on enzyme specificity principles and structural comparisons, supplemented with available data on other non-target substrates.
Structural Comparison of Disaccharides
The potential for cross-reactivity is fundamentally linked to the structural similarity between the target disaccharide and other sugars present in the sample. This compound, composed of two β-(1→4) linked N-acetylglucosamine units, shares some structural motifs with lactose, which consists of galactose and glucose linked by a β-(1→4) glycosidic bond. In contrast, sucrose (glucose-α-(1→2)-fructose) and maltose (glucose-α-(1→4)-glucose) possess distinct glycosidic linkages and constituent monosaccharides.
Principles of Enzymatic Disaccharide Assays
Enzymatic assays for disaccharide quantification are typically based on a two-step process. First, a specific glycosidase hydrolyzes the target disaccharide into its constituent monosaccharides. Subsequently, one or more of these monosaccharides are quantified, often through a coupled enzymatic reaction that results in a measurable change in absorbance or fluorescence. The specificity of the initial glycosidase is the primary determinant of the assay's selectivity.
Comparison of Enzyme Specificity and Potential for this compound Cross-Reactivity
The following table summarizes the enzymes commonly used in assays for lactose, sucrose, and maltose, their primary substrates, and an assessment of the potential for cross-reactivity with this compound based on their known specificities.
| Assay Target | Primary Enzyme | Principle of Action | Known Specificity & Potential this compound Cross-Reactivity |
| Lactose | β-Galactosidase | Hydrolyzes the β-1,4-galactosidic bond in lactose to yield D-galactose and D-glucose. | Highly specific for the β-galactosyl moiety. While the primary substrate is lactose, some β-galactosidases can hydrolyze other β-galactosides. Given that this compound contains β-linked N-acetylglucosamine and not galactose, significant cross-reactivity is unlikely . |
| Sucrose | Sucrase-Isomaltase | Hydrolyzes the α-1,2-glucosidic bond in sucrose to yield D-glucose and D-fructose. | While highly active on sucrose, this enzyme complex also exhibits activity towards maltose (α-1,4) and isomaltose (α-1,6) linkages. Due to the different monosaccharide composition and β-linkage of this compound, substantial cross-reactivity is highly unlikely . |
| Maltose | α-Glucosidase | Hydrolyzes the α-1,4-glucosidic bond in maltose to yield two molecules of D-glucose. | Possesses broad specificity for α-glucosidic linkages. Some α-glucosidases can hydrolyze other disaccharides with α-linkages. As this compound has a β-glycosidic bond, significant hydrolysis by a typical α-glucosidase used in maltose assays is not expected . |
Quantitative Data on Enzyme Specificity
| Enzyme | Primary Substrate | Alternative Substrate | Relative Activity (%) | Reference |
| β-Galactosidase | Lactose | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Often used as a chromogenic substrate with high turnover. | [General knowledge] |
| Sucrase-Isomaltase | Sucrose | Maltose | ~60-80% of total maltase activity in the intestine is attributed to sucrase-isomaltase. | |
| α-Glucosidase (from Ruminococcus obeum) | Isomaltose | Maltose | Lower preference compared to isomaltose. |
Note: The relative activities can vary significantly depending on the specific enzyme source and assay conditions.
Experimental Protocols
General Principle of a Coupled Enzymatic Assay for Disaccharide Quantification
A common approach for quantifying disaccharides involves the following steps:
-
Sample Preparation: The sample is appropriately diluted and pre-treated to remove interfering substances.
-
Enzymatic Hydrolysis: The specific glycosidase is added to the sample to hydrolyze the target disaccharide into its constituent monosaccharides.
-
Monosaccharide Quantification: The concentration of one of the released monosaccharides (commonly glucose) is determined using a second set of coupled enzymatic reactions. For example, glucose can be quantified using a glucose oxidase-peroxidase (GOPOD) assay, where glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide, which is then used by peroxidase to oxidize a chromogenic substrate, leading to a colored product that can be measured spectrophotometrically.
-
Calculation: The concentration of the original disaccharide is calculated from the measured concentration of the monosaccharide, taking into account the stoichiometry of the hydrolysis reaction.
Example Protocol: Enzymatic Assay for Maltose
This protocol outlines a typical procedure for the determination of maltose using α-glucosidase and a subsequent glucose quantification step.
Materials:
-
Maltose standards
-
α-Glucosidase solution
-
Glucose oxidase-peroxidase (GOPOD) reagent
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of maltose standards of known concentrations.
-
Pipette samples and standards into separate wells of a microplate.
-
Add the α-glucosidase solution to each well to initiate the hydrolysis of maltose to glucose.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for complete hydrolysis.
-
Add the GOPOD reagent to each well.
-
Incubate the plate for a further period to allow for the color development reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm).
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the glucose concentration in the samples from the standard curve and subsequently calculate the initial maltose concentration.
Visualizations
Logical Relationship of Disaccharide Structures
Caption: Structural relationships between this compound and other disaccharides.
Experimental Workflow for a Coupled Enzymatic Disaccharide Assay
Caption: General workflow of a coupled enzymatic assay for disaccharide quantification.
Conclusion
Based on the principles of enzyme specificity and the distinct chemical structures, significant cross-reactivity of this compound in standard enzymatic assays for lactose, sucrose, and maltose is unlikely. The enzymes employed in these assays are generally specific for the glycosidic linkage and the monosaccharide units of their target substrates. However, in the absence of direct experimental data, it is recommended that researchers validate their assays for potential interference if this compound is expected to be present in their samples at high concentrations. This can be achieved by running appropriate controls, such as spiking known concentrations of this compound into samples and observing any potential signal generation. For highly complex matrices or when absolute specificity is required, orthogonal methods such as high-performance liquid chromatography (HPLC) should be considered.
A Comparative Guide to Thin-Layer Chromatography Methods for the Separation of Chitooligosaccharides
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of validated Thin-Layer Chromatography (TLC) methods for the effective separation of chitooligosaccharides (COS). This document outlines detailed experimental protocols and presents comparative data to aid in the selection of an appropriate TLC method for your research needs.
Chitooligosaccharides, the degradation products of chitosan, possess a range of biological activities that make them promising candidates for pharmaceutical and biomedical applications. Effective separation and analysis of COS mixtures are crucial for quality control and the investigation of structure-activity relationships. TLC is a simple, cost-effective, and widely used technique for this purpose.
Experimental Workflow for TLC Separation of Chitooligosaccharides
The general workflow for the TLC analysis of chitooligosaccharides involves sample preparation, spotting onto the TLC plate, development of the chromatogram, visualization of the separated spots, and analysis of the results.
Caption: Experimental workflow for the TLC analysis of chitooligosaccharides.
Detailed Experimental Protocol
This protocol describes a commonly employed and validated method for the separation of chitooligosaccharides using TLC.
1. Materials and Reagents
-
Stationary Phase: Silica gel 60 TLC plates (e.g., Merck, aluminum or glass-backed).
-
Mobile Phase (Developing Solvent): A mixture of n-propanol, water, and concentrated ammonia solution (7:2:1, v/v/v).[1][2]
-
Standards: Glucosamine and chitooligosaccharide standards of varying degrees of polymerization (DP) (e.g., DP2-DP7).
-
Sample Preparation: Dissolve the chitooligosaccharide sample in deionized water.
-
Visualization Reagent:
2. Procedure
-
Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 100-110°C for 30-60 minutes. Allow the plate to cool to room temperature in a desiccator before use.
-
Sample Application: Using a micropipette or capillary tube, carefully apply 1-2 µL of the prepared samples and standards as small spots onto the origin line, which should be about 1-1.5 cm from the bottom edge of the TLC plate. Ensure the spots are small and uniform.
-
Chromatogram Development: Pour the freshly prepared mobile phase into the developing chamber to a depth of 0.5-1 cm. Cover the chamber with a lid and allow the atmosphere inside to become saturated with the solvent vapor. Place the spotted TLC plate into the chamber.
-
Drying: Once the solvent front has migrated to about 1-2 cm from the top edge of the plate, remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Analysis: Calculate the Retention factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). Compare the Rf values of the sample components with those of the standards for identification.
Comparison of TLC Methods for Chitooligosaccharide Separation
The selection of the mobile phase and visualization reagent is critical for achieving optimal separation of chitooligosaccharides. The following table summarizes different validated methods found in the literature.
| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method | Observations | Reference |
| Silica Gel Plate | n-propanol : water : ammonia water (7:2:1) | Dipping in saturated silver nitrate solution and spraying with 0.5 N NaOH in ethanol. | Effective for separating monomer (C1) to tetramer (C4). | [1] |
| Silica Gel Plate | n-propanol : water : ammonia water (7:2:1) | Spraying with ethanol containing 10% sulfuric acid. | Good separation of various chitooligosaccharides. | [2] |
| Merck high-efficiency silicone plate | isopropanol : ammonia : pure water (15:7.5:1) | Soaking in anisaldehyde sulfate colorant for 2 minutes and drying. | Good separation effect with obvious separation at each point and no significant tailing. Effective for DP3-DP7. | [4] |
| Aluminum sheet of silica layer | n-propanol : water : concentrated ammonia (7:2:1) | Charring with 10% H2SO4 in ethanol. | Analysis of (GlcN), (GlcN)2, (GlcN)3, (GlcN)4, (GlcN)5, and (GlcN)6. | [3] |
| Silica Gel | chloroform : acetic acid : water (6:7:1) | Not specified in the provided abstract. | Optimized mobile phase for TLC of oligosaccharides. | [5] |
Note: The Rf values are highly dependent on the specific experimental conditions (e.g., temperature, humidity, saturation of the chamber) and are therefore best determined in-house with appropriate standards for accurate comparison.
Alternative and Advanced Methods
While TLC is a valuable tool for the analysis of chitooligosaccharides, other chromatographic techniques offer higher resolution and quantitative capabilities. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are powerful methods for the detailed analysis and quantification of COS.[4][6][7][8] HPAEC-PAD, in particular, provides sensitive and simultaneous separation and determination of glucosamine and various chitooligosaccharides without the need for derivatization.[7][8]
Conclusion
The TLC methods presented in this guide offer reliable and accessible options for the qualitative and semi-quantitative analysis of chitooligosaccharides. The choice of mobile phase and visualization reagent can be tailored to the specific separation needs of the researcher. For more detailed quantitative analysis and higher resolution, advanced techniques such as HPLC and HPAEC-PAD should be considered.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
- 8. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chitobiose Metabolism Across Diverse Bacterial Species
For researchers, scientists, and drug development professionals, understanding the nuances of chitobiose metabolism in different bacteria is crucial for fields ranging from gut microbiome research to the development of novel antimicrobial agents. This guide provides a detailed comparative study of how various bacterial species utilize this compound, the disaccharide unit of chitin, which is the second most abundant polysaccharide in nature. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive overview of this important metabolic process.
This compound metabolism is a key pathway for bacteria that inhabit chitin-rich environments, such as marine ecosystems and the gut of insects and crustaceans. The ability to break down and utilize this compound as a carbon and nitrogen source provides a significant competitive advantage. This guide will delve into the metabolic strategies employed by representative species from the Proteobacteria, Firmicutes, and Bacteroidetes phyla, highlighting both conserved and unique features of their this compound utilization pathways.
Comparative Performance on this compound Metabolism
To provide a clear and concise comparison, the following table summarizes key quantitative data related to this compound metabolism in selected bacterial species. This data includes the kinetic parameters of key enzymes involved in this compound breakdown and the specific growth rates of the bacteria when cultured on this compound as the sole carbon source.
| Bacterial Species | Phylum | Key Enzyme(s) | Substrate | Km (mM) | Vmax or kcat | Specific Growth Rate (µ) on this compound (h-1) |
| Escherichia coli | Proteobacteria | This compound Phosphorylase (ChbP) | This compound | - | - | ~0.3[1] |
| Vibrio cholerae | Proteobacteria | This compound Phosphorylase (ChbP) | This compound | - | - | Data not available |
| Vibrio proteolyticus | Proteobacteria | This compound Phosphorylase (ChbP) | This compound | 2.0[2][3] | k0 = 5.5 s-1[2][3] | Data not available |
| Vibrio harveyi | Proteobacteria | Chitinase (Chi4733) | Colloidal Chitin | 2.1 mg/mL[4] | kcat = 1.88 s-1 M-1[4] | Data not available |
| Exo-chitinase (Chi540) | Colloidal Chitin | 0.48 mg/mL[4] | kcat = 4.09 s-1 M-1[4] | |||
| Bacteroides thetaiotaomicron | Bacteroidetes | β-galactosidase (BT3158) | pNP-β-Gal | 0.23 ± 0.02 | kcat = 5.4 ± 0.1 s-1[5] | Data not available |
| Bacillus subtilis | Firmicutes | - | This compound | - | - | Data not available |
Metabolic Pathways and Regulation
The metabolic pathways for this compound utilization vary among different bacterial species, particularly in the initial uptake and cleavage of the disaccharide. Below, we provide a comparative overview and visual representations of these pathways.
Proteobacteria: Escherichia coli and Vibrio species
In Escherichia coli, the utilization of this compound is governed by the chb (this compound) operon.[6] this compound is transported into the cell via a phosphotransferase system (PTS), which concomitantly phosphorylates it to this compound-6-phosphate. This intermediate is then cleaved by a this compound-6-phosphate hydrolase into N-acetylglucosamine (GlcNAc) and GlcNAc-6-phosphate. The chb operon is tightly regulated by the NagC repressor and the ChbR activator, ensuring that the genes for this compound metabolism are only expressed in the presence of this compound and when preferred carbon sources are absent.
Vibrio species, which are abundant in marine environments where chitin is plentiful, also possess a robust system for this compound metabolism. Similar to E. coli, many Vibrio species utilize a this compound phosphorylase to cleave the glycosidic bond of this compound, yielding GlcNAc-1-phosphate and GlcNAc.[2][3] The regulation of this compound metabolism in Vibrio cholerae is complex, involving the two-component sensor kinase ChiS, which senses chitin oligosaccharides, and is also influenced by quorum sensing.[7]
Bacteroidetes: Bacteroides thetaiotaomicron
Bacteroides thetaiotaomicron is a prominent member of the human gut microbiota renowned for its ability to degrade a wide array of complex carbohydrates.[8][9] Its genome contains numerous Polysaccharide Utilization Loci (PULs), which encode the machinery for binding, importing, and degrading various glycans.[10] While detailed studies on its specific this compound utilization pathway are emerging, it is known to possess a vast repertoire of glycoside hydrolases.[11] It is hypothesized that this compound is first bound by surface glycan-binding proteins, then transported into the periplasm where it is broken down by specific hydrolases into GlcNAc, which is subsequently catabolized.
Firmicutes: Bacillus subtilis
Bacillus subtilis, a well-studied Gram-positive bacterium, is known to utilize a variety of carbohydrates. While it possesses genes predicted to be involved in chitin and chitooligosaccharide metabolism, the specific pathway for this compound utilization is not as well-characterized as in E. coli or Vibrio species. It is likely that B. subtilis secretes extracellular chitinases to break down chitin into smaller oligosaccharides, including this compound, which are then transported into the cell for further catabolism. The intracellular breakdown of this compound may involve a chitobiase or a phosphorylase, similar to other bacteria. Further research is needed to fully elucidate the pathway and its regulation in this important model organism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism in bacteria.
Bacterial Growth Curve Assay on this compound
This protocol is used to determine the specific growth rate of a bacterial species on this compound as the sole carbon source.
Materials:
-
Bacterial strain of interest
-
Minimal medium (e.g., M9 minimal medium)
-
Sterile this compound solution (e.g., 20% w/v)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator shaker
Procedure:
-
Prepare a starter culture of the bacterial strain by inoculating a single colony into a rich medium (e.g., LB broth) and incubating overnight at the optimal growth temperature with shaking.
-
The next day, wash the cells from the starter culture by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile minimal medium lacking a carbon source. Repeat this washing step twice to remove any residual rich medium.
-
Prepare the experimental cultures by adding the washed cell suspension to fresh minimal medium supplemented with a defined concentration of this compound (e.g., 0.2% w/v) as the sole carbon source. An uninoculated medium control should also be prepared.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
At regular time intervals (e.g., every hour), aseptically remove an aliquot from each culture and measure the optical density at 600 nm (OD600) using a spectrophotometer. Use the uninoculated medium as a blank.
-
Continue taking measurements until the culture reaches the stationary phase (i.e., the OD600 no longer increases).
-
Plot the natural logarithm of the OD600 values against time. The specific growth rate (µ) is the slope of the linear portion of this graph, which corresponds to the exponential growth phase.[2][4][12][13]
This compound Phosphorylase Activity Assay
This protocol measures the activity of this compound phosphorylase from bacterial cell lysates.
Materials:
-
Bacterial cell culture grown under conditions that induce this compound metabolism
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Lysozyme or sonicator
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM potassium phosphate)
-
This compound solution
-
Coupled enzyme assay reagents: phosphoglucomutase, glucose-6-phosphate dehydrogenase, NADP+, and ATP.
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Harvest the bacterial cells by centrifugation and wash the pellet with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using either lysozyme treatment or sonication on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris. The resulting supernatant is the cell-free extract containing the enzymes.
-
Prepare the reaction mixture in a cuvette containing the reaction buffer, NADP+, ATP, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.
-
Add a known amount of the cell-free extract to the cuvette and mix.
-
Initiate the reaction by adding a specific concentration of this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADP+ reduction to NADPH is proportional to the activity of this compound phosphorylase.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[3]
Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the expression levels of genes involved in this compound metabolism.
Materials:
-
Bacterial cultures grown in the presence and absence of this compound
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers specific for the target genes and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Grow the bacterial cultures to the mid-log phase in minimal medium with and without this compound.
-
Harvest the cells and immediately stabilize the RNA using an appropriate method (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA from the bacterial pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and forward and reverse primers for each target gene and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the presence of this compound compared to the control condition, normalized to the expression of the housekeeping gene.
Conclusion
The metabolism of this compound is a fascinating and important area of bacterial physiology. This guide has provided a comparative overview of how different bacterial species, from the well-studied E. coli and Vibrio species to the complex gut symbiont Bacteroides thetaiotaomicron, have evolved distinct yet sometimes convergent strategies to utilize this abundant nutrient source. The provided data, pathway diagrams, and experimental protocols offer a valuable resource for researchers seeking to further unravel the complexities of this compound metabolism and its implications for bacterial ecology, host-microbe interactions, and biotechnology. Further research, particularly in identifying and characterizing the this compound metabolic pathways in a wider range of bacteria, will undoubtedly reveal even more about the metabolic versatility of the microbial world.
References
- 1. Growth rate of E. coli on different carbon su - Bacteria Escherichia coli - BNID 101699 [bionumbers.hms.harvard.edu]
- 2. quora.com [quora.com]
- 3. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iitg.ac.in [iitg.ac.in]
- 5. Analysis of Two SusE-Like Enzymes From Bacteroides thetaiotaomicron Reveals a Potential Degradative Capacity for This Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial pathway engineering of Bacillus subtilis for production of structurally defined and homogeneous chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-Specific Quorum Sensing Represses the this compound Utilization Locus in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake of N,N′-Diacetylthis compound [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural and functional analysis of a glycoside hydrolase family 97 enzyme from Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ocw.ehu.eus [ocw.ehu.eus]
- 13. microbenotes.com [microbenotes.com]
Accuracy and precision of colorimetric assays for Chitobiose
A Comparative Guide to Colorimetric Assays for Chitobiose Detection
For researchers, scientists, and drug development professionals engaged in studies involving chitin degradation, glycoscience, and related fields, the accurate and precise quantification of this compound is paramount. This compound [(GlcNAc)₂], a disaccharide of N-acetylglucosamine, is a key product of chitin hydrolysis by chitinases and holds significance in various biological processes. This guide provides a comprehensive comparison of common colorimetric assays for this compound determination, focusing on their accuracy, precision, and underlying methodologies.
Comparison of Key Performance Parameters
The selection of an appropriate assay depends on factors such as the required sensitivity, the presence of interfering substances, and the desired throughput. The following table summarizes the key performance parameters of prominent colorimetric assays for this compound.
| Assay Method | Principle | Typical Wavelength | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| Morgan-Elson Assay | Reaction of N-acetylglucosamine (from hydrolyzed this compound) with p-dimethylaminobenzaldehyde (DMAB). | 585 nm | ~25 ng (for GlcNAc) | 0.03 - 0.14 mg (for GlcNAc) | Specific for N-acetylhexosamines. | Requires prior hydrolysis of this compound; multi-step procedure. |
| Schale's Procedure | Reduction of ferricyanide by the reducing end of this compound, leading to a decrease in absorbance. | 420 nm | Not explicitly found for this compound. | Not explicitly found for this compound. | Simple and rapid. | Signal decreases with increasing concentration; less sensitive than other methods. |
| DNS Assay | Reduction of 3,5-dinitrosalicylic acid by the reducing end of this compound to 3-amino-5-nitrosalicylic acid. | 540 nm | ~3 µ g/well (for glucose) | 7 µg - 5 mg/well (for glucose) | Widely used and well-established. | Requires boiling; can be non-stoichiometric for oligosaccharides. |
| PAHA Assay | Condensation of p-aminohippuric acid with the reducing end of this compound under acidic conditions. | 410 nm | Not explicitly found for this compound. | Not explicitly found for this compound. | High sensitivity. | Requires heating; less commonly used for carbohydrates than other methods. |
| ChitO-based Assay | Enzymatic oxidation of chito-oligosaccharides by chito-oligosaccharide oxidase (ChitO), producing H₂O₂ which is detected colorimetrically. | 515 nm | 5 - 25 µM (for chito-oligosaccharides) | Linear response observed. | High sensitivity and specificity; no boiling required; rapid. | Requires specific enzyme (ChitO). |
Experimental Protocols
Detailed methodologies for the key colorimetric assays are provided below.
Morgan-Elson Assay
This method is specific for N-acetyl-D-glucosamine (GlcNAc), the constituent monosaccharide of this compound. Therefore, this compound must first be hydrolyzed to GlcNAc.
a) Acid Hydrolysis of this compound (Example)
-
Prepare a solution of this compound in 1 M HCl.
-
Heat the solution at 100°C for 2-4 hours.
-
Neutralize the solution with NaOH.
b) Colorimetric Detection of GlcNAc
-
To 100 µL of the neutralized hydrolysate, add 10 µL of 0.27 M sodium borate buffer.
-
Heat the mixture at 100°C for 10 minutes in a thermocycler.
-
Cool the samples to room temperature.
-
Add 100 µL of freshly prepared DMAB solution (p-dimethylaminobenzaldehyde in glacial acetic acid containing 12.5% (v/v) 10 M HCl).
-
Incubate at 37°C for 20 minutes for color development.
-
Measure the absorbance at 585 nm.
-
Prepare a standard curve using known concentrations of GlcNAc.
Schale's Procedure
This assay measures the decrease in absorbance of a yellow ferricyanide solution as it is reduced by the sugar.
-
Prepare Schale's reagent by dissolving 0.5 g of potassium ferricyanide(III) in 1 L of 0.5 M sodium carbonate solution.
-
To 0.5 mL of the this compound-containing sample, add 1.0 mL of Schale's reagent.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Add 3.5 mL of distilled water and mix well.
-
Measure the absorbance at 420 nm. The absorbance will decrease with increasing concentrations of reducing sugar.
-
The difference in absorbance between the blank (no sugar) and the sample is proportional to the this compound concentration.
3,5-Dinitrosalicylic Acid (DNS) Assay
A widely used method for quantifying reducing sugars.
-
Prepare the DNS reagent by dissolving 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water, then slowly adding 30 g of sodium potassium tartrate tetrahydrate. Finally, dissolve 20 mL of 2 M NaOH and bring the final volume to 100 mL with distilled water.
-
To 1 mL of the this compound sample, add 1 mL of the DNS reagent.
-
Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Add 8 mL of distilled water to the tube and mix.
-
Cool the solution to room temperature.
-
Measure the absorbance at 540 nm.
-
Construct a standard curve using known concentrations of this compound or a suitable standard like glucose.
p-Aminohippuric Acid (PAHA) Assay
A sensitive method for the determination of reducing sugars.
-
Prepare the PAHA reagent by dissolving 0.75 g of p-aminohippuric acid and 0.25 g of boric acid in 50 mL of a solution containing 3.73 g of KCl and 2.1 g of NaOH, then diluting to 100 mL with water.
-
To 1 mL of the this compound sample, add 2 mL of the PAHA reagent.
-
Heat the mixture in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 410 nm.
-
Prepare a standard curve with known concentrations of this compound.
Chito-oligosaccharide Oxidase (ChitO)-based Assay
This modern enzymatic assay offers high sensitivity and specificity.
-
The assay mixture typically contains chito-oligosaccharide oxidase (ChitO), horseradish peroxidase (HRP), and a chromogenic peroxidase substrate (e.g., 4-aminoantipyrine and phenol).
-
Add the this compound sample to the assay mixture in a microplate well.
-
Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 15-30 minutes).
-
The reaction is initiated by the oxidation of this compound by ChitO, producing H₂O₂.
-
HRP then catalyzes the reaction between H₂O₂ and the chromogenic substrates, resulting in a colored product.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 515 nm).
-
A standard curve is generated using known concentrations of this compound.
Visualizing the Methodologies
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Morgan-Elson Assay.
Caption: Comparison of Reducing Sugar Assay Principles.
Caption: Signaling Pathway of the ChitO-based Assay.
Conclusion
The choice of a colorimetric assay for this compound quantification is a critical decision in experimental design. For high-throughput screening and applications demanding high sensitivity without harsh reaction conditions, the ChitO-based assay presents a superior option. The Morgan-Elson assay is highly specific for N-acetylated sugars but requires a preliminary hydrolysis step, making it more laborious. The DNS and Schale's assays , while simple and widely used, generally offer lower sensitivity and can be affected by interfering substances. The PAHA assay provides good sensitivity but is less commonly employed for routine carbohydrate analysis. Researchers should carefully consider the specific requirements of their study to select the most appropriate method for reliable and accurate this compound quantification.
Inter-laboratory Validation of Chitobiose Analysis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Analysis of Chitobiose Quantification Methods
The following table summarizes the key performance characteristics of the four major analytical methods for this compound analysis, based on published single-laboratory validation studies. This allows for a comparative assessment of their suitability for different research and quality control applications.
| Performance Characteristic | HPAEC-PAD | HPLC-RID | LC-MS/MS | Enzymatic Assay |
| Principle | Anion-exchange chromatography of carbohydrates in alkaline conditions with electrochemical detection. | Separation based on polarity with detection based on changes in the refractive index of the mobile phase. | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Enzymatic conversion of this compound to a product that can be colorimetrically or fluorometrically quantified. |
| Linearity (R²) | >0.99[1][2] | >0.99[3] | >0.99[4][5] | >0.99[6] |
| Limit of Detection (LOD) | 0.003 - 0.016 mg/L[7][1][2] | ~2 µg/mL[8] | 1.4 mg/L (for D-Glucose)[9] | ~10 mg/100 mL (for glucose)[6] |
| Limit of Quantification (LOQ) | 0.2 mg/L[7][1][2] | Not consistently reported | Not consistently reported for this compound | Not consistently reported for this compound |
| **Precision (Repeatability, RSD) | <5%[7][1][2] | <2%[3] | 2-17%[4] | <6% (intermediate precision) |
| Accuracy (Recovery) | 90-110%[1][2] | 96.8-108.9%[3] | 90-103%[4] | 93-105% |
| Throughput | Moderate | High | Moderate to High | High |
| Specificity | High for carbohydrates, potential interference from other oligosaccharides. | Low, susceptible to interference from any compound that alters the refractive index. | Very high, provides structural confirmation. | High, dependent on enzyme specificity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for the analysis of carbohydrates, including this compound.
Instrumentation:
-
Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
CarboPac series analytical column (e.g., PA100, 4 x 250 mm) and a corresponding guard column (4 x 50 mm).[7][1][2]
Reagents:
-
High-purity water (18.2 MΩ·cm).
-
Sodium hydroxide (NaOH), 50% (w/w) solution.
-
This compound standard.
Procedure:
-
Mobile Phase Preparation: Prepare a 200 mM NaOH solution by diluting the 50% NaOH stock with high-purity water. Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve and dilute samples containing this compound in high-purity water to a concentration within the linear range of the assay (e.g., 0.2 to 10 mg/L).[7][1][2] Filter the samples through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode using a standard carbohydrate waveform.[7]
-
Calibration: Prepare a series of this compound standards in high-purity water (e.g., 0.2, 0.5, 1, 2, 5, and 10 mg/L).[7][1][2] Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared samples and quantify the this compound concentration using the calibration curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
A robust and widely accessible method for carbohydrate analysis, though with lower sensitivity and specificity compared to HPAEC-PAD and LC-MS/MS.
Instrumentation:
-
HPLC system with a refractive index detector.
-
Amino-based or ion-exclusion column (e.g., Aminex HPX-87H).[10]
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
High-purity water.
-
This compound standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ACN and water (e.g., 75:25 v/v).[3] Degas thoroughly.
-
Sample Preparation: Dissolve and dilute samples in the mobile phase to a concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Amino column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with 75:25 (v/v) acetonitrile/water.[3]
-
Flow Rate: 0.9 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35 °C).[3]
-
-
Calibration: Prepare a series of this compound standards in the mobile phase. Inject each standard and create a calibration curve based on peak area versus concentration.
-
Quantification: Inject the prepared samples and determine the this compound concentration from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest specificity and sensitivity, allowing for confident identification and quantification of this compound, even in complex matrices.
Instrumentation:
-
HPLC or UHPLC system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Amide or HILIC column.
Reagents:
-
Acetonitrile (ACN), LC-MS grade.
-
High-purity water, LC-MS grade.
-
Ammonium acetate or formic acid (mobile phase modifier).
-
This compound standard.
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A (e.g., water with 10 mM ammonium acetate) and B (e.g., ACN with 10 mM ammonium acetate). Degas the mobile phases.
-
Sample Preparation: Dissolve and dilute samples in the initial mobile phase composition. Centrifuge and filter the samples.
-
Chromatographic Conditions:
-
Column: Amide or HILIC column (e.g., 2.1 x 150 mm, 3.5 µm).[11]
-
Mobile Phase Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺ or [M+Na]⁺) and specific product ions for this compound.
-
Optimize cone voltage and collision energy for each transition.
-
-
Calibration: Prepare a series of this compound standards and construct a calibration curve by plotting the peak area of the specific MRM transition against concentration.
-
Quantification: Analyze the samples using the optimized LC-MS/MS method and quantify this compound using the calibration curve.
Enzymatic Assay
Enzymatic assays can be a high-throughput and cost-effective method for this compound quantification, particularly in screening applications. This protocol describes a coupled enzyme assay.
Instrumentation:
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.
-
Incubator or water bath at 37 °C.
Reagents:
-
Chitinase (endo-type, specific for producing this compound).
-
β-N-acetylglucosaminidase.
-
p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside (substrate).
-
Phosphate buffer (e.g., 50 mM, pH 6.0).
-
Stop solution (e.g., 0.4 M sodium carbonate).
-
p-Nitrophenol standard solution.
Procedure:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Sample or this compound standard.
-
Phosphate buffer.
-
β-N-acetylglucosaminidase solution.
-
Start the reaction by adding the chitinase substrate (p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside).[12]
-
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).[12]
-
Stop Reaction: Stop the reaction by adding the stop solution.[12] This will also develop the color of the p-nitrophenol product.
-
Measurement: Measure the absorbance at 405 nm.[12]
-
Calibration: Prepare a standard curve using known concentrations of p-nitrophenol.
-
Calculation: Determine the concentration of this compound in the samples by relating the amount of p-nitrophenol produced to the standard curve, taking into account the stoichiometry of the reaction.
Mandatory Visualization
The following diagrams illustrate the general workflows and logical relationships in this compound analysis and method validation.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of analytical method validation.
References
- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry Applied in the Quantitative Analysis of Chitin-Derived Glucosamine for a Rapid Estimation of Fungal Biomass in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Antioxidant Activities of Chitobiose and Chitotriose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activities of two prominent chito-oligosaccharides (COS), chitobiose and chitotriose. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and chitotriose have been evaluated using various in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their efficacy in scavenging different reactive oxygen species (ROS). Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | This compound (IC50 in µM) | Chitotriose (IC50 in µM) | Reference Compound(s) (IC50 in µM) |
| Inhibition of Benzoate Hydroxylation | 18[1] | 80[1] | Aminoguanidine (85), Pyridoxamine (10), Trolox (95)[1] |
| Hydroxyl Radical Scavenging (ZnO Photolysis) | 30[1] | 55[1] | Not specified |
| Superoxide Radical Scavenging | Active | Inactive | Trolox (Active)[1] |
Key Findings:
-
This compound consistently demonstrates superior antioxidant activity compared to chitotriose across the evaluated assays, as evidenced by its lower IC50 values.[1]
-
Both this compound and chitotriose are effective hydroxyl radical scavengers.[1]
-
Notably, only this compound exhibited the ability to scavenge superoxide radicals under the tested conditions.[1]
-
The antioxidant activity of these chito-oligosaccharides is significant, with this compound showing comparable or greater potency than reference compounds like aminoguanidine and Trolox in specific assays.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Inhibition of Benzoate Hydroxylation Assay
This assay measures the ability of an antioxidant to inhibit the hydroxylation of benzoate, a reaction mediated by hydroxyl radicals.
Principle: Hydroxyl radicals generated by the Fenton-like reaction (H₂O₂ in the presence of Cu²⁺) convert benzoate to salicylate. The amount of salicylate produced is quantified spectrophotometrically. Antioxidants compete for the hydroxyl radicals, thus inhibiting salicylate formation.
Protocol:
-
Prepare a reaction mixture containing benzoate, hydrogen peroxide (H₂O₂), and copper(II) sulfate (CuSO₄) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add varying concentrations of this compound, chitotriose, or a reference antioxidant to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction, and measure the formation of salicylate using a spectrophotometer at a specific wavelength.
-
Calculate the percentage of inhibition of benzoate hydroxylation for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to inhibit benzoate hydroxylation by 50%.
Hydroxyl Radical Scavenging Assay by Photolysis of Zinc Oxide
This method assesses the hydroxyl radical scavenging capacity of a compound by utilizing the photocatalytic properties of zinc oxide (ZnO).
Principle: Under UV irradiation, ZnO nanoparticles generate hydroxyl radicals from water. A probe molecule is used to detect these radicals, and the scavenging activity of the test compound is measured by the reduction in the probe's signal.
Protocol:
-
Prepare a suspension of ZnO nanoparticles in an aqueous solution.
-
Add a chemical probe (e.g., a fluorescent or colorimetric dye that reacts with hydroxyl radicals) to the suspension.
-
Add varying concentrations of this compound, chitotriose, or a reference antioxidant.
-
Expose the mixture to a UV light source for a defined period to initiate the photolysis of ZnO and generation of hydroxyl radicals.
-
Measure the change in the signal of the chemical probe (e.g., fluorescence or absorbance) using a suitable instrument.
-
Calculate the percentage of hydroxyl radical scavenging for each concentration of the test compound.
-
Determine the IC50 value, representing the concentration that scavenges 50% of the hydroxyl radicals.
Superoxide Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals generated by a non-enzymatic system.
Principle: Superoxide radicals are generated in a system containing phenazine methosulfate (PMS) and reduced nicotinamide adenine dinucleotide (NADH). These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), resulting in a colored formazan product. Antioxidants that scavenge superoxide radicals will inhibit the reduction of NBT.
Protocol:
-
Prepare a reaction mixture containing NADH and NBT in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Add varying concentrations of this compound, chitotriose, or a reference antioxidant to the mixture.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of superoxide radical scavenging activity.
-
Determine the IC50 value if a dose-dependent inhibition is observed.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the antioxidant activity of this compound and chitotriose.
Putative Signaling Pathways in Antioxidant Action
While direct evidence for this compound and chitotriose is still emerging, studies on chito-oligosaccharides suggest their antioxidant effects may be mediated through the modulation of key cellular signaling pathways, such as the Nrf2 and HIF-1α pathways.
Caption: Putative signaling pathways modulated by chito-oligosaccharides in response to oxidative stress.
Disclaimer: The involvement of the Nrf2 and HIF-1α pathways in the antioxidant activity of this compound and chitotriose is inferred from studies on general chito-oligosaccharides and requires further direct experimental validation for these specific molecules.
References
A Comparative Guide to the Structural Landscape of Chitobiose from Diverse Enzymatic Preparations
For Researchers, Scientists, and Drug Development Professionals
Chitobiose, the disaccharide unit of chitin, is a molecule of significant interest in biomedical research and drug development due to its diverse biological activities. The enzymatic preparation of this compound offers a green and specific alternative to chemical hydrolysis. However, the choice of enzyme can significantly impact the structural characteristics of the resulting this compound, influencing its purity, yield, and stereochemistry. This guide provides a comprehensive structural comparison of this compound derived from different enzymatic preparations, supported by experimental data and detailed analytical protocols.
Quantitative Comparison of this compound Preparations
The selection of an appropriate enzyme is critical for obtaining this compound with desired structural properties. The following table summarizes key quantitative parameters of this compound produced from different enzymatic sources, compiled from various studies.
| Enzyme Source | Enzyme Class (Glycoside Hydrolase Family) | Substrate | Yield (%) | Purity (%) | Predominant Anomeric Form | Key Byproducts |
| Vibrio campbellii Chitinase (VhChiA) | GH18 | Shrimp Shell Chitin | 96 | >99 (after HPLC) | β-anomer (retaining mechanism) | N-acetylglucosamine (GlcNAc), Chitotriose |
| Serratia marcescens Chitinase A | GH18 | Colloidal Chitin | Not specified | Not specified | β-anomer (retaining mechanism) | GlcNAc |
| Plant Chitinase (e.g., from barley) | GH19 | Colloidal Chitin | Not specified | Not specified | α-anomer (inverting mechanism) | Not specified |
| Hen Egg-White Lysozyme (HEWL) | GH22 | Colloidal Chitin | Not specified | Not specified | β-anomer (retaining mechanism) | Higher chitooligosaccharides |
Structural Insights from Different Enzymatic Preparations
The enzymatic hydrolysis of chitin to this compound is primarily achieved by chitinases and lysozymes. Chitinases are classified into Glycoside Hydrolase (GH) families, with GH18 and GH19 being the most prominent for chitin degradation[1][2][3].
GH18 Chitinases , such as those from Vibrio and Serratia species, operate via a retaining mechanism . This means that the stereochemistry of the anomeric carbon is preserved during hydrolysis, resulting in the formation of β-chitobiose [4]. Studies on chitinase A from Vibrio campbellii have demonstrated high yields (up to 96%) and purity (>99%) of this compound from shrimp shell chitin.
GH19 Chitinases , commonly found in plants, utilize an inverting mechanism . This leads to the production of α-chitobiose , a key structural difference compared to the product of GH18 enzymes[5]. This distinction in anomeric configuration can be crucial for applications where specific stereoisomers are required.
Lysozyme (GH22) , while primarily known for its antibacterial activity through peptidoglycan cleavage, can also hydrolyze chitin[6]. Similar to GH18 chitinases, lysozyme employs a retaining mechanism , yielding β-chitobiose [4]. However, the product profile of lysozyme action on chitin can be more complex, often resulting in a mixture of chitooligosaccharides of varying lengths[6]. The anomeric ratio of chitooligosaccharides produced by lysozyme has been observed to be different from the equilibrium state, indicating a kinetic control of the anomeric form produced[7].
Experimental Workflow and Methodologies
A systematic approach is essential for the preparation and structural characterization of this compound. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
Objective: To produce this compound from a chitin source using a specific enzyme.
Materials:
-
Colloidal chitin (prepared from shrimp, crab, or squid shells)
-
Enzyme (e.g., Chitinase from Vibrio campbellii, Hen Egg-White Lysozyme)
-
0.1 M Sodium Acetate Buffer (pH 5.5)
-
Bovine Serum Albumin (BSA) (optional, as a stabilizer)
Procedure:
-
Prepare a suspension of colloidal chitin in 0.1 M sodium acetate buffer.
-
Add the selected enzyme to the chitin suspension. The enzyme-to-substrate ratio should be optimized for each enzyme. For example, for VhChiA, 100 U of enzyme can be used for 5 mg of chitin[8].
-
(Optional) Add BSA as a stabilizer to maintain enzyme activity over a longer period.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C for VhChiA) with constant agitation for a specified duration (e.g., 24 hours)[8].
-
Terminate the reaction by heating the mixture at 98°C for 5 minutes[8].
-
Centrifuge the reaction mixture to pellet any remaining insoluble material. The supernatant contains the chitooligosaccharides.
Objective: To qualitatively monitor the progress of the enzymatic hydrolysis and identify the presence of this compound.
Materials:
-
Silica gel TLC plates
-
Mobile phase: Butanol:Methanol:28% Ammonia solution:Water (10:8:4:2 v/v)[9]
-
Aniline-diphenylamine reagent for visualization
-
This compound standard
Procedure:
-
Spot a small aliquot of the reaction supernatant and the this compound standard onto a silica gel TLC plate.
-
Develop the chromatogram in the mobile phase.
-
After development, dry the plate and spray it with the aniline-diphenylamine reagent.
-
Heat the plate until spots become visible.
-
Compare the Rf value of the product spot with that of the this compound standard.
Objective: To purify this compound from the reaction mixture and quantify its yield and purity.
A. Preparative HPLC for Purification:
-
Column: Asahipak NH2P-50 10E (or similar amino-functionalized silica column)[9].
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)[9].
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm).
-
Procedure: Inject the supernatant from the enzymatic hydrolysis onto the preparative HPLC system. Collect the fraction corresponding to the retention time of the this compound standard. Pool the collected fractions and lyophilize to obtain purified this compound powder.
B. Analytical HPLC for Quantification and Anomer Separation:
-
Column: TSK-Gel Amide-80 (for anomer separation) or a suitable size-exclusion column (e.g., TSK Gel G2000 PW) for general quantification[8][10].
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)[10].
-
Detection: RI or UV detector.
-
Procedure: Inject the purified this compound sample and standards of known concentrations. The purity can be calculated from the peak area of this compound relative to the total peak area. The ratio of α- and β-anomers can be determined from the respective peak areas when using a column capable of their separation[7][10].
Objective: To confirm the molecular weight of the purified this compound.
Technique: Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with Electrospray Ionization (ESI) is a suitable method.
Procedure:
-
Dissolve the purified this compound in an appropriate solvent (e.g., water).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected m/z for this compound ([M+H]+) is approximately 425.16, and for the sodium adduct ([M+Na]+) is approximately 447.14. Fragmentation patterns can also be analyzed to confirm the disaccharide structure.
Objective: To provide detailed structural information, including the anomeric configuration and linkage analysis.
Technique: 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) experiments.
Procedure:
-
Dissolve the purified this compound in D₂O.
-
Acquire ¹H NMR and other relevant NMR spectra.
-
Anomeric Proton Analysis: The chemical shifts of the anomeric protons are indicative of the anomeric configuration. The α-anomeric proton of the reducing end typically resonates at a lower field (around 5.19 ppm) compared to the β-anomeric proton (around 4.68-4.76 ppm)[11][12]. The ratio of the integrals of these signals provides the anomeric ratio.
-
Linkage Analysis: 2D NMR experiments like HMBC can be used to identify through-bond correlations between the anomeric proton of one sugar unit and the carbon of the other, confirming the β-(1,4)-glycosidic linkage.
Signaling Pathways and Logical Relationships
The choice of enzyme directly dictates the stereochemical outcome of the this compound product, which can be a critical factor in its biological activity and subsequent signaling pathways.
References
- 1. Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinase family GH18: evolutionary insights from the genomic history of a diverse protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retention of anomeric form in lysozyme-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing Chitin Depolymerization by Lysozyme to Long-Chain Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and mutarotation of anomers of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Bioeconomic production of high-quality this compound from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis of Anomeric Formation and Cleavage Pattern by Chitinolytic Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safe Disposal of Chitobiose: A Guide for Laboratory Professionals
Chitobiose, a disaccharide derived from chitin, is a valuable component in various research and development applications. As a non-hazardous substance, its proper disposal is straightforward, ensuring laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Safety and Handling Profile
Based on available Safety Data Sheets (SDS), this compound and its common derivatives are not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Standard laboratory hygiene practices are sufficient when handling this compound.
General Precautions:
-
Wear standard personal protective equipment (PPE), including safety glasses and gloves.
-
Avoid inhalation of dust by handling solid this compound in a well-ventilated area.
-
In case of contact with eyes, rinse thoroughly with water.[3]
-
If ingested, consult a physician if symptoms persist.[3]
Disposal Procedures for this compound
The disposal method for this compound depends on its physical state (solid or in solution). As a non-hazardous chemical, it does not require specialized waste streams.[4][5][6]
Table 1: this compound Disposal Methods
| Form of this compound | Recommended Disposal Procedure | Key Considerations |
| Solid (Powder) | Dispose of in the regular laboratory trash. | Ensure the container is securely sealed to prevent dust dispersal. The container should be clearly labeled as "non-hazardous." |
| Aqueous Solution | Pour down the sanitary sewer drain with copious amounts of water. | This method is suitable for water-soluble, non-hazardous liquids.[7] Diluting with a large volume of water prevents any potential impact on the drainage system. |
Experimental Protocol: Disposal of Aqueous this compound Solution
This protocol outlines the standard procedure for disposing of a typical aqueous solution of this compound used in a laboratory setting.
Objective: To safely dispose of a non-hazardous aqueous solution of this compound.
Materials:
-
Aqueous this compound solution (waste)
-
Access to a sanitary sewer drain
-
Running water source
Procedure:
-
Confirm Non-Hazardous Nature: Before disposal, verify from the Safety Data Sheet (SDS) that the specific form of this compound and any other components in the solution are non-hazardous.
-
Transport to Sink: Carefully carry the container with the this compound solution to a designated laboratory sink.
-
Initiate Water Flow: Turn on the cold water tap to a steady, strong flow.
-
Pour Solution: Slowly pour the this compound solution directly into the drain.
-
Flush with Water: Continue to run a copious amount of water down the drain for at least 30 seconds after the solution has been completely poured. This ensures thorough flushing and dilution within the sewer system.
-
Clean Container: Rinse the empty container with water before disposal or reuse. Empty, rinsed containers can typically be disposed of in the regular trash.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. a-matrix.ng [a-matrix.ng]
- 3. N,N'-Diacetylthis compound - Safety Data Sheet [chemicalbook.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Essential Safety and Operational Guide for Handling Chitobiose
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Chitobiose. It includes detailed personal protective equipment (PPE) recommendations, step-by-step operational and disposal plans, and critical safety data to ensure the safe and effective handling of this compound.
Physicochemical and Safety Data
While this compound and its common derivatives are generally not classified as hazardous substances, adhering to standard laboratory safety protocols is essential.[1][2] The following table summarizes key quantitative data available for N,N'-Diacetylthis compound, a common form of this compound.
| Property | Data |
| Appearance | Off-white powder |
| Melting Point/Range | 245 - 247 °C (literature value)[3] |
| Initial Boiling Point | 927.7 ± 65.0 °C (Predicted)[3] |
| Water Solubility | Approximately 50 g/L[3] |
| Hazard Classifications | |
| GHS Classification | Not classified as hazardous[1][2] |
| NFPA Ratings (Health/Fire/Reactivity) | 0 / 0 / 0[1] |
| HMIS Ratings (Health/Fire/Reactivity) | 0 / 0 / 0[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.
-
Eye and Face Protection :
-
Hand Protection :
-
Wear chemical-impermeable gloves.[4] Disposable nitrile gloves are a suitable choice for providing incidental exposure protection.[5][6] If there is a risk of direct or prolonged contact, consider double-gloving.[5] Gloves should be removed immediately if contaminated, and hands should be washed thoroughly.[5][6]
-
-
Body Protection :
-
Respiratory Protection :
-
Under normal conditions with adequate ventilation, respiratory protection is not required.[1] If there is a potential for aerosolization or dust formation, especially when handling the powder, appropriate exhaust ventilation should be used.[3] In such cases, a particulate filter respirator may be necessary.[8]
-
Operational Plan: Step-by-Step Handling Procedure
Follow these steps for the safe handling of this compound from preparation to the completion of your experiment.
1. Preparation:
- Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.
- Verify that a safety shower and eyewash station are readily accessible.
- Assemble all necessary equipment and reagents before handling the compound.
- Review the Safety Data Sheet (SDS) for this compound.
2. Donning PPE:
- Put on your lab coat, ensuring it is fully buttoned.
- Don safety glasses or goggles.
- Put on the appropriate gloves. Check for any rips or tears before use.
3. Handling and Use:
- When weighing or transferring the solid form of this compound, perform the task in a well-ventilated area or a fume hood to avoid the formation of dust.[3][4]
- Handle the compound carefully to avoid contact with skin and eyes.[3]
- If preparing a solution, add the solid to the solvent slowly to prevent splashing.
- Keep containers of this compound closed when not in use.
4. Post-Experiment:
- Decontaminate all surfaces and equipment used during the experiment with an appropriate cleaning agent.
- Properly label and store any remaining this compound according to storage recommendations (store in a dry place).[2][8]
5. Doffing PPE:
- Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
- Remove your lab coat.
- Remove your eye protection.
- Wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Solid Waste :
-
Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled waste container.
-
Dispose of the solid waste through an authorized waste disposal company.[2]
-
-
Liquid Waste :
-
Collect aqueous solutions of this compound in a designated, sealed, and clearly labeled waste container.
-
Do not pour this compound solutions down the drain, as this could allow it to enter sewers or surface water.[1]
-
Dispose of the liquid waste through an authorized waste disposal company.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. a-matrix.ng [a-matrix.ng]
- 3. N,N'-Diacetylthis compound - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. addgene.org [addgene.org]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
